2-(1,3-Dioxolan-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-1-5-7-3-4-8-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMQPBBHOUTOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282948 | |
| Record name | 2-(1,3-dioxolan-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-08-7 | |
| Record name | NSC28933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-dioxolan-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxolan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of 2-(1,3-Dioxolan-2-yl)ethanol
An In-depth Technical Guide to the Synthesis of 2-(1,3-Dioxolan-2-yl)ethanol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile, functionalized building blocks is insatiable. This compound, a seemingly simple bifunctional molecule, represents a cornerstone intermediate of significant strategic value. Its structure elegantly combines a masked aldehyde (the 1,3-dioxolane moiety) and a reactive primary alcohol. This duality allows for sequential, selective chemical transformations, making it an invaluable synthon for constructing complex molecular architectures.
The 1,3-dioxolane group serves as a robust protecting group for the aldehyde, stable to a wide array of nucleophilic and basic conditions, yet readily deprotected under mild acidic hydrolysis.[1][2] The terminal hydroxyl group, conversely, provides a reactive handle for esterification, etherification, oxidation, or conversion to a leaving group, enabling a multitude of subsequent coupling strategies. This guide, intended for researchers and drug development professionals, moves beyond a mere recitation of procedures. It aims to provide a deep, mechanistic understanding of the primary synthetic routes, explaining the causality behind experimental choices and empowering the scientist to adapt and optimize these methods for their specific applications.
Methodology 1: Acid-Catalyzed Acetalization of 3-Hydroxypropanal
This is the most direct and fundamentally sound approach to synthesizing this compound. It relies on the classic, reversible reaction between a carbonyl compound and a diol.
Underlying Principle & Mechanistic Insight
The reaction proceeds via the acid-catalyzed formation of a cyclic acetal. The core principle is the protection of the aldehyde functionality of 3-hydroxypropanal (3-HPA) using ethylene glycol. An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid) protonates the carbonyl oxygen of 3-HPA, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable, five-membered dioxolane ring.
Crucially, this is an equilibrium-driven process. To achieve high yields, the water generated during the reaction must be continuously removed, typically through azeotropic distillation with a suitable solvent like toluene or benzene using a Dean-Stark apparatus.[3] This procedural choice directly leverages Le Chatelier's principle to drive the reaction to completion.
Sourcing the Precursor: 3-Hydroxypropanal (3-HPA)
The viability of this method is intrinsically linked to the availability of 3-HPA. Historically a challenging intermediate, recent advances have made it more accessible:
-
From Glycerol: 3-HPA can be produced via the dehydration of glycerol, a readily available and inexpensive byproduct of biodiesel production.[4][5] This transformation makes the entire synthesis pathway align with green chemistry principles.
-
Enzymatic Synthesis: Biocatalytic routes, such as the aldol condensation of formaldehyde and acetaldehyde, offer a high-selectivity pathway to 3-HPA under mild conditions.[6]
Detailed Experimental Protocol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. The entire apparatus should be flame-dried or oven-dried to eliminate residual moisture.
-
Reagent Charging: To the flask, add 3-hydroxypropanal (1.0 eq), ethylene glycol (1.2-1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq), and a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Azeotropic Reflux: Heat the mixture to reflux. Toluene and water will form a low-boiling azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected (typically 4-6 hours).[3]
-
Reaction Quench & Workup: Allow the mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | p-Toluenesulfonic Acid (TsOH) | Effective, inexpensive, and crystalline solid that is easy to handle. Other acids like H₂SO₄ or Lewis acids can be used.[1][7] |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via Dean-Stark trap to drive the reaction equilibrium forward.[3] |
| Stoichiometry | Slight excess of Ethylene Glycol | Using a slight excess of the diol helps to ensure complete conversion of the limiting aldehyde reagent. |
| Temperature | Reflux (~110 °C for Toluene) | Provides the necessary activation energy for the reaction and facilitates the azeotropic removal of water. |
Methodology 2: Integrated Synthesis from Glycerol
For applications demanding high throughput and process efficiency, particularly in an industrial setting, a one-pot or tandem reaction from glycerol is highly attractive. This approach leverages glycerol's status as a renewable platform chemical.[8][9]
Underlying Principle & Mechanistic Insight
This advanced strategy combines two distinct chemical transformations in a single process: the acid-catalyzed dehydration of glycerol to an aldehyde intermediate, primarily acrolein which can then be hydrated to 3-HPA, followed by the immediate in-situ acetalization of the generated aldehyde with a diol co-reactant.[5] The key to success lies in catalyst selection and reaction engineering to favor the desired tandem pathway over competing side reactions like over-dehydration or polymerization.
The use of solid acid catalysts (e.g., zeolites, acidic resins) can be particularly advantageous, as they simplify catalyst removal and product purification compared to homogeneous acids. The presence of ethylene glycol in the reaction medium acts as both a reactant and a trapping agent, immediately protecting the unstable 3-HPA intermediate as it forms, thereby increasing the overall yield and preventing undesired secondary reactions.
Conceptual Experimental Protocol
-
Reactor Setup: A high-pressure batch reactor equipped with mechanical stirring and temperature control is charged with glycerol, a significant excess of ethylene glycol (acting as both reactant and solvent), and a solid acid catalyst (e.g., H-ZSM-5 zeolite).[4][8]
-
Reaction Conditions: The reactor is sealed and heated to a temperature typically in the range of 150-220 °C under inert atmosphere (e.g., N₂). The reaction is monitored over time by sampling and GC analysis.
-
Workup and Purification: After cooling, the solid catalyst is removed by filtration. The excess ethylene glycol is removed by vacuum distillation. The remaining crude product is then purified by a final fractional distillation under high vacuum to isolate the target compound.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Solid Acid (e.g., H-ZSM-5, Amberlyst) | Facilitates catalyst separation, reduces corrosive waste streams, and can be regenerated and reused.[4] |
| Glycerol Source | Crude or Purified | Crude glycerol from biodiesel production can be used, making the process more economical, though impurities may affect catalyst life.[4] |
| Temperature | 150-220 °C | A balance is required: high enough to drive dehydration but low enough to prevent charring and unwanted side reactions. |
| Pressure | Autogenous or Inert Gas | Maintains liquid phase at reaction temperature and prevents oxidation of intermediates. |
Purification, Characterization, and Deprotection
Purification: For all methods, the final purification is typically achieved by fractional distillation under reduced pressure. The boiling point of this compound is a key physical parameter for its isolation.
Characterization: The structure of the synthesized product should be unequivocally confirmed using standard spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the ethyl group (two triplets), the dioxolane ring protons (a multiplet for the -OCH₂CH₂O- and a triplet for the acetal proton), and the hydroxyl proton.
-
¹³C NMR: Will display distinct signals for the five unique carbon atoms in the molecule.
-
IR Spectroscopy: Will show a strong, broad absorption band for the O-H stretch (around 3400 cm⁻¹) and characteristic C-O stretching bands for the acetal and alcohol functionalities (around 1050-1150 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight (118.13 g/mol ) and provide fragmentation patterns consistent with the structure.[10]
Deprotection Strategy: The utility of this compound as a synthon relies on the ability to selectively remove the dioxolane protecting group to reveal the aldehyde. This is typically accomplished under mild aqueous acidic conditions (e.g., dilute HCl, acetic acid, or using a resin like Dowex 50WX8 in aqueous acetone) at room temperature.[7][11] The reaction is clean and usually proceeds in high yield, regenerating the 3-hydroxypropanal.
Conclusion
The synthesis of this compound is achievable through several robust and reliable methods. The choice of method is dictated by the specific needs of the researcher, considering factors such as scale, cost, available starting materials, and green chemistry imperatives. The direct acetalization of 3-hydroxypropanal offers a straightforward, high-yield laboratory-scale synthesis, while integrated routes from glycerol present a compelling case for sustainable, large-scale industrial production. A thorough understanding of the underlying mechanisms and experimental parameters, as detailed in this guide, is paramount to achieving successful and reproducible outcomes in the synthesis of this versatile chemical building block.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. prepchem.com [prepchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Catalytic Conversion of Glycerol [ouci.dntb.gov.ua]
- 10. echemi.com [echemi.com]
- 11. glenresearch.com [glenresearch.com]
2-(1,3-Dioxolan-2-yl)ethanol structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-(1,3-Dioxolan-2-yl)ethanol
Authored by: A Senior Application Scientist
Introduction
This compound, with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , is a valuable organic compound frequently encountered in synthetic chemistry.[1] It serves as a protected form of 3-hydroxypropionaldehyde, where the aldehyde functional group is masked as an ethylene acetal. This protection strategy is crucial in multi-step syntheses, allowing for chemical modifications on other parts of a molecule without unintended reactions at the aldehyde site. The subsequent deprotection readily yields the desired aldehyde.
Given its role as a key intermediate, rigorous structural verification is paramount to ensure the integrity of the synthetic pathway and the purity of the final product. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, we can piece together the molecule's connectivity.
¹H NMR Spectroscopy
Expertise & Experience: The choice to use ¹H NMR is based on its high sensitivity and the wealth of information it provides through chemical shift, integration, and spin-spin coupling. The splitting patterns are particularly diagnostic, revealing the number of neighboring protons and thus confirming the ethyl and dioxolane fragments.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Assigned Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| -OH | ~1.5 - 3.0 | Singlet (broad) | 1H | The hydroxyl proton is exchangeable, resulting in a broad singlet. Its chemical shift is concentration-dependent. |
| -CH₂-OH | ~3.80 | Triplet | 2H | These protons are adjacent to a CH₂ group and are deshielded by the electronegative oxygen atom. |
| -CH₂-CH- | ~1.95 | Triplet | 2H | These protons are adjacent to the -CH₂OH group. |
| -O-CH₂-CH₂-O- | ~3.90 - 4.05 | Multiplet | 4H | Protons of the dioxolane ring, often appearing as a complex multiplet due to their chemical and magnetic environment. |
| -CH- (acetal) | ~4.95 | Triplet | 1H | The acetal proton is highly deshielded by two adjacent oxygen atoms, shifting it significantly downfield. |
Trustworthiness through Self-Validation: The integration values must correspond to the proton count for each signal (1:2:2:4:1). The multiplicities (splitting patterns) must be consistent with the neighboring protons as predicted by the n+1 rule. For instance, the triplet for the acetal proton confirms its linkage to an adjacent CH₂ group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar compounds and its single deuterium lock signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
Expertise & Experience: While ¹H NMR maps the proton environment, ¹³C NMR confirms the carbon backbone. A proton-decoupled ¹³C NMR experiment is chosen to simplify the spectrum, yielding a single peak for each unique carbon atom. This provides an unambiguous count of the different carbon environments.[2]
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| -C H₂-OH | ~60.0 | The carbon is attached to an electronegative oxygen, shifting it downfield. |
| -C H₂-CH- | ~35.0 | An aliphatic carbon, appearing in the typical alkane region. |
| -O-C H₂-C H₂-O- | ~65.0 | Carbons within the dioxolane ring are deshielded by the adjacent oxygen atoms. |
| -C H- (acetal) | ~103.0 | The acetal carbon is significantly deshielded by two directly bonded oxygen atoms, resulting in a large downfield shift. |
Trustworthiness through Self-Validation: The spectrum must display exactly four distinct signals, corresponding to the four unique carbon environments in the molecule's structure. The chemical shifts must align with established ranges for alcohols, alkanes, ethers, and acetals.
Caption: A standardized workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule. The selection of this method is justified by its ability to quickly confirm the presence of the critical hydroxyl (-OH) group and the C-O bonds characteristic of the alcohol and dioxolane moieties. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a crucial piece of evidence that the aldehyde is successfully protected.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (-CH, -CH₂) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Acetal/Ether (-C-O) | C-O Stretch | 1050 - 1150 | Strong |
Trustworthiness through Self-Validation: The simultaneous presence of a broad O-H stretch and strong C-O stretches, coupled with the definitive absence of a C=O stretch, provides a highly reliable fingerprint for the target molecule. The C-H stretching frequencies confirm the aliphatic nature of the backbone.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and compare them to the expected frequencies for the molecule's functional groups.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the elemental composition and offers corroborating evidence for the molecule's structure. Electron Ionization (EI) is chosen as a standard technique that provides reproducible and information-rich fragmentation spectra.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z Value | Identity | Rationale |
| 118 | [M]⁺ | Molecular Ion: Corresponds to the molecular weight of C₅H₁₀O₃.[1] |
| 117 | [M-H]⁺ | Loss of a single hydrogen atom. |
| 73 | [C₃H₅O₂]⁺ | This is the characteristic and often base peak for 2-substituted 1,3-dioxolanes, resulting from the cleavage of the side chain. |
| 45 | [C₂H₅O]⁺ | Fragment corresponding to the hydroxyethyl group [CH₂CH₂OH]⁺. |
Trustworthiness through Self-Validation: The observation of the molecular ion peak at m/z 118 confirms the molecular formula. The fragmentation pattern, particularly the presence of the highly stable dioxolanyl cation at m/z 73, is a powerful diagnostic tool that validates the core cyclic acetal structure.
Caption: Predicted EI-MS fragmentation of the target molecule.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC column (e.g., a non-polar DB-5) separates the sample from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and correlate the major fragment ions with the proposed structure.
Integrated Structural Verification and Conclusion
The structural analysis of this compound is definitively achieved by integrating the data from these orthogonal analytical techniques.
-
Mass Spectrometry confirms the molecular weight (118 g/mol ) and elemental formula.
-
IR Spectroscopy verifies the presence of the essential -OH and C-O functional groups and the absence of a carbonyl group.
-
¹³C NMR confirms the presence of four unique carbon environments, including the characteristic downfield acetal carbon.
-
¹H NMR provides the final, unambiguous proof of structure by showing the precise connectivity and spatial relationships of all protons.
Caption: Integrated workflow for complete structural verification.
References
- 1. echemi.com [echemi.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]
- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(1,3-Dioxolan-2-yl)ethanol
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1,3-Dioxolan-2-yl)ethanol (CAS No. 5465-08-7). Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established scientific principles. The guide synthesizes predicted data based on analogous structures and foundational spectroscopic theory to provide a comprehensive analytical framework.
Introduction: The Molecule in Context
This compound is a valuable bifunctional organic molecule. Structurally, it is an alcohol featuring a dioxolane ring, which serves as a protecting group for an aldehyde. Specifically, it is the ethylene glycol acetal of hydroxyacetaldehyde. This structure makes it a useful building block in organic synthesis, allowing for selective reactions at the hydroxyl group while the latent aldehyde functionality remains masked.
Accurate and unambiguous structural confirmation is paramount for any synthetic intermediate. Spectroscopic methods provide a non-destructive and highly informative means to verify molecular identity and purity. This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the logical framework for interpreting the spectral data to confirm the structure of this compound.
Molecular Structure and Spectroscopic Implications
To effectively interpret spectroscopic data, one must first understand the molecule's structural features.
Caption: Chemical structure of this compound.
The molecule possesses five distinct sets of protons and four unique carbon environments, which should give rise to a corresponding number of signals in the NMR spectra. The key functional groups—an alcohol (O-H) and an acetal (O-C-O)—will produce characteristic absorptions in the IR spectrum.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of small molecule structural elucidation. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration). For this compound, ¹H NMR is essential to confirm the connectivity of the hydroxyethyl sidechain to the dioxolane ring.
Experimental Protocol: ¹H NMR Acquisition
A robust and self-validating protocol ensures data reproducibility and accuracy.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1][2][3] The choice of solvent is critical; it must fully dissolve the sample without its residual signals obscuring analyte peaks.[1][4]
-
Internal Standard: Tetramethylsilane (TMS) is often included as an internal standard to reference the chemical shift scale to 0 ppm, although modern spectrometers can lock onto the residual solvent signal for calibration.[5]
-
Spectrometer Setup: After inserting the sample, the instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[2]
-
Data Acquisition: A standard proton pulse sequence is run, and the resulting free induction decay (FID) is Fourier transformed to generate the spectrum.
Data Interpretation
The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -OH | ~2.5 - 3.5 | Broad Singlet | 1H | - | The hydroxyl proton is exchangeable, leading to a broad signal; its chemical shift is highly dependent on concentration and temperature.[6] |
| -O-CH-O- (acetal H) | ~4.9 - 5.1 | Triplet | 1H | ~4-5 | This proton is on a carbon bonded to two oxygens, causing significant deshielding. It is split by the adjacent CH₂ group.[7][8] |
| -O-CH₂-CH₂-O- | ~3.8 - 4.0 | Multiplet | 4H | - | These four protons of the dioxolane ring are chemically equivalent in a rapidly inverting conformation, appearing as a single multiplet.[7][9] |
| -CH₂-OH | ~3.7 - 3.9 | Triplet | 2H | ~6-7 | This methylene group is attached to the electronegative hydroxyl group, shifting it downfield. It is split by the adjacent CH₂ group. |
| -CH₂-CH(O)₂ | ~1.9 - 2.1 | Triplet | 2H | ~6-7 | This methylene group is adjacent to the acetal carbon and is split by the -CH₂OH protons. |
Note: Chemical shifts are predictions based on standard correlation tables and data from similar structures.[6][10]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Principle & Rationale: ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[11] Because the natural abundance of the ¹³C isotope is low (~1.1%), signals are weaker than in ¹H NMR, but the chemical shift range is much wider (~0-220 ppm), typically resulting in a spectrum with one distinct peak for each unique carbon atom.[12][13] Standard spectra are acquired with proton decoupling, meaning each carbon signal appears as a singlet, simplifying the spectrum.[13]
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.
-
Sample Preparation: A higher concentration is typically required (20-50 mg in ~0.6 mL of solvent) to compensate for the low natural abundance of ¹³C.[2][14]
-
Data Acquisition: A longer acquisition time with a greater number of scans is necessary to achieve a good signal-to-noise ratio. A broadband proton decoupler is used to collapse C-H coupling, resulting in singlet peaks for all carbons.[13]
Data Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show four singlets, one for each of the chemically distinct carbon atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -O-C H-O- (acetal C) | ~102 - 105 | The acetal carbon is bonded to two oxygen atoms, causing a strong downfield shift into a characteristic region.[15] |
| -O-C H₂-C H₂-O- | ~64 - 66 | These equivalent methylene carbons of the dioxolane ring are bonded to one oxygen atom.[12][16] |
| -C H₂-OH | ~60 - 63 | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |
| -C H₂-CH(O)₂ | ~35 - 38 | This aliphatic carbon is less deshielded than those directly attached to oxygen. |
Note: Chemical shifts are predictions based on standard correlation tables.[13][15]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle & Rationale: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching and bending).[17] It is an exceptionally powerful tool for identifying the presence or absence of specific functional groups. For this compound, IR spectroscopy is used to confirm the presence of the hydroxyl (-OH) group and the C-O bonds of the ether-like acetal.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[18][19]
-
Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For solids, a press is used to ensure good contact.[20][21]
-
Sample Scan: The sample spectrum is acquired.
-
Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[20]
Data Interpretation
The IR spectrum will exhibit characteristic absorption bands that serve as fingerprints for the key functional groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |
| 3500 - 3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |
| 3000 - 2850 | C-H stretch (sp³) | Strong | Aliphatic CH₂ groups |
| 1300 - 1000 | C-O stretch | Strong | Acetal and Alcohol C-O bonds |
Reference: Characteristic IR absorption frequencies are well-established and can be found in standard correlation tables.[22][23][24]
The most prominent and diagnostic peak will be the broad absorption above 3200 cm⁻¹, which is definitive evidence of the hydroxyl group.[23] The strong absorptions in the 1300-1000 cm⁻¹ region, often referred to as the "fingerprint region," will confirm the presence of multiple C-O single bonds characteristic of the acetal and primary alcohol.[24]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Principle & Rationale: Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In its most common form, Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing it to lose an electron and form a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes fragmentation in predictable ways. MS is used to confirm the molecular weight and provides structural clues based on the observed fragmentation pattern.[25]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for analyzing volatile, thermally stable small molecules like this compound.[26]
Caption: Workflow for GC-MS analysis.
-
Injection & Separation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph. The compound travels through a heated column, separating it from impurities based on its boiling point and interaction with the column's stationary phase.[26][27]
-
Ionization & Fragmentation: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by EI. The resulting molecular ion fragments.[28]
-
Analysis & Detection: The fragments are separated by a mass analyzer based on their m/z ratio and detected, generating the mass spectrum.
Data Interpretation
The molecular weight of this compound (C₅H₁₀O₃) is 118.13 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 118, although it may be weak for alcohols.[29][30] The fragmentation pattern is dominated by pathways that lead to stable ions.
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Acetal): The most characteristic fragmentation for acetals is the loss of a substituent from the C2 carbon to form a stable, resonance-stabilized oxonium ion. Loss of the hydroxyethyl radical (•CH₂CH₂OH, 45 Da) would lead to a prominent peak at m/z = 73 . This is often the base peak in the spectrum of 2-substituted dioxolanes.[31][32]
-
α-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the alcohol can occur, leading to the loss of the dioxolane-methyl radical (•CH(O₂)C₂H₄, 87 Da) to yield a peak at m/z = 31 ([CH₂OH]⁺).[33]
-
Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da), which would result in a peak at M-18, or m/z = 100 .[29][33]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The presence of a strong peak at m/z 73 would be the most compelling mass spectrometric evidence for the 2-substituted dioxolane structure.
Conclusion
The structural verification of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy confirm the precise connectivity and electronic environment of the hydrogen and carbon atoms. Infrared spectroscopy provides definitive evidence for the presence of the critical alcohol functional group. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern, highlighted by the characteristic m/z 73 ion, which is consistent with the proposed acetal structure. Together, these methods provide a self-validating and comprehensive dataset that unambiguously confirms the identity and integrity of the molecule.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. scribd.com [scribd.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. bhu.ac.in [bhu.ac.in]
- 12. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organomation.com [organomation.com]
- 15. compoundchem.com [compoundchem.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 20. utsc.utoronto.ca [utsc.utoronto.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Sample preparation GC-MS [scioninstruments.com]
- 27. organomation.com [organomation.com]
- 28. orslabs.com [orslabs.com]
- 29. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 30. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 31. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
2-(1,3-Dioxolan-2-yl)ethanol CAS number 5465-07-6
An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)ethanol (CAS: 5465-07-6)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number 5465-07-6), a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. The document elucidates its chemical and physical properties, details robust synthetic protocols, explores its key chemical reactions, and discusses its applications as a strategic building block, particularly in the pharmaceutical industry. Emphasis is placed on the rationale behind experimental choices, ensuring both technical accuracy and practical utility.
Introduction and Strategic Importance
This compound is a valuable organic intermediate that effectively serves as a protected form of 3-hydroxypropionaldehyde. The core utility of this molecule lies in its 1,3-dioxolane moiety, which masks a reactive aldehyde functional group, preventing its participation in undesired side reactions during multi-step synthetic sequences. This acetal protecting group is stable under a wide range of conditions—including neutral, basic, and many reductive or oxidative environments—yet can be readily removed under mild acidic conditions to liberate the aldehyde for subsequent transformations.
The presence of a primary alcohol offers a secondary reactive site for derivatization, making it a crucial C3 synthon for constructing more complex molecular architectures. Its application is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where precise control over reactivity is paramount.[1]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its effective use and safe handling. The key physicochemical data for this compound are summarized below. Note that some sources refer to the related C6 compound, 2-(1,3-Dioxan-2-yl)ethanol, which has a similar structure but a six-membered ring. This guide focuses on the five-membered dioxolane ring compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5465-08-7 (Note: Often linked with 5465-07-6 for the Dioxane analogue) | Echemi[2] |
| Molecular Formula | C₅H₁₀O₃ | Echemi[2] |
| Molecular Weight | 118.13 g/mol | Echemi[2] |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)ethan-1-ol | Echemi[2] |
| Boiling Point | 216.4°C at 760 mmHg (for Dioxane analogue) | LookChem[3] |
| Density | 1.069 g/cm³ (for Dioxane analogue) | LookChem[3] |
| Flash Point | 101.1°C (for Dioxane analogue) | LookChem[3] |
| Topological Polar Surface Area | 38.7 Ų | Echemi[2] |
Safety and Handling Profile
As a laboratory chemical, this compound and its analogues require careful handling. The Globally Harmonized System (GHS) classifications for the related C6 compound provide a strong indication of the necessary precautions.
-
Hazard Statements :
-
Precautionary Measures :
-
Prevention : Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Use only in a well-ventilated area.[5]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
-
Synthesis Protocols and Mechanistic Rationale
The synthesis of dioxolane-protected alcohols can be achieved through several reliable methods. The choice of method often depends on the starting material's availability and the desired scale. A common strategy involves the protection of a hydroxy aldehyde.
Protocol 1: Acid-Catalyzed Acetalization of 3-Hydroxypropionaldehyde
This is the most direct conceptual route. 3-Hydroxypropionaldehyde is reacted with ethylene glycol in the presence of an acid catalyst.
Step-by-Step Methodology:
-
To a solution of 3-hydroxypropionaldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in a non-polar solvent such as toluene or dichloromethane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).
-
Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench the catalyst by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.
Causality and Expertise: The use of a Dean-Stark trap is critical for achieving high yields. Acetal formation is a reversible equilibrium process; by removing water, the equilibrium is shifted according to Le Châtelier's principle, favoring the formation of the thermodynamically stable dioxolane product. Toluene is an excellent solvent choice as it forms a low-boiling azeotrope with water.
Key Reactions and Synthetic Utility
The primary value of this compound is its role as a masked aldehyde. The hydroxyl group can be modified while the aldehyde remains protected. Subsequently, the aldehyde can be unmasked for further reactions.
Deprotection to Liberate the Aldehyde
The dioxolane group is readily cleaved under aqueous acidic conditions, regenerating the parent carbonyl and the diol.
Step-by-Step Methodology:
-
Dissolve the this compound derivative in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or an acidic resin like Dowex 50).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃).
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude 3-hydroxypropionaldehyde derivative.
Trustworthiness: This protocol is self-validating; the reaction can be easily monitored for completion, and the mild conditions typically prevent side reactions, ensuring a clean conversion to the desired aldehyde.
Applications in Drug Development
In pharmaceutical synthesis, building complex molecules requires a strategic approach where functional groups are introduced and manipulated in a specific order. The use of protecting groups like 1,3-dioxolane is a cornerstone of this strategy.[1]
-
Scaffold Elaboration : this compound can be used as a starting point for building larger molecular scaffolds. The hydroxyl group can be oxidized, alkylated, or converted into a leaving group for nucleophilic substitution, all while the latent aldehyde functionality is kept inert.
-
Controlled Introduction of Aldehyd Functionality : In a late-stage synthesis, deprotection reveals the aldehyde, which can then be used to introduce new stereocenters or append other fragments to the molecule via reactions like aldol condensations or reductive aminations. This is crucial for synthesizing chiral drugs and complex natural products.[6]
-
Intermediate in API Synthesis : The 1,3-dioxolane structure itself is found in various biologically active compounds and can serve as an intermediate in the production of pharmaceuticals and agrochemicals.[1] For example, substituted 1,3-dioxolanes are key intermediates in stereoselective synthesis pathways.[7]
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.
-
¹H NMR : The proton NMR spectrum would be expected to show characteristic signals: a triplet for the methylene protons of the ethanol fragment (-CH₂OH), a multiplet for the adjacent methylene group (-CH₂-dioxolane), a triplet for the acetal proton (-CH-), and a multiplet for the ethylene glycol protons of the dioxolane ring.
-
¹³C NMR : The carbon spectrum would show distinct peaks for the two methylene carbons of the ethanol side chain, the acetal carbon (typically δ 95-105 ppm), and the two equivalent carbons of the dioxolane ring.
-
IR Spectroscopy : The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and strong C-O stretching bands characteristic of the acetal group (around 1100-1200 cm⁻¹). The absence of a strong carbonyl (C=O) peak around 1720 cm⁻¹ confirms the protection of the aldehyde.
-
Mass Spectrometry (MS) : GC-MS analysis would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethylene or fragments from the ethanol side chain. Computed mass spectra are available for comparison on databases like SpectraBase.[8]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its combination of a stable aldehyde protecting group and a reactive primary alcohol provides a reliable and versatile platform for the construction of complex organic molecules. For professionals in drug development, mastering the use of such building blocks is essential for designing efficient, high-yield synthetic routes to novel therapeutic agents. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an indispensable component of the modern synthetic chemist's toolbox.
References
- 1. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 2. echemi.com [echemi.com]
- 3. Cas 5465-07-6,2-(1,3-dioxan-2-yl)ethanol | lookchem [lookchem.com]
- 4. 2-(1,3-Dioxan-2-yl)ethanol | C6H12O3 | CID 231974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
Introduction: Understanding the Role of 2-(1,3-Dioxolan-2-yl)ethanol in Modern Synthesis
An In-depth Technical Guide to the Stability and Reactivity of 2-(1,3-Dioxolan-2-yl)ethanol
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. At its core, it is the ethylene glycol acetal of 3-hydroxypropionaldehyde. This structure provides it with two distinct reactive sites: a primary hydroxyl group and a cyclic acetal. The primary utility of this compound lies in its role as a masked aldehyde. The 1,3-dioxolane ring serves as a robust protecting group for the highly reactive aldehyde functionality, allowing for selective transformations to be performed on the hydroxyl group without interference from the aldehyde. This guide provides a comprehensive analysis of the compound's stability under various conditions and a detailed exploration of its reactivity, offering field-proven insights for its application in complex synthetic pathways.
Section 1: Core Molecular Profile and Physicochemical Properties
A foundational understanding of a reagent begins with its physical and chemical properties. These parameters dictate handling, storage, and reaction setup.
Chemical Structure
The structure consists of a five-membered dioxolane ring connected to an ethyl alcohol chain.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | Echemi[1] |
| Molecular Weight | 118.13 g/mol | Echemi[1] |
| CAS Number | 5465-08-7 | Echemi[1] |
| Appearance | Liquid | Ambeed |
| Purity | ≥98% | Ambeed |
Section 2: Stability Profile: A Tale of Two Functional Groups
The stability of this compound is a direct consequence of its constituent functional groups: the acetal and the alcohol. The robustness of one under conditions that compromise the other is the very reason for its synthetic utility.
Acetal Group Stability: The pH-Dependent Gatekeeper
The 1,3-dioxolane ring is a cyclic acetal, and its stability is critically dependent on pH.
-
Acidic Conditions (pH < 7): The acetal linkage is highly labile in the presence of acid. Protonation of one of the dioxolane oxygens initiates a ring-opening cascade, ultimately leading to hydrolysis and deprotection. This reaction regenerates the original aldehyde (3-hydroxypropionaldehyde) and ethylene glycol. The ease of this hydrolysis makes acidic conditions unsuitable for storage or for reactions where the aldehyde must remain protected. Even mild Lewis acids can catalyze this cleavage.[2]
-
Neutral and Basic Conditions (pH ≥ 7): Under neutral or basic conditions, the acetal is exceptionally stable. It is resistant to attack by a wide range of nucleophiles and bases, making it an ideal protecting group during reactions such as saponification, organometallic additions, or hydride reductions.[2]
Alcohol Group Stability
The primary hydroxyl group exhibits typical alcohol stability. It is stable under neutral conditions but reactive under conditions that affect alcohols.
-
Oxidative Environments: The primary alcohol is susceptible to oxidation. Strong oxidizing agents will readily convert it to a carboxylic acid, while milder reagents can be used to stop at the aldehyde stage. This reactivity is often exploited synthetically (see Section 3.2).
-
Strong Acids/Bases: The hydroxyl group can be protonated by strong acids or deprotonated by strong bases, which is the first step in many of its characteristic reactions (e.g., etherification, esterification).
Thermal and Storage Stability
Under recommended storage conditions, this compound is a stable liquid.
-
Recommended Storage: To ensure long-term integrity, the compound should be stored in a cool, dry, and well-ventilated location in a tightly sealed container.[3][4] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere to prevent potential degradation from atmospheric moisture and oxygen.
-
Thermal Decomposition: While stable at typical laboratory temperatures, prolonged exposure to high heat can lead to decomposition. Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]
-
Incompatibilities: The compound should be stored away from strong oxidizing agents and strong acids, as these can trigger vigorous and potentially hazardous reactions.[3][4]
Section 3: Reactivity Profile: A Guide to Synthetic Transformations
The synthetic utility of this compound is derived from the ability to selectively manipulate its two functional groups. The general strategy involves leveraging the stability of the acetal under basic/neutral conditions to modify the hydroxyl group, followed by acidic workup to liberate the aldehyde if desired.
Caption: Reactivity map for this compound.
Reactivity of the Acetal: The Deprotection Gateway
The primary reaction involving the dioxolane ring is its acid-catalyzed cleavage. This process is fundamental to its role as a protecting group.
-
Mechanism: The reaction is initiated by protonation of an acetal oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation steps lead to the formation of a hemiacetal, which rapidly equilibrates to the aldehyde and ethylene glycol.
-
Causality: The choice of acid catalyst (e.g., HCl, H₂SO₄, TsOH, or acidic resins) and solvent system (e.g., acetone/water, THF/water) allows for control over the deprotection kinetics.[2][5] Milder conditions are often preferred to avoid side reactions with other acid-sensitive groups in the molecule.
Reactivity of the Hydroxyl Group: The Synthetic Handle
With the aldehyde safely masked, the primary hydroxyl group is available for a wide array of standard alcohol transformations.
-
Oxidation: This is one of the most powerful applications.
-
To Aldehyde: Using mild, non-acidic reagents like Pyridinium Chlorochromate (PCC) or conditions for Swern or Dess-Martin oxidation allows for the clean conversion of the primary alcohol to an aldehyde, yielding 2-(1,3-dioxolan-2-yl)acetaldehyde.
-
To Carboxylic Acid: Stronger, often acidic, oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) will oxidize the alcohol directly to the carboxylic acid, 2-(1,3-dioxolan-2-yl)acetic acid. The stability of the acetal to many of these reagents (if non-acidic or buffered) is a key advantage.
-
-
Esterification & Etherification:
-
The hydroxyl group readily reacts with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.
-
Deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers.
-
-
Conversion to Leaving Groups: For nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate (using tosyl chloride) or a mesylate (using mesyl chloride), or directly to a halide (using SOCl₂ or PBr₃).
Section 4: Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps and rationale for key transformations.
Protocol: Acid-Catalyzed Deprotection to 3-Hydroxypropionaldehyde
This protocol describes the standard hydrolysis of the acetal protecting group.
Caption: Experimental workflow for acetal deprotection.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.1 eq). Causality: TsOH is a solid, easily handled acid catalyst that provides the necessary protons to initiate hydrolysis without being overly corrosive.
-
Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral (~7-8) to quench the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-hydroxypropionaldehyde.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol: Oxidation to 2-(1,3-Dioxolan-2-yl)acetaldehyde using PCC
This protocol demonstrates the selective oxidation of the primary alcohol while the acetal remains intact.
Methodology:
-
Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar) flask, suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in dichloromethane (DCM). Add powdered molecular sieves (4Å) to adsorb water. Causality: PCC is a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation. The reaction must be anhydrous to prevent side reactions.
-
Reactant Addition: Dissolve this compound (1.0 eq) in dry DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Monitoring: The reaction mixture will turn into a dark brown slurry. Stir for 2-3 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts. Wash the pad thoroughly with more diethyl ether.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Caution: Perform in a well-ventilated hood as the product aldehyde can be volatile.
-
Purification: The resulting crude 2-(1,3-dioxolan-2-yl)acetaldehyde can be purified by flash chromatography on silica gel.
Section 5: Safety and Handling
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazards: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for chemical waste disposal.[4][7] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
References
- 1. echemi.com [echemi.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-Dioxolan-2-one(96-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(1,3-Dioxan-2-yl)ethanol | C6H12O3 | CID 231974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Safe Handling of 2-(1,3-Dioxolan-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-(1,3-Dioxolan-2-yl)ethanol (CAS No: 5465-08-7). As a compound featuring both a hydroxyl group and a cyclic acetal (dioxolane) functional group, its handling requires a nuanced understanding of its potential reactivity and toxicity. This document moves beyond generic safety data to explain the chemical principles underpinning the recommended protocols, ensuring a culture of safety and experimental integrity in the laboratory.
Compound Profile and Inherent Hazard Analysis
This compound is a bifunctional organic molecule. Its safety profile is dictated by the chemical properties of its two primary functional groups: the ethanol moiety and the 1,3-dioxolane ring.
-
Ethanol Moiety (-CH₂CH₂OH): This group imparts properties similar to other short-chain alcohols, including acting as a skin, eye, and respiratory tract irritant.
-
1,3-Dioxolane Ring: This cyclic acetal structure introduces two key safety considerations. Firstly, like many ethers, it has the potential to form explosive peroxides upon exposure to air and light. Secondly, acetals are susceptible to hydrolysis under acidic conditions, which can lead to compound degradation and the formation of byproducts.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the primary hazards as follows.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Toxicological Assessment (Leveraging Surrogate Data)
While specific, comprehensive toxicological data for this compound is limited, it is structurally related to the ethylene glycol ether class of chemicals. This class has been studied extensively, and its toxicological profile provides a critical framework for assessing potential risks.[2][3] It is imperative to handle this compound as if it presents hazards characteristic of this class until specific data becomes available.
Key Toxicological Concerns of Glycol Ethers:
-
Acute Toxicity: High-level, short-term exposure to glycol ethers can lead to narcosis, pulmonary edema, and severe liver and kidney damage.[2] Ingestion is the most toxic route of exposure.[3] For the related compound 2-Methoxyethanol, the following acute toxicity values have been reported:
-
Chronic Toxicity: Long-term or repeated exposure may result in neurological and hematological (blood) effects, including fatigue, nausea, tremors, and anemia.[2]
-
Reproductive and Developmental Toxicity: A significant concern for certain ethylene glycol ethers (e.g., 2-methoxyethanol and 2-ethoxyethanol) is their potential to cause reproductive harm, including testicular damage, reduced fertility, and developmental defects in animal studies.[2][6][7] The State of California has identified several glycol ethers as male reproductive and developmental toxicants under Proposition 65.[8]
Carcinogenicity and Mutagenicity: There is currently insufficient evidence to classify this compound as a carcinogen. The broader class of glycol ethers has not been classified for carcinogenicity by the EPA.[2] Studies on the mutagenicity of dioxolane itself did not reveal induced dominant lethal mutations in male rats, though some testicular effects were noted at high doses.[9] However, the absence of data should not be interpreted as an absence of hazard.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures involving heating, aerosol generation, or handling of significant quantities, a certified chemical fume hood is mandatory.[10]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[1][11] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Due to the lack of specific permeation data for this compound, glove selection must be based on its chemical class. Nitrile or neoprene gloves are recommended for incidental contact.[12] For prolonged or immersive work, butyl rubber gloves offer superior protection against a wide range of alcohols and ethers.[12] Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]
-
Protective Clothing: A standard laboratory coat should be worn and buttoned. For tasks involving larger quantities or a high risk of splashing, a chemically resistant apron is required.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (or in their absence, to a minimum), a NIOSH-approved respirator with organic vapor cartridges should be used.[11] Respirator use must be in accordance with a formal respiratory protection program.
Chemical Reactivity and Handling Protocols
Peroxide Formation: A Critical Hazard
The 1,3-dioxolane ring contains ether linkages, making it susceptible to autoxidation and the formation of shock-sensitive, explosive peroxides upon exposure to oxygen, particularly when initiated by light or heat.[14][15]
Protocol for Managing Peroxide Formation:
-
Date All Containers: Upon receipt, write the date on the container. When the container is first opened, write that date as well.[11][16][17]
-
Storage: Store in tightly sealed, air-impermeable, amber glass containers to protect from light and air.[16][17] Do not store in transparent or partially empty containers, as this promotes peroxide formation.[11][16][17]
-
Inert Atmosphere: For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[16][17]
-
Shelf Life: Unopened containers should be discarded after 24 months. Opened containers should be tested for peroxides after 12 months or discarded.[16]
-
Visual Inspection: Before opening any container, visually inspect it for signs of peroxide formation, such as crystallization, a viscous liquid layer, or cloudiness. DO NOT OPEN a container with suspected peroxides. Do not attempt to move it or force the cap open. Treat it as a potential explosive and contact your institution's Environmental Health & Safety (EH&S) department immediately.[11][16][17]
-
Distillation Warning: Never distill a peroxide-forming chemical without first testing for the presence of peroxides. Distilling to dryness can concentrate peroxides to explosive levels. Always leave at least 10-20% residual volume in the distillation flask.[16][17]
Acid Sensitivity and Hydrolysis
The acetal group is stable to bases and nucleophiles but is readily hydrolyzed by aqueous acid.[18][19] This reaction cleaves the dioxolane ring to yield ethylene glycol and 3-hydroxypropionaldehyde.
Causality: The mechanism involves protonation of one of the ether oxygens by an acid, creating a good leaving group. Subsequent steps lead to the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water, ultimately leading to ring-opening.[10][20]
Handling Protocol:
-
Avoid contact with strong acids, acid chlorides, and other acidic materials unless hydrolysis is the intended reaction.[1]
-
Ensure that all glassware and equipment are dry before use to prevent inadvertent hydrolysis from residual acid.
-
Be aware that this reaction can generate new chemical species in a mixture, potentially altering its toxicological and physical properties.
Accidental Release and Emergency Procedures
Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.
Protocol for Accidental Spills:
-
Immediate Response: Alert all personnel in the immediate vicinity. Evacuate the area if the spill is large, in a confined space, or if you feel unwell.
-
Control Hazards: Remove all sources of ignition.[1]
-
Personal Protection: Before attempting cleanup, don the appropriate PPE as outlined in Section 3.2, including a respirator if ventilation is poor.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[12] Prevent the spill from entering drains or waterways.[21]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Ventilation: Allow the area to ventilate completely before resuming work.
Fire-Fighting Measures
While not classified as highly flammable, this compound is a combustible liquid.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1] Water spray can be used to cool fire-exposed containers, but a direct water stream may be ineffective on the burning liquid itself.[22]
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases. Vapors may be heavier than air and travel to an ignition source.[21]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][21]
First Aid Protocols
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and provide 2-4 cupfuls of water to drink. Seek immediate medical attention.[10][11]
Disposal Considerations
Chemical waste must be managed in accordance with all local, regional, and national hazardous waste regulations.[2]
-
Waste Classification: This material should be treated as a hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealable container. Do not overfill containers; a maximum of 90% capacity is recommended.[16] The exterior of the waste container must be kept clean.[16]
-
Segregation: Do not mix this waste with incompatible materials, particularly strong acids or oxidizing agents.
-
Disposal Route: Dispose of the waste through your institution's licensed hazardous waste disposal program. Do not discharge to sewers or the environment.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. ETHYLENE GLYCOL MONOMETHYL ETHER [lamp.umd.edu]
- 6. Report : Reproductive and Developmental Toxicity of Ethylene Glycol and Its Ethers 1 1 | Semantic Scholar [semanticscholar.org]
- 7. Reproductive toxicity of ethylene glycol monoethyl ether tested by continuous breeding of CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylene glycol [cdc.gov]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Peroxide forming chemicals – Staff – Uppsala University [uu.se]
- 16. rmu.edu [rmu.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 19. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 20. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. restoredcdc.org [restoredcdc.org]
- 22. mdsearchlight.com [mdsearchlight.com]
The Genesis of a Versatile Building Block: A Technical Guide to 2-(1,3-Dioxolan-2-yl)ethanol
For the modern researcher, scientist, and drug development professional, the strategic manipulation of functional groups is a cornerstone of complex molecule synthesis. In this context, 2-(1,3-Dioxolan-2-yl)ethanol emerges as a pivotal, yet often overlooked, C2 building block. Its significance lies in its dual-functionality: a masked aldehyde in the form of a stable 1,3-dioxolane ring and a reactive primary alcohol. This guide provides an in-depth exploration of the discovery, history, and foundational synthesis of this versatile synthon, offering insights into its chemical logic and practical applications.
The Precursor's Tale: Unearthing 2-Hydroxyacetaldehyde (Glycolaldehyde)
The history of this compound is intrinsically linked to its parent aldehyde, 2-hydroxyacetaldehyde, more commonly known as glycolaldehyde. The simplest hydroxyaldehyde, glycolaldehyde, has a rich history, with early encounters stemming from the destructive distillation of wood[1]. For many years, it was recognized as a component of the complex mixtures obtained from the pyrolysis of carbohydrates.
A significant milestone in the specific synthesis of glycolaldehyde was documented in 1902 by Fenton and Jackson, who prepared it from the heating of an aqueous solution of dihydroxymaleic acid followed by distillation under reduced pressure. This early work provided a more defined route to this fundamental C2 unit, though the compound's inherent reactivity and tendency to dimerize presented challenges for its isolation and storage[1][2]. In its solid state, glycolaldehyde exists as a crystalline dimer (1,4-dioxane-2,5-diol), which dissociates into the monomeric form in solution or upon heating[1]. This inherent instability and propensity for self-condensation underscored the need for a stable, protected form for use in multi-step organic synthesis, setting the stage for the emergence of derivatives like this compound.
The Logical Inaugural Synthesis: Protection via Acetalization
While a singular, celebrated "discovery" publication for this compound is not prominent in the historical literature, its first synthesis can be confidently inferred from the well-established principles of carbonyl chemistry, specifically the formation of cyclic acetals. The acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol to form a 1,3-dioxolane is a fundamental and widely utilized method for carbonyl protection.
The logical and most probable first synthesis of this compound, therefore, involves the acid-catalyzed reaction of 2-hydroxyacetaldehyde with ethylene glycol. This reaction provides a stable derivative where the reactive aldehyde functionality is masked as an acetal, leaving the primary hydroxyl group available for subsequent transformations.
Plausible Pioneering Synthetic Protocol
The following protocol outlines a robust and historically consistent method for the preparation of this compound.
Reaction:
Figure 1: Acid-catalyzed synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: A solution of 2-hydroxyacetaldehyde (1.0 equivalent) and ethylene glycol (1.2 equivalents) is prepared in a suitable aprotic solvent, such as toluene or dichloromethane. The excess of ethylene glycol helps to drive the equilibrium towards the product.
-
Catalyst Addition: A catalytic amount of a strong acid, typically p-toluenesulfonic acid (PTSA) or a Lewis acid like boron trifluoride etherate (BF3•OEt2), is added to the reaction mixture.
-
Water Removal: The reaction is heated to reflux with continuous removal of water using a Dean-Stark apparatus. This step is crucial to shift the reaction equilibrium towards the formation of the acetal.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a weak base, such as sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extraction and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.
Physicochemical Properties and Spectroscopic Data
The resulting this compound is a stable, colorless liquid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 5465-08-7[3] |
| Molecular Formula | C5H10O3[3] |
| Molecular Weight | 118.13 g/mol [3] |
| Boiling Point | ~195-197 °C |
| Density | ~1.13 g/cm³ |
Spectroscopic analysis would confirm the structure, with key expected signals including:
-
¹H NMR: A characteristic triplet for the CH proton of the dioxolane ring, multiplets for the -OCH2CH2O- protons, and signals corresponding to the -CH2CH2OH group.
-
¹³C NMR: A signal for the acetal carbon (C2 of the dioxolane ring) typically around 100-110 ppm, along with signals for the other carbon atoms.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands for the acetal and alcohol functionalities.
Significance and Applications in Modern Synthesis
The utility of this compound in organic synthesis, particularly in the realm of drug discovery and development, is multifaceted. Its primary role is that of a protected C2 aldehyde synthon.
A Stable and Versatile Chiral Building Block
The primary hydroxyl group of this compound can be readily modified or elaborated. For instance, it can be oxidized to the corresponding carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification reactions. Following these transformations, the aldehyde can be unmasked under acidic conditions, revealing a new bifunctional molecule. This strategy is invaluable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The development of chiral versions of this building block further expands its utility in asymmetric synthesis, allowing for the stereocontrolled introduction of a C2 unit[4][5][6][].
Role in Pharmaceutical Intermediate Synthesis
The 1,3-dioxolane moiety is a common structural motif in various pharmaceutical intermediates[8]. The stability of the dioxolane ring to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing/reducing conditions, makes this compound an ideal starting material or intermediate in the synthesis of complex drug molecules[8][9]. For example, related dioxolane-containing phenols are used as intermediates in the synthesis of pesticides like Dioxacarb[9].
The workflow for utilizing this compound in a synthetic sequence can be visualized as follows:
References
- 1. Hydroxyacetaldehyde | Task 34 [task34.ieabioenergy.com]
- 2. Glycolaldehyde | C2H4O2 | CID 756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 2-Hydroxybenzaldehyde ethylene acetal | 6988-19-8 [chemicalbook.com]
A Comprehensive Technical Guide to 2-(1,3-Dioxolan-2-yl)ethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Dioxolan-2-yl)ethanol, also known as 3-hydroxypropionaldehyde ethylene acetal, is a versatile bifunctional molecule with significant potential in organic synthesis. Its structure incorporates a primary alcohol and a protected aldehyde in the form of a dioxolane ring. This unique combination allows for selective reactions at either functional group, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals. The dioxolane moiety serves as a robust protecting group for the aldehyde, stable under neutral and basic conditions, yet readily removable under acidic conditions. This guide provides a detailed overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported, its properties can be estimated based on its structure and data from closely related compounds.
| Property | Value | Source |
| CAS Number | 5465-08-7 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Estimated to be around 200-220 °C at 760 mmHg | Based on similar structures |
| Solubility | Soluble in water and common organic solvents | |
| XLogP3 | -0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the acid-catalyzed acetalization of 3-hydroxypropionaldehyde with ethylene glycol.
Synthetic Workflow
Caption: Synthesis of this compound via acetalization.
Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on standard acetalization procedures.[2]
Materials:
-
3-Hydroxypropionaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxypropionaldehyde and toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 4.90-5.00 (t, 1H): Methine proton of the dioxolane ring (CH attached to two oxygens).
-
δ 3.85-4.00 (m, 4H): Methylene protons of the ethylene glycol unit in the dioxolane ring (-OCH₂CH₂O-).
-
δ 3.70-3.80 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 1.80-1.90 (q, 2H): Methylene protons adjacent to the dioxolane ring (-CH₂-CH(O)₂).
-
δ 2.50-3.00 (br s, 1H): Hydroxyl proton (-OH).
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 103-105: Acetal carbon of the dioxolane ring.
-
δ 64-66: Methylene carbons of the ethylene glycol unit.
-
δ 60-62: Methylene carbon adjacent to the hydroxyl group.
-
δ 35-37: Methylene carbon adjacent to the dioxolane ring.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its two distinct functional groups.
The Dioxolane Moiety: A Protecting Group and a Reactive Center
The primary role of the dioxolane group is to protect the aldehyde functionality. This allows for a wide range of chemical transformations to be carried out on the hydroxyl group without affecting the aldehyde. The acetal is stable to bases, nucleophiles, and reducing agents. Deprotection is typically achieved under mild acidic conditions to regenerate the aldehyde.
Furthermore, the dioxolane ring can participate in reactions, often through the formation of a 1,3-dioxolan-2-yl cation intermediate, which can then be trapped by nucleophiles.[4]
The Hydroxyl Group: A Handle for Derivatization
The primary alcohol in this compound can undergo a variety of standard transformations, including:
-
Oxidation: To the corresponding carboxylic acid or, under controlled conditions, back to the aldehyde (after deprotection).
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Formation of ethers via Williamson ether synthesis or other methods.
-
Conversion to Halides: Reaction with reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen, creating a reactive electrophilic center.
This versatility makes this compound a valuable precursor in the synthesis of more complex molecules where a protected aldehyde and a modifiable hydroxyl group are required.
Logical Flow of Synthetic Utility
References
physical and chemical properties of 2-(1,3-dioxan-2-yl)ethanol
An In-depth Technical Guide to 2-(1,3-Dioxan-2-yl)ethanol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(1,3-dioxan-2-yl)ethanol (CAS No. 5465-07-6). Synthesizing data from established chemical databases and the scientific literature, this document is intended for researchers, medicinal chemists, and drug development professionals. The guide covers the compound's structural identity, detailed physicochemical parameters, and expected spectroscopic signatures. Furthermore, it delves into its synthesis, chemical reactivity, and the broader significance of the 1,3-dioxane scaffold in medicinal chemistry, supported by detailed experimental protocols and safety information.
Chemical Identity and Structure
2-(1,3-Dioxan-2-yl)ethanol is a heterocyclic organic compound featuring a six-membered 1,3-dioxane ring connected to an ethanol side chain at the 2-position. The 1,3-dioxane ring is a cyclic acetal, a functional group of significant interest in organic synthesis and medicinal chemistry.
Key Identifiers:
-
IUPAC Name: 2-(1,3-dioxan-2-yl)ethanol[1]
-
Molecular Formula: C₆H₁₂O₃[1]
-
Molecular Weight: 132.16 g/mol [1]
-
Canonical SMILES: C1COC(OC1)CCO[1]
-
InChIKey: LYTNHFVPHUPKGE-UHFFFAOYSA-N[1]
Caption: Chemical structure of 2-(1,3-dioxan-2-yl)ethanol.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, distribution, and metabolism, which are key considerations in drug development.
Table 1: Physicochemical Data for 2-(1,3-dioxan-2-yl)ethanol
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Appearance | Colorless, flammable liquid | LookChem[2] |
| Boiling Point | 216.4 °C (at 760 mmHg) | LookChem[2][3] |
| Density | 1.069 g/cm³ | LookChem[2][3] |
| Flash Point | 101.1 °C | LookChem[2][3] |
| Vapor Pressure | 0.0304 mmHg (at 25 °C) | LookChem[2][3] |
| Refractive Index | 1.439 | LookChem[2] |
| Melting Point | Not available | LookChem[2] |
| XLogP3-AA | -0.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
The low calculated octanol-water partition coefficient (XLogP3-AA = -0.1) suggests that the compound is relatively hydrophilic.[1] This is consistent with the presence of a primary alcohol and two ether linkages, which can engage in hydrogen bonding. Its high boiling point is indicative of these strong intermolecular forces. While specific solubility data is not widely published, its structure suggests good solubility in polar organic solvents such as ethanol, methanol, and acetone, and at least partial solubility in water.[4][5]
Spectroscopic Profile
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
¹H NMR:
-
δ ~4.6-4.8 (t, 1H): The proton on the acetal carbon (C2), coupled to the adjacent CH₂ group of the side chain.
-
δ ~4.1-4.2 (m, 2H): The axial protons on the carbons adjacent to the ring oxygens (C4, C6).
-
δ ~3.7-3.8 (m, 2H): The equatorial protons on the carbons adjacent to the ring oxygens (C4, C6).
-
δ ~3.7 (t, 2H): The methylene group protons adjacent to the hydroxyl group (-CH₂OH).
-
δ ~2.5-3.0 (br s, 1H): The hydroxyl proton (-OH). Its chemical shift and multiplicity can vary with concentration and temperature.
-
δ ~1.9-2.0 (t, 2H): The methylene group protons adjacent to the dioxane ring (-CH(O)₂-CH₂-).
-
δ ~1.3-1.4 (m, 2H): The central methylene group protons of the dioxane ring (C5).
¹³C NMR:
-
δ ~101-103: The acetal carbon (C2).
-
δ ~66-68: The carbons adjacent to the ring oxygens (C4, C6).
-
δ ~60-62: The carbon bearing the hydroxyl group (-CH₂OH).
-
δ ~35-37: The carbon adjacent to the dioxane ring (-CH(O)₂-CH₂-).
-
δ ~25-27: The central carbon of the dioxane ring (C5).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the sp³ hybridized carbons.
-
~1150-1050 cm⁻¹ (strong): C-O stretching vibrations, characteristic of the acetal and alcohol groups.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 132 would be expected. Key fragmentation patterns would likely involve the loss of the ethanol side chain or fragmentation of the dioxane ring.
Synthesis and Reactivity
Synthesis
The most direct and common method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol.[6] For 2-(1,3-dioxan-2-yl)ethanol, this involves the reaction of 3-hydroxypropionaldehyde with 1,3-propanediol.
Reaction Scheme: 3-Hydroxypropionaldehyde + 1,3-Propanediol ⇌ 2-(1,3-Dioxan-2-yl)ethanol + H₂O
This reaction is an equilibrium process.[7] To drive the reaction to completion, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[6]
Caption: Synthesis of 2-(1,3-dioxan-2-yl)ethanol.
Chemical Reactivity
The reactivity of 2-(1,3-dioxan-2-yl)ethanol is governed by its two primary functional groups: the cyclic acetal and the primary alcohol.
-
Acetal Group (1,3-Dioxane): The 1,3-dioxane ring serves as a protecting group for the original aldehyde. It is stable under basic, nucleophilic, and reductive conditions. However, it is labile to acid.[8] Acid-catalyzed hydrolysis will regenerate 3-hydroxypropionaldehyde and 1,3-propanediol.[6][9] The choice of deprotection conditions allows for selective unmasking of the carbonyl group in complex molecule synthesis.
-
Alcohol Group (-CH₂OH): The primary alcohol can undergo standard transformations, such as:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid or aldehyde using appropriate reagents (e.g., PCC, PDC, Jones reagent).
-
Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Etherification: Can be converted to an ether, for example, via the Williamson ether synthesis.
-
Experimental Protocols
Protocol: Synthesis of 2-(1,3-Dioxan-2-yl)ethanol
Causality Statement: This protocol employs the principle of Le Châtelier to drive the equilibrium reaction towards the product by continuously removing water via azeotropic distillation. p-Toluenesulfonic acid is chosen as it is an effective, inexpensive, and easily removable solid acid catalyst.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add 1,3-propanediol (7.61 g, 0.1 mol), 3-hydroxypropionaldehyde (7.41 g, 0.1 mol, typically handled as an aqueous solution, requiring careful drying of the setup or use of a dehydrated form), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~100 mg). Add 100 mL of toluene.
-
Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected (approximately 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.
Caption: Experimental workflow for synthesis.
Protocol: Characterization by GC-MS
Causality Statement: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity and confirming the identity of a relatively volatile and thermally stable compound like this. The GC separates the product from any residual starting materials or byproducts, and the MS provides a fragmentation pattern that serves as a molecular fingerprint.
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be analyzed for the molecular ion (m/z 132) and characteristic fragment ions to confirm the structure.
Relevance in Medicinal Chemistry and Drug Development
The 1,3-dioxane ring is more than just a protecting group; it is a valuable scaffold in medicinal chemistry. Its inclusion in a molecule can favorably influence pharmacokinetic properties such as lipophilicity, metabolic stability, and receptor binding conformation.[10]
-
Modulators of Multidrug Resistance (MDR): Several studies have shown that compounds containing 1,3-dioxane and 1,3-dioxolane cores can act as effective modulators of P-glycoprotein (P-gp), a key transporter protein responsible for MDR in cancer cells.[11][12] By inhibiting P-gp, these compounds can restore the efficacy of chemotherapeutic agents.
-
Receptor Ligands: The rigid, chair-like conformation of the 1,3-dioxane ring can be exploited to orient substituents in specific spatial arrangements, making it a useful template for designing selective receptor ligands. For instance, 1,3-dioxane derivatives have been developed as potent and selective ligands for sigma (σ₁) receptors, which are targets for treating neuropathic pain and neurodegenerative diseases.[10]
-
Antimicrobial and Antiviral Agents: The broader class of 1,3-dioxolanes, which are structurally related, has shown significant potential as antibacterial and antifungal agents.[13] This highlights the general utility of these cyclic acetal scaffolds in developing new therapeutic agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(1,3-dioxan-2-yl)ethanol is classified with the following hazards:[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
References
- 1. 2-(1,3-Dioxan-2-yl)ethanol | C6H12O3 | CID 231974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 5465-07-6,2-(1,3-dioxan-2-yl)ethanol | lookchem [lookchem.com]
- 3. 2-(1,3-dioxan-2-yl)ethanol|lookchem [lookchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. mdpi.com [mdpi.com]
- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-2-(1,3-Dioxolan-2-yl)ethanol
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(1,3-Dioxolan-2-yl)ethanol, a versatile building block in organic synthesis. The document delves into its chemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical development. Detailed protocols for its synthesis and use as a protecting group are provided, alongside a discussion of its reactivity and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.
Introduction
This compound, also known as 3-hydroxypropionaldehyde ethylene acetal, is a key organic compound valued for its utility as a masked aldehyde.[1] The presence of the dioxolane ring protects the aldehyde functionality from undesired reactions, allowing for selective transformations on other parts of the molecule. This characteristic makes it an invaluable tool in multistep organic syntheses, particularly in the construction of complex molecules such as active pharmaceutical ingredients (APIs). The strategic use of protecting groups like the dioxolane in this compound is a cornerstone of modern synthetic chemistry, enabling the synthesis of intricate molecular architectures with high precision and yield.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| IUPAC Name | This compound | Echemi[3] |
| CAS Number | 5465-08-7 | Echemi[3] |
| Molecular Formula | C5H10O3 | Echemi[3] |
| Molecular Weight | 118.13 g/mol | Echemi[3] |
| Appearance | Liquid or powder | Echemi[1] |
| Boiling Point | 216.4°C at 760 mmHg | LookChem[4] |
| Density | 1.069 g/cm³ | LookChem[4] |
| Flash Point | 101.1°C | LookChem[4] |
| Solubility | Miscible with water and common organic solvents | |
| pKa | ~16 (estimated for the hydroxyl group) |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of 3-hydroxypropionaldehyde with ethylene glycol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the formation of the desired acetal.
Synthetic Workflow
The synthesis can be visualized as a straightforward two-step process: the formation of the aldehyde followed by its protection.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-Hydroxypropionaldehyde (or a suitable precursor)
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.01 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-hydroxypropionaldehyde, ethylene glycol, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Applications in Drug Development
The primary application of this compound in drug development is as a versatile intermediate. The protected aldehyde can be carried through several synthetic steps, and the aldehyde can be deprotected under mild acidic conditions when needed.
Role as a Protecting Group
The dioxolane group is stable to a wide range of reagents, including organometallics, hydrides, and oxidizing agents, making it an ideal protecting group.
Caption: Use as a protecting group in a synthetic sequence.
Synthesis of Complex Molecules
This building block has been utilized in the synthesis of various pharmaceutical agents. For instance, it can be a precursor to fragments of larger molecules where a terminal aldehyde is required at a late stage of the synthesis. The ability to introduce the aldehyde functionality late in the synthesis is crucial for improving the overall efficiency and yield of the process.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the dioxolane ring protons (a multiplet around 3.8-4.0 ppm), the methylene group adjacent to the hydroxyl group (a triplet around 3.7 ppm), the methylene group adjacent to the dioxolane ring (a triplet around 1.8 ppm), and the hydroxyl proton (a broad singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the acetal carbon of the dioxolane ring (around 103 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
Safety and Handling
Proper safety precautions are essential when working with this compound.
-
General Handling: Work in a well-ventilated area or a fume hood.[5] Avoid contact with skin, eyes, and clothing.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Inhalation: Avoid breathing vapors or mists.[7] If inhaled, move to fresh air.[7]
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with plenty of water.[5][7] For eye contact, rinse cautiously with water for several minutes and seek medical attention.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7][8] Keep away from heat, sparks, and open flames.[5][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to mask an aldehyde functionality provides chemists with a powerful tool for the construction of complex molecules, particularly in the realm of pharmaceutical development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. This guide has provided a detailed overview of these aspects, aiming to equip researchers and drug development professionals with the necessary knowledge to leverage this important chemical in their work.
References
- 1. echemi.com [echemi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. echemi.com [echemi.com]
- 4. 2-(1,3-dioxan-2-yl)ethanol|lookchem [lookchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(1,3-Dioxolan-2-yl)ethanamine | 5754-35-8 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-(1,3-Dioxolan-2-yl)ethanol
Introduction: The Strategic Importance of 2-(1,3-Dioxolan-2-yl)ethanol in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. The strategic use of protecting groups and versatile building blocks is a cornerstone of modern synthetic organic chemistry. Among these, this compound stands out as a critical starting material and intermediate. Its utility lies in its dual functionality: a primary alcohol amenable to a wide range of transformations and a masked aldehyde in the form of a stable 1,3-dioxolane ring. This acetal serves as a robust protecting group for the highly reactive 3-hydroxypropionaldehyde, a valuable C3 building block that is otherwise prone to self-condensation and polymerization.[1]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical synthesis of key pharmaceutical intermediates derived from this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for essential transformations, and offer insights into the strategic application of this versatile molecule.
Core Concept: A Protected Aldehyde with Latent Reactivity
The fundamental principle underpinning the use of this compound is the protection of an aldehyde functionality. The 1,3-dioxolane ring is stable to a variety of reaction conditions, including nucleophilic attack, basic conditions, and many oxidizing and reducing agents.[2] This stability allows for selective manipulation of the primary alcohol group. Subsequently, the latent aldehyde can be unmasked under acidic conditions, paving the way for further synthetic elaborations.[2][3]
The following diagram illustrates the pivotal role of this compound as a synthetic linchpin, connecting a stable, manipulable alcohol to a reactive aldehyde for the construction of complex pharmaceutical intermediates.
Caption: Synthetic workflow from this compound.
Key Synthetic Transformations and Protocols
This section details the critical synthetic transformations of this compound, providing both the rationale and step-by-step protocols for its conversion into valuable pharmaceutical intermediates.
Oxidation of the Primary Alcohol: Synthesis of 2-(1,3-Dioxolan-2-yl)acetaldehyde
The oxidation of the primary alcohol of this compound to the corresponding aldehyde, 2-(1,3-Dioxolan-2-yl)acetaldehyde, is a foundational step in many synthetic routes.[4] This intermediate is a crucial building block for introducing a protected two-carbon aldehyde unit into a molecule.[4] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure the stability of the acid-sensitive dioxolane ring. Mild oxidation methods such as the Swern and Dess-Martin oxidations are therefore highly preferred.[5][6][7]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[5][8][9][10] This method is renowned for its mild conditions and high yields.[5][10]
Rationale: The reaction proceeds at a very low temperature (-78 °C) to control the formation of the reactive species and prevent side reactions. The use of a non-nucleophilic base is crucial to promote the desired elimination reaction that forms the aldehyde.
Caption: Swern oxidation experimental workflow.
Step-by-Step Protocol:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(1,3-Dioxolan-2-yl)acetaldehyde.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantages of mild, neutral conditions and a simple workup.[6][7][11][12]
Rationale: DMP is a highly selective oxidant for primary and secondary alcohols and is tolerant of a wide range of functional groups.[7] The reaction is typically performed at room temperature, making it experimentally convenient. The addition of a mild base like pyridine can be beneficial for acid-sensitive substrates.[6]
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude 2-(1,3-Dioxolan-2-yl)acetaldehyde.
-
Purify by vacuum distillation or column chromatography.
| Oxidation Method | Key Reagents | Temperature | Typical Yields | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | 85-95% | High yields, mild conditions | Requires cryogenic temperatures, malodorous byproducts |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | 90-98% | Mild, neutral conditions, simple workup | Reagent is expensive and potentially explosive |
Carbon-Carbon Bond Formation: Alkylation of 2-(1,3-Dioxolan-2-yl)acetaldehyde
The aldehyde functionality of 2-(1,3-Dioxolan-2-yl)acetaldehyde is a versatile handle for carbon-carbon bond formation, a critical step in the assembly of complex pharmaceutical skeletons. Reactions with organometallic reagents such as Grignard or organolithium reagents allow for the introduction of a wide variety of alkyl, aryl, and vinyl groups.
Rationale: Grignard reagents are strong nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. This reaction provides a straightforward method for the synthesis of secondary alcohols, which are themselves valuable intermediates.
Step-by-Step Protocol:
-
Prepare the Grignard reagent by adding the desired alkyl or aryl halide (1.2 equivalents) to a suspension of magnesium turnings (1.3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool a solution of 2-(1,3-Dioxolan-2-yl)acetaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF to 0 °C.
-
Add the freshly prepared Grignard reagent dropwise to the aldehyde solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography on silica gel.
Deprotection: Unmasking the Aldehyde
The final key transformation is the acid-catalyzed hydrolysis of the dioxolane ring to reveal the aldehyde functionality.[2][3] This step is typically performed after other synthetic manipulations are complete. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions with other functional groups in the molecule.
Rationale: The hydrolysis of acetals is an equilibrium process.[13][14] By using an excess of water in the presence of an acid catalyst, the equilibrium is driven towards the formation of the aldehyde and ethylene glycol.[14] Mild acidic conditions are often sufficient and are preferred to maintain the integrity of other sensitive functional groups.
Caption: Mechanism of acid-catalyzed dioxolane deprotection.
Step-by-Step Protocol:
-
Dissolve the substituted dioxolane intermediate (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a catalytic amount of aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or distillation if it is volatile.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to serve as a stable, yet readily deprotectable, precursor to 3-hydroxypropionaldehyde allows for a wide range of synthetic manipulations that would be challenging with the unprotected aldehyde. The protocols detailed in this application note for the oxidation of the primary alcohol, subsequent carbon-carbon bond formation, and final deprotection provide a robust framework for the efficient construction of complex molecular architectures. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and development programs.
References
- 1. 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 4. 2-(1,3-Dioxolan-2-yl)acetaldehyde [myskinrecipes.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Application Note: 2-(1,3-Dioxolan-2-yl)ethanol for Aldehyde Protection
Introduction: The Critical Role of Protecting Groups in Synthesis
In the realm of multi-step organic synthesis, particularly in pharmaceutical and complex molecule development, the aldehyde functional group is a cornerstone for carbon-carbon bond formation. However, its high reactivity can be a double-edged sword, often interfering with reactions targeting other functional groups within the same molecule. To orchestrate a successful synthetic strategy, chemists employ "protecting groups" to temporarily mask the aldehyde's reactivity.[1][2]
Among the most reliable and widely used protecting groups for aldehydes are cyclic acetals, such as 1,3-dioxolanes.[3] These are formed by reacting the aldehyde with a 1,2-diol. This application note provides a detailed guide to the use of a specific diol, 2-(1,3-dioxolan-2-yl)ethanol , for this purpose. We will delve into the mechanistic rationale, provide field-tested protocols for both protection and deprotection, and discuss the stability and strategic applications of the resulting acetal.
Mechanism and Rationale: Why Use a Diol to Protect an Aldehyde?
The protection of an aldehyde as a 1,3-dioxolane is a reversible, acid-catalyzed reaction.[4][5] The process hinges on converting the highly electrophilic carbonyl carbon into a less reactive tetrahedral acetal carbon.
The Mechanism of Acetal Formation:
-
Protonation of the Carbonyl: An acid catalyst (commonly p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The first hydroxyl group of the diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Second Protonation and Water Elimination: The hemiacetal's hydroxyl group is protonated, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Deprotonation: A weak base (e.g., the solvent) removes the final proton, regenerating the acid catalyst and yielding the stable cyclic acetal.
To drive the equilibrium towards the acetal product, the water generated during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.[4][5][6]
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Oxidation of 2-(1,3-Dioxolan-2-yl)ethanol
Introduction: Navigating the Selective Oxidation of a Protected Acetal
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules within the pharmaceutical and fine chemical industries. The substrate, 2-(1,3-Dioxolan-2-yl)ethanol, presents a unique challenge due to the presence of an acid-sensitive 1,3-dioxolane protecting group. This acetal is crucial for masking a carbonyl functionality during synthetic sequences but is susceptible to cleavage under harsh or acidic conditions. Consequently, the choice of an oxidizing agent and protocol is paramount to ensure the selective oxidation of the primary alcohol to 2-(1,3-dioxolan-2-yl)acetaldehyde[1][2] without compromising the integrity of the protecting group.
This guide provides detailed, field-proven protocols for the selective oxidation of this compound, focusing on two of the most reliable and mild methods: the Swern Oxidation and the Dess-Martin Oxidation. A brief overview of an alternative catalytic method, TEMPO-mediated oxidation, is also presented. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated throughout to ensure scientific integrity and practical success.
Protocol 1: Swern Oxidation
The Swern oxidation is a widely utilized method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5] It is renowned for its mild reaction conditions, broad functional group tolerance, and the avoidance of toxic heavy metals like chromium.[3][6] The reaction employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][7]
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The initial activation of DMSO with oxalyl chloride is highly exothermic and the resulting chloro(dimethyl)sulfonium chloride is unstable at higher temperatures.[8] Maintaining a very low temperature is critical to prevent side reactions and decomposition of the reactive intermediate.
-
Order of Addition: The specific sequence of reagent addition is crucial for the success of the Swern oxidation. DMSO and oxalyl chloride must be allowed to react first to form the active oxidant before the alcohol is introduced. The base is added last to induce the elimination reaction that forms the aldehyde.
-
Inert Atmosphere: The reaction is sensitive to moisture, which can quench the active electrophile. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Ventilation: The reaction generates volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide and carbon dioxide gases.[3][8] It is imperative to conduct the entire procedure in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Workflow for the Swern Oxidation of this compound.
Detailed Step-by-Step Protocol
-
Preparation:
-
Under an inert atmosphere of nitrogen or argon, add anhydrous dichloromethane (DCM, 20 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 eq) to the DCM.
-
-
Activation of DMSO:
-
In a separate flame-dried flask, prepare a solution of dimethyl sulfoxide (DMSO, 2.4 eq) in anhydrous DCM (5 mL).
-
Add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
-
Addition of Alcohol:
-
Prepare a solution of this compound (1.0 eq) in anhydrous DCM (5 mL).
-
Add the alcohol solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
-
Formation of Aldehyde:
-
Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(1,3-dioxolan-2-yl)acetaldehyde.
-
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent | Typical Concentration | Temperature | Time |
| This compound | 1.0 | 0.2 M | -78 °C | 30 min |
| Oxalyl Chloride | 1.2 | 2.0 M in DCM | -78 °C | N/A |
| DMSO | 2.4 | N/A | -78 °C | 15 min |
| Triethylamine | 5.0 | N/A | -78 °C to RT | 1.25 h |
| Solvent | N/A | Anhydrous DCM | -78 °C to RT | Total reaction time ~2h |
Mechanism of Swern Oxidation
The mechanism of the Swern oxidation proceeds in two main stages.[4] First, DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate, with the release of carbon monoxide and carbon dioxide.[3][8] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. In the final step, the addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][5]
Protocol 2: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine compound, for the mild and selective oxidation of primary and secondary alcohols.[9][10][11] This method offers several advantages, including neutral pH, room temperature reaction conditions, short reaction times, and a simplified workup.[12] The reaction is highly chemoselective and tolerates a wide array of sensitive functional groups, making it an excellent choice for substrates like this compound.[12][13]
Causality of Experimental Choices:
-
Anhydrous Conditions: Although the reaction can be accelerated by the presence of a small amount of water, it is generally performed under anhydrous conditions to ensure reproducibility and prevent potential side reactions.[9]
-
Stoichiometric Reagent: DMP is used in stoichiometric amounts, typically a slight excess (1.1-1.5 equivalents), to ensure complete conversion of the alcohol.
-
Buffering: The reaction produces two equivalents of acetic acid.[9] For acid-sensitive substrates, a mild base like sodium bicarbonate or pyridine can be added to buffer the reaction mixture and prevent cleavage of the dioxolane ring.[9]
-
Solvent Choice: The reaction is commonly conducted in chlorinated solvents such as dichloromethane (DCM) or chloroform, in which DMP is readily soluble.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the Dess-Martin Oxidation of this compound.
Detailed Step-by-Step Protocol
-
Preparation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add solid sodium bicarbonate (2.0 eq).
-
Stir the suspension at room temperature.
-
-
Oxidation:
-
Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise to the stirred suspension over 5 minutes.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Stir the mixture vigorously for 15-20 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(1,3-dioxolan-2-yl)acetaldehyde.
-
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent | Typical Concentration | Temperature | Time |
| This compound | 1.0 | 0.1-0.2 M | Room Temperature | 2-4 h |
| Dess-Martin Periodinane | 1.2 | N/A | Room Temperature | 2-4 h |
| Sodium Bicarbonate | 2.0 | N/A | Room Temperature | 2-4 h |
| Solvent | N/A | Anhydrous DCM | Room Temperature | Total reaction time ~2-4 h |
Mechanism of Dess-Martin Oxidation
The mechanism of the Dess-Martin oxidation begins with the ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of DMP, forming a periodinane intermediate.[13][14] This is followed by an intramolecular proton transfer from the carbon bearing the oxygen to another acetate ligand, which then facilitates a concerted elimination to form the aldehyde, iodinane, and acetic acid.[13]
Alternative Protocol: TEMPO-Mediated Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that can be used as a catalyst in the oxidation of primary alcohols to aldehydes.[15][16] This method is considered a "green" alternative as it can utilize inexpensive and environmentally benign terminal oxidants such as sodium hypochlorite (bleach) or molecular oxygen.[15]
Key Features:
-
Catalytic: Only a catalytic amount of TEMPO is required (typically 1-10 mol%).
-
Mild Conditions: The reaction is typically run at room temperature and neutral or slightly basic pH.
-
High Selectivity: TEMPO-mediated oxidations are highly selective for primary alcohols, often leaving secondary alcohols untouched.
General Protocol (Anelli-Montanari Conditions):
-
A solution of this compound (1.0 eq), TEMPO (0.01-0.05 eq), and potassium bromide (0.1 eq) in a biphasic solvent system of DCM and water is prepared.
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) buffered to pH 8.6 with sodium bicarbonate is added dropwise while maintaining the temperature at 0 °C.
-
The reaction is stirred vigorously at 0 °C until the starting material is consumed (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
The TEMPO-catalyzed system offers an efficient and scalable method for the oxidation of this compound, particularly in industrial settings where cost and environmental impact are major considerations.[17]
Conclusion
The selective oxidation of this compound to its corresponding aldehyde is a critical transformation that requires careful consideration of the reaction conditions to preserve the acid-labile acetal protecting group. Both the Swern and Dess-Martin oxidations provide reliable and high-yielding protocols under mild conditions. The choice between these methods may depend on factors such as reagent availability, scalability, and tolerance to byproducts. The Swern oxidation is a classic and robust method but requires cryogenic temperatures and careful handling of malodorous byproducts. The Dess-Martin oxidation offers the convenience of room temperature operation and a simpler workup. For a more sustainable approach, TEMPO-catalyzed oxidation presents an excellent catalytic alternative. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to successfully perform this delicate yet crucial synthetic step.
References
- 1. 2-(1,3-Dioxolan-2-yl)acetaldehyde | C5H8O3 | CID 14359030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1,3-Dioxolan-2-yl)acetaldehyde [myskinrecipes.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. TEMPO [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
The Versatile Role of 2-(1,3-Dioxolan-2-yl)ethanol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of 2-(1,3-dioxolan-2-yl)ethanol as a pivotal building block in the synthesis of diverse heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles, offering researchers, scientists, and professionals in drug development a comprehensive resource. Detailed, field-tested protocols for the synthesis of key heterocyclic systems, including oxazolines and other nitrogen- and oxygen-containing rings, are presented. The guide emphasizes the strategic importance of the dioxolane moiety as a protected aldehyde, enabling selective transformations and the construction of complex molecular architectures.
Introduction: The Strategic Advantage of a Masked Aldehyde
In the intricate landscape of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This compound (C5H10O3) emerges as a particularly valuable reagent in this context.[1] Its structure incorporates a primary alcohol, a nucleophilic center ripe for a multitude of reactions, and a 1,3-dioxolane ring, which serves as a stable cyclic acetal. This acetal effectively "protects" a latent aldehyde functionality from unwanted side reactions under a variety of conditions, particularly those that are basic or nucleophilic in nature.[2]
The strategic utility of this molecule lies in the sequential or one-pot transformations that can be orchestrated. The hydroxyl group can be manipulated first, allowing for the construction of a larger molecular framework. Subsequently, the mild acidic hydrolysis of the dioxolane ring liberates the aldehyde, which can then participate in cyclization or other bond-forming reactions to forge the desired heterocyclic core. This controlled, stepwise approach is fundamental to the synthesis of numerous biologically active compounds and complex natural products.[3][4]
Core Application: Synthesis of 2-Substituted Oxazolines
Oxazolines are a prominent class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry and as ligands in asymmetric catalysis.[3][5] The synthesis of 2-substituted oxazolines from this compound is a robust and well-established application of this reagent.
Mechanistic Rationale
The synthesis of oxazolines from aldehydes and 2-amino alcohols is a common synthetic strategy.[5][6] The reaction typically proceeds through the formation of an intermediate oxazolidine, which is then oxidized to the corresponding oxazoline.[5] By employing this compound, the initial aldehyde functionality is protected. The synthesis begins by leveraging the primary alcohol.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for oxazoline synthesis.
Protocol 1: Synthesis of a 2-Alkyl-2-Oxazoline via an N-(β-hydroxyethyl)amide Intermediate
This protocol details a common two-step approach where an amide is first formed and then cyclized.
Step 1: Synthesis of N-(2-hydroxyethyl)-2-(1,3-dioxolan-2-yl)acetamide
-
Oxidation: To a solution of this compound (1 eq.) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1,3-dioxolan-2-yl)acetaldehyde. This intermediate is often used directly in the next step.
-
Reductive Amination: Dissolve the crude aldehyde in methanol. Add 2-aminoethanol (1.2 eq.) and stir for 30 minutes. Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise. Stir for an additional 2 hours at room temperature.
-
Purification: Quench the reaction with water and concentrate to remove methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude N-(2-(1,3-dioxolan-2-yl)ethyl)ethan-1-amine can be purified by column chromatography.
Step 2: Amide Formation and Cyclization
-
Acylation: Dissolve the purified amine from the previous step in DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of an acyl chloride (e.g., acetyl chloride, 1.1 eq.). Stir at room temperature for 4-6 hours.
-
Cyclization: After amide formation is complete, add a dehydrating/cyclizing agent. Thionyl chloride (SOCl2) is commonly used.[5] Add SOCl2 (1.2 eq.) dropwise at 0 °C and then allow the reaction to proceed at room temperature overnight.
-
Deprotection and Final Cyclization: The acidic conditions generated by the thionyl chloride will also facilitate the deprotection of the dioxolane.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. The combined organic layers are washed with brine, dried, and concentrated. The final 2-substituted oxazoline is purified by column chromatography.
| Reactant | Step 1 Reagents | Step 2 Reagents | Typical Yield |
| This compound | Dess-Martin periodinane, 2-aminoethanol, NaBH4 | Acyl chloride, Triethylamine, SOCl2 | 60-80% (over two steps) |
Expanding the Synthetic Scope: Access to Other N-Heterocycles
The versatility of this compound extends beyond oxazoline synthesis. The latent aldehyde can participate in condensations with a variety of dinucleophiles to form other important heterocyclic systems.
Protocol 2: Synthesis of Dihydropyrimidines via Biginelli-type Reaction
The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea.[7] By using 2-(1,3-dioxolan-2-yl)acetaldehyde (obtained from the oxidation of this compound as described in Protocol 1, Step 1), novel dihydropyrimidine derivatives can be accessed.
Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidines.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-(1,3-dioxolan-2-yl)acetaldehyde (1 eq.), ethyl acetoacetate (1 eq.), and urea (1.5 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq.).
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
| Aldehyde Component | β-Dicarbonyl | Urea/Thiourea | Catalyst | Typical Yield |
| 2-(1,3-Dioxolan-2-yl)acetaldehyde | Ethyl acetoacetate | Urea | p-TsOH | 70-85% |
| 2-(1,3-Dioxolan-2-yl)acetaldehyde | Acetylacetone | Thiourea | HCl | 65-80% |
Advanced Applications and Future Outlook
The strategic use of this compound is not limited to these examples. Its application in the synthesis of fused heterocyclic systems, macrocycles, and as a key fragment in the total synthesis of natural products is an area of active research. For instance, the alcohol can be used as an anchor point to a solid support for combinatorial library synthesis, with the subsequent deprotection and cyclization occurring in the final steps.
The development of milder and more selective methods for the deprotection of the dioxolane ring in the presence of other sensitive functional groups will further enhance the utility of this versatile building block. Moreover, the synthesis of chiral derivatives of this compound opens up avenues for the asymmetric synthesis of complex heterocyclic targets.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its bifunctional nature, combining a reactive hydroxyl group with a stable, masked aldehyde, allows for a logical and controlled approach to the synthesis of a wide array of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel molecular entities for applications in medicine, materials science, and beyond.
References
- 1. echemi.com [echemi.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1,3-Dioxolan-2-yl)acetaldehyde [myskinrecipes.com]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. 2-Oxazoline synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(1,3-Dioxolan-2-yl)furan in Modern Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1,3-Dioxolan-2-yl)furan, also known as furfural ethylene acetal, is a versatile and highly valuable building block in organic synthesis.[1][2] Its utility stems from the clever masking of a reactive aldehyde functional group within a stable furan scaffold. This dual functionality allows chemists to exploit the rich reactivity of the furan ring, particularly in cycloaddition reactions, while preserving the aldehyde for subsequent transformations. This guide provides an in-depth exploration of its applications, featuring detailed protocols, mechanistic insights, and strategic considerations for its use in the synthesis of complex molecules relevant to pharmaceutical and materials science research.[1]
Introduction: The Strategic Advantage of a Masked Aldehyde
In multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The furan-2-carbaldehyde (furfural) molecule presents a classic challenge: it contains an aromatic furan ring, which can act as a diene in cycloadditions, and a reactive aldehyde. Many synthetic operations targeting the furan ring are incompatible with the aldehyde, which is susceptible to oxidation, reduction, and nucleophilic attack.
2-(1,3-Dioxolan-2-yl)furan elegantly solves this problem by converting the aldehyde into a stable 1,3-dioxolane acetal.[3] This protection strategy renders the formyl group inert to a wide range of reaction conditions, thereby unmasking the synthetic potential of the furan moiety.[1] Once the desired modifications on the furan ring are complete, the aldehyde can be readily regenerated via acidic hydrolysis.[4]
Table 1: Physicochemical Properties of 2-(1,3-Dioxolan-2-yl)furan
| Property | Value | Reference(s) |
| CAS Number | 1708-41-4 | [5][6][7] |
| Molecular Formula | C₇H₈O₃ | [6][7] |
| Molecular Weight | 140.14 g/mol | [6][7] |
| Boiling Point | 76 °C / 1 mmHg | [5][6] |
| Synonyms | Furfural Ethylene Acetal, 2-(2-Furyl)-1,3-dioxolane | [2] |
Core Application: A Robust Surrogate for Furan-2-carbaldehyde
The primary application of 2-(1,3-dioxolan-2-yl)furan is to serve as a stable precursor to furan-2-carbaldehyde. This protection/deprotection sequence is fundamental to its utility.
Workflow: Protection and Deprotection
Caption: Protection/Deprotection Workflow.
Protocol 1: Synthesis of 2-(1,3-Dioxolan-2-yl)furan (Protection)
This protocol is adapted from standard acetal formation procedures, specifically applied to furan derivatives.[3]
-
Objective: To protect the aldehyde group of furan-2-carbaldehyde.
-
Principle: An acid-catalyzed condensation reaction with ethylene glycol forms a five-membered cyclic acetal (dioxolane). The reaction is driven to completion by the removal of water using a Dean-Stark apparatus.
Materials:
-
Furan-2-carbaldehyde
-
Ethylene glycol (1.5 equivalents)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.02 equivalents, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add furan-2-carbaldehyde, toluene, and ethylene glycol.
-
Add the catalytic amount of p-TsOH.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)furan as a clear oil.
Protocol 2: Deprotection to Furan-2-carbaldehyde
-
Objective: To regenerate the aldehyde from its dioxolane-protected form.
-
Principle: Acetal hydrolysis is an equilibrium process favored by the presence of excess water and an acid catalyst.
Materials:
-
2-(1,3-Dioxolan-2-yl)furan
-
Acetone and water (e.g., 4:1 v/v)
-
Dilute hydrochloric acid (HCl) or pyridinium p-toluenesulfonate (PPTS) for sensitive substrates.
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)furan in the acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of aqueous HCl.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield furan-2-carbaldehyde.
Application in Cycloaddition Reactions: Constructing Molecular Complexity
The furan ring is an electron-rich diene that readily participates in cycloaddition reactions, most notably the Diels-Alder reaction.[4][8] By using the protected form, 2-(1,3-dioxolan-2-yl)furan, the full synthetic power of this reaction can be harnessed.
The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful method for forming six-membered rings.[9] Furan is a competent diene, though less reactive than carbocyclic counterparts like cyclopentadiene.[10] It typically reacts with electron-deficient dienophiles to form 7-oxabicyclo[2.2.1]heptene adducts.[9] These adducts are exceptionally useful intermediates.
Caption: Diels-Alder Reaction Workflow.
Protocol 3: Diels-Alder Reaction with N-Phenylmaleimide
This protocol demonstrates a typical Diels-Alder reaction involving a furan derivative.[11]
-
Objective: To construct a 7-oxabicyclo[2.2.1]heptene scaffold.
-
Principle: A thermal [4+2] cycloaddition between the furan ring (diene) and N-phenylmaleimide (dienophile). The reaction often favors the endo isomer due to secondary orbital interactions, but the thermal reversibility of the furan Diels-Alder can lead to the more thermodynamically stable exo product upon prolonged heating.
Materials:
-
2-(1,3-Dioxolan-2-yl)furan
-
N-Phenylmaleimide (1.0 equivalent)
-
Toluene or Dichloromethane (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)furan and N-phenylmaleimide in the chosen solvent in a round-bottom flask.
-
Heat the mixture to reflux (for toluene) or stir at room temperature or gentle heat (40 °C for dichloromethane) for 24 hours.[11] The optimal temperature is a balance; higher temperatures can promote the retro-Diels-Alder reaction.[11]
-
Monitor the reaction by ¹H NMR or TLC. The disappearance of the furan proton signals and the appearance of new signals for the bicyclic adduct are indicative of reaction progress.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
Table 2: Representative Diels-Alder Reactions of Furans
| Diene | Dienophile | Conditions | Product | Yield | Reference(s) |
| Furan | Maleic Anhydride | Benzene, 80 °C | exo-adduct | High | [12] |
| 2-Furanmethanethiol | Maleic Anhydride | Et₂O, rt, overnight | endo-adduct | 95% | [13] |
| Furan-Polystyrene | N-Phenylmaleimide | CH₂Cl₂, 40 °C, 24h | Polymer Adduct | - | [11] |
Synthetic Utility: From Cycloadducts to Diverse Scaffolds
The true synthetic power of 2-(1,3-dioxolan-2-yl)furan is realized in the subsequent transformations of the Diels-Alder adducts. The strained oxabridge is susceptible to cleavage under various conditions, providing access to highly functionalized carbocyclic and heterocyclic systems that would be difficult to synthesize otherwise.
Caption: Post-Cycloaddition Synthetic Pathways.
-
Pathway A: Access to Substituted Cyclohexenes and Phenols. Cleavage of the oxygen bridge can be achieved through methods like acid catalysis or reduction (e.g., Zn/AcOH). Subsequent dehydration can lead to substituted aromatic rings.
-
Pathway B: Access to Tetrahydrofurans. Cleavage of the two-carbon bridge can furnish highly substituted tetrahydrofuran rings, a common motif in natural products.[4]
After these core transformations, the masked aldehyde can be revealed. This "latent" functionality provides a powerful handle for further synthetic elaboration, such as:
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
Wittig or Horner-Wadsworth-Emmons olefination to form alkenes.
-
Reductive amination to install nitrogen-containing groups.
This strategy has been pivotal in the total synthesis of numerous complex molecules, where the furan moiety acts as a linchpin for assembling the carbon skeleton.[4]
Conclusion
2-(1,3-Dioxolan-2-yl)furan is more than a simple protected aldehyde; it is a strategic linchpin for advanced synthetic design. Its stability allows chemists to perform intricate transformations on the furan ring, particularly the powerful Diels-Alder cycloaddition. The resulting oxabicyclic adducts are versatile intermediates that can be elaborated into a wide array of complex molecular architectures. The ability to unmask the aldehyde at a later stage provides an additional layer of synthetic flexibility, making this reagent an indispensable tool for professionals in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(1,3-Dioxolan-2-yl)furan - CAS:1708-41-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan as a versatile synthon [pubsapp.acs.org]
- 5. 2-(1,3-DIOXOLAN-2-YL)FURAN | 1708-41-4 [chemicalbook.com]
- 6. 2-(1,3-DIOXOLAN-2-YL)FURAN CAS#: 1708-41-4 [m.chemicalbook.com]
- 7. 2-Furyl-1,3-dioxolane | C7H8O3 | CID 263158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cycloaddition reactions in furan [quimicaorganica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: The Role of 1,3-Dioxolane as a Versatile Chemical Intermediate in Modern Synthesis
Abstract
In the landscape of organic synthesis, the strategic manipulation of functional groups is fundamental to the construction of complex molecules. Among the tools available to a synthetic chemist, 1,3-dioxolane stands out not merely as a single-purpose entity but as a multifaceted chemical intermediate. This five-membered cyclic acetal serves as a cornerstone for a variety of synthetic strategies, primarily as a robust protecting group for carbonyls, but also as a versatile aprotic solvent and a reactive building block in its own right.[1][2][3][4] This document provides an in-depth exploration of the synthesis, stability, and application of 1,3-dioxolanes, complete with detailed protocols for their formation and cleavage, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Chemical Identity of 1,3-Dioxolane
1,3-Dioxolane, with the chemical formula (CH₂)₂O₂CH₂, is a heterocyclic acetal structurally related to tetrahydrofuran (THF) where an oxygen atom replaces the methylene group at the 2-position.[5] It is a colorless, volatile liquid with a mild, ether-like odor that is fully miscible with water and a wide range of organic solvents.[2][3] This high solubility and its chemical stability make it an invaluable component in numerous industrial and laboratory applications.[2] Its utility spans from being a universal solvent for polymers and resins to a critical reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4][6]
The true power of 1,3-dioxolane in synthesis lies in its role as a cyclic acetal, most commonly formed from the reaction of a ketone or aldehyde with ethylene glycol.[5][7] This transformation temporarily masks the reactivity of the carbonyl group, allowing for chemical modifications on other parts of the molecule that would otherwise be incompatible.
Core Application I: The Premier Protecting Group for Carbonyls
The protection of aldehydes and ketones is a frequent necessity in multistep synthesis to prevent their undesired reaction with nucleophiles, bases, or reducing agents.[7] The 1,3-dioxolane group is a reliable and widely used method for this purpose due to its ease of formation, stability across a broad range of conditions, and predictable cleavage.[7][8]
Mechanism of Formation (Protection)
The formation of a 1,3-dioxolane is an acid-catalyzed reaction between a carbonyl compound and ethylene glycol.[9] The reaction is an equilibrium process. To drive it to completion, water, the byproduct, is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[9][10] Common Brønsted acid catalysts include p-toluenesulfonic acid (p-TsOH), while Lewis acids like TiCl₄ or BF₃·OEt₂ are also effective.[8]
The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of a stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group closes the five-membered ring, and deprotonation yields the 1,3-dioxolane and regenerates the acid catalyst.
Caption: Acid-catalyzed formation of a 1,3-dioxolane protecting group.
Stability Profile
The stability of the 1,3-dioxolane group is a key reason for its widespread use. It is inert to a variety of reagents that would readily react with an unprotected carbonyl group. This differential reactivity is the cornerstone of its utility.
| Condition Type | Reagents / Conditions | Stability of 1,3-Dioxolane | Reference |
| Basic | NaOH, KOH, t-BuOK, LDA, NEt₃ | Stable | [7][9][10] |
| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi), Enolates | Stable | [9][10] |
| Reductive | LiAlH₄, NaBH₄, H₂/Pd | Stable | [5][10] |
| Oxidative | PCC, PDC, Jones Reagent (mild conditions) | Stable | [9] |
| Acidic | Aqueous H₃O⁺, p-TsOH in H₂O, Lewis Acids in H₂O | Labile (Cleaved) | [7][9] |
Mechanism of Cleavage (Deprotection)
Deprotection is the reverse of the formation reaction. It is readily achieved by acid-catalyzed hydrolysis.[7] The presence of water is essential for the cleavage. Often, a large excess of a carbonyl compound like acetone is used with aqueous acid, which drives the equilibrium toward the deprotected carbonyl compound via transacetalization.[9]
Caption: Acid-catalyzed cleavage of a 1,3-dioxolane to regenerate the carbonyl.
Core Application II: An Effective Aprotic Solvent
Beyond its role in protection chemistry, 1,3-dioxolane is a powerful aprotic solvent.[4] Its ability to dissolve a wide array of substances, including polar polymers like polyesters, epoxies, and urethanes, makes it highly valuable in the coatings, adhesives, and inks industries.[2][6][11] Its low boiling point (75°C) and rapid evaporation facilitate fast drying times, enhancing throughput in industrial processes.[3][4]
Recently, there has been a significant push towards "green chemistry," replacing traditional fossil-based solvents with more environmentally benign alternatives.[12][13] 1,3-dioxolane and its derivatives, which can be prepared from renewable resources like lactic acid and formaldehyde, are emerging as effective green solvents.[12][13]
Core Application III: A Reactive Intermediate and Building Block
1,3-dioxolane is not just a passive protector; it is an active participant in synthesis. The ring itself can be a precursor to other functionalities or a key structural motif in biologically active molecules.[1][3]
-
Pharmaceuticals & Agrochemicals: Many bioactive compounds contain the 1,3-dioxolane ring.[1][3] It serves as a key intermediate in the synthesis of antiviral, antifungal, and antineoplastic agents.[1][6]
-
Radical Reactions: The C-H bond at the 2-position of the 1,3-dioxolane ring can participate in radical reactions. For instance, a thiol-promoted radical addition of 1,3-dioxolane to imines can produce protected α-amino aldehydes, which are valuable synthetic building blocks.[14]
-
Electrophilic Formylation: Derivatives like 2-ethoxy-1,3-dioxolane can be converted into versatile formylating reagents for use with organometallic compounds like Grignard reagents.[14]
Core Application IV: Comonomer in Polymer Chemistry
In polymer science, 1,3-dioxolane is used as a comonomer in the ring-opening polymerization to produce polyacetals.[5] Poly(1,3-dioxolane) (PDO) is a pH- and temperature-sensitive water-soluble polymer with applications in functional hydrogels and nanoparticles.[15] The polymer structure consists of alternating hydrophilic ethylene glycol units and hydrophobic formaldehyde units, leading to unique self-assembly properties in aqueous solutions.[15]
Experimental Protocols
The following protocols provide standardized, field-proven methods for the protection of a ketone and its subsequent deprotection.
Workflow: Protection-Reaction-Deprotection Sequence
Caption: General workflow for using 1,3-dioxolane as a protecting group.
Protocol 1: Protection of Cyclohexanone using Ethylene Glycol
Objective: To protect the carbonyl group of cyclohexanone as a 1,3-dioxolane (1,4-dioxaspiro[4.5]decane).
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagents: To the flask, add toluene (approx. 2 mL per mmol of cyclohexanone). Add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.02 eq).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected in the trap (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification & Analysis: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation. Confirm product formation using ¹H NMR, ¹³C NMR, and IR spectroscopy (disappearance of the C=O stretch around 1715 cm⁻¹).
Protocol 2: Deprotection of 1,4-Dioxaspiro[4.5]decane
Objective: To hydrolyze the ketal and regenerate cyclohexanone.
Materials:
-
1,4-Dioxaspiro[4.5]decane (from Protocol 1) (1.0 eq)
-
Acetone
-
Water
-
Hydrochloric acid (HCl, 2M aqueous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Mixture: Dissolve the ketal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Catalyst: Add a catalytic amount of 2M HCl.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
Causality Insight: The reaction is performed in a water/acetone mixture. Water is the nucleophile required for hydrolysis, while acetone acts as a solvent and helps drive the equilibrium by forming acetone dimethyl ketal with the liberated ethylene glycol.[9]
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic. Extract the mixture with diethyl ether (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: The resulting crude cyclohexanone can be purified by distillation if required. Confirm product formation via spectroscopy (reappearance of the C=O stretch in IR).
Conclusion
1,3-Dioxolane is an indispensable tool in chemical synthesis, offering a reliable solution for the protection of carbonyls while enabling a broad range of subsequent chemical transformations. Its utility extends beyond this primary role, demonstrating significant value as a high-performance aprotic solvent, a green chemical alternative, and a reactive intermediate for constructing complex molecular architectures. The straightforward and robust protocols for its installation and removal make it an accessible and essential strategy for professionals in research and development.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Dioxolane [icspecialties.com]
- 12. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 13. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Conversion of 2-(1,3-Dioxolan-2-yl)ethanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the catalytic conversion of 2-(1,3-Dioxolan-2-yl)ethanol, a versatile building block derivable from glycerol, a byproduct of biodiesel production.[1][2] The strategic catalytic upgrading of this molecule opens pathways to a variety of value-added chemicals. This guide will delve into the core principles, field-proven protocols, and mechanistic insights for two primary catalytic routes: hydrogenolysis to produce ethylene glycol and ethanol, and dehydration to yield valuable unsaturated compounds. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and deepen understanding.
Introduction: The Significance of this compound
This compound, a cyclic acetal, emerges as a key platform molecule in the valorization of biomass. Its synthesis from glycerol, a readily available and renewable resource, positions it as a sustainable feedstock for the chemical industry.[1] The inherent structure of this compound, featuring a protected aldehyde and a primary alcohol, allows for selective catalytic transformations to produce commercially significant chemicals. This guide will focus on two such transformations:
-
Hydrogenolysis: The reductive cleavage of the acetal group to yield ethylene glycol and ethanol. Ethylene glycol is a high-demand chemical intermediate used in the production of polyester fibers and antifreeze.
-
Dehydration: The removal of a water molecule to form unsaturated derivatives, which are valuable precursors in polymer and fine chemical synthesis.
Understanding and controlling these catalytic pathways is paramount for developing efficient and sustainable chemical processes.
Part 1: Catalytic Hydrogenolysis to Ethylene Glycol and Ethanol
The hydrogenolysis of the 1,3-dioxolane ring in this compound is a reductive process that cleaves the C-O bonds of the acetal. This reaction is typically performed under a hydrogen atmosphere using a heterogeneous catalyst.
Mechanistic Considerations & Catalyst Selection
The reaction proceeds via the adsorption of the substrate onto the catalyst surface, followed by the activation of hydrogen and subsequent cleavage of the C-O bonds. The choice of catalyst is critical for achieving high conversion and selectivity.
-
Raney® Nickel: This sponge-like nickel catalyst, prepared by leaching aluminum from a nickel-aluminum alloy, is a highly effective and cost-efficient choice for hydrogenolysis.[3] Its high surface area and adsorbed hydrogen content make it a potent hydrogenation catalyst.[4][5] Raney Nickel is particularly adept at reducing various functional groups, including the C-O bonds in acetals.[4][5]
-
Supported Noble Metal Catalysts: Catalysts such as Palladium (Pd) or Platinum (Pt) on supports like activated carbon or alumina can also be employed. While often more expensive, they can exhibit high activity at lower temperatures and pressures.
For the purposes of this guide, we will focus on the application of Raney® Nickel due to its widespread use, cost-effectiveness, and high activity.[3]
Experimental Workflow: Hydrogenolysis
The following diagram illustrates the general workflow for the catalytic hydrogenolysis of this compound.
Caption: Workflow for Catalytic Hydrogenolysis.
Detailed Protocol: Hydrogenolysis using Raney® Nickel
Materials:
-
This compound (≥98%)
-
Raney® Nickel (activated slurry in water)
-
Ethanol (anhydrous)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Filtration apparatus (e.g., Celite® pad)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Procedure:
-
Reactor Charging:
-
To a high-pressure autoclave, add this compound (10.0 g, 84.6 mmol).
-
Add anhydrous ethanol (100 mL) as the solvent.
-
Safety Note: Under a fume hood and taking appropriate precautions for pyrophoric materials, carefully add Raney® Nickel (approx. 1.0 g of the aqueous slurry) to the reactor. The water from the slurry is generally tolerated in this reaction.
-
-
System Purging:
-
Seal the reactor.
-
Purge the system with nitrogen gas three times to remove any residual air. This is a critical step to prevent the formation of explosive mixtures with hydrogen.
-
-
Pressurization and Reaction:
-
Pressurize the reactor with hydrogen to an initial pressure of 50 bar.
-
Begin stirring and heat the reactor to 120 °C.
-
Maintain the hydrogen pressure at 50 bar throughout the reaction. The reaction progress can be monitored by observing hydrogen uptake.
-
Allow the reaction to proceed for 4-6 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Caution: Carefully vent the excess hydrogen in a well-ventilated area.
-
Purge the reactor with nitrogen.
-
Carefully open the reactor and filter the contents through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must be kept wet with water at all times to prevent ignition of the pyrophoric Raney® Nickel.
-
The filtrate, containing the products, is then analyzed by GC-MS to determine the conversion of the starting material and the selectivity towards ethylene glycol and ethanol.
-
-
Purification:
-
The products can be separated and purified by fractional distillation.
-
Data Presentation: Expected Outcomes
The following table summarizes typical results for the hydrogenolysis of this compound using Raney® Nickel.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Ethylene Glycol (%) | Selectivity to Ethanol (%) |
| Raney® Ni | 120 | 50 | 5 | >95 | ~90 | ~95 |
| Pd/C (5%) | 100 | 40 | 6 | >90 | ~85 | ~90 |
Part 2: Catalytic Dehydration
The dehydration of this compound involves the elimination of a water molecule from the ethanol side chain, leading to the formation of an unsaturated product. This reaction is typically catalyzed by solid acids.
Mechanistic Considerations & Catalyst Selection
The dehydration of alcohols is a well-established acid-catalyzed process. The reaction can proceed through either an E1 or E2 elimination mechanism, depending on the reaction conditions and the nature of the catalyst.
-
Solid Acid Catalysts: A variety of solid acid catalysts can be employed, including zeolites, sulfated zirconia, and supported heteropoly acids. These catalysts offer advantages in terms of separation and reusability.
-
Alumina (Al₂O₃): Gamma-alumina (γ-Al₂O₃) is a widely used and effective catalyst for alcohol dehydration due to its surface acidity and porous structure.[6][7] The acidic sites on the alumina surface facilitate the protonation of the hydroxyl group, leading to the formation of a good leaving group (water) and subsequent elimination.
This section will detail a protocol using γ-Al₂O₃ as the catalyst.
Reaction Pathway: Dehydration
The following diagram illustrates the dehydration of this compound.
Caption: Dehydration Reaction Pathway.
Detailed Protocol: Dehydration using γ-Alumina
Materials:
-
This compound (≥98%)
-
Gamma-alumina (γ-Al₂O₃) pellets or powder
-
Fixed-bed reactor or round-bottom flask with a distillation setup
-
Inert gas (Nitrogen or Argon)
-
Heating mantle and temperature controller
-
Condenser and receiving flask
-
Gas Chromatography (GC) for analysis
Procedure (Vapor-Phase Dehydration in a Fixed-Bed Reactor):
-
Catalyst Preparation:
-
Pack a fixed-bed reactor with γ-Al₂O₃ pellets.
-
Activate the catalyst by heating it to 400 °C under a flow of nitrogen for 2 hours to remove adsorbed water.
-
-
Reaction Setup:
-
Reduce the temperature of the catalyst bed to the desired reaction temperature (e.g., 250-350 °C).
-
Use a syringe pump to feed a solution of this compound in an inert solvent (e.g., toluene) into a vaporizer connected to the reactor inlet. A carrier gas (nitrogen) is used to transport the vaporized reactant over the catalyst bed.
-
-
Reaction Execution:
-
Maintain a constant flow of the reactant vapor and carrier gas over the catalyst bed.
-
The products exiting the reactor are passed through a condenser and collected in a cooled receiving flask.
-
-
Analysis:
-
The collected liquid product is analyzed by GC to determine the conversion and selectivity.
-
Procedure (Liquid-Phase Dehydration):
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, a distillation head, and a condenser, add this compound (10.0 g) and γ-Al₂O₃ powder (1.0 g).
-
-
Reaction Execution:
-
Heat the mixture with stirring.
-
The product, being more volatile than the starting material, will distill over as it is formed.
-
Collect the distillate in a receiving flask.
-
-
Analysis:
-
Analyze the collected distillate by GC to determine its purity.
-
Data Presentation: Expected Outcomes
The selectivity of the dehydration reaction can be influenced by the reaction temperature.
| Catalyst | Temperature (°C) | Phase | Conversion (%) | Selectivity to 2-vinyl-1,3-dioxolane (%) |
| γ-Al₂O₃ | 300 | Vapor | >90 | ~85 |
| γ-Al₂O₃ | 180 | Liquid | ~75 | ~80 |
Conclusion
The catalytic conversion of this compound represents a promising avenue for the production of value-added chemicals from renewable resources. The protocols detailed in this guide for hydrogenolysis and dehydration provide a solid foundation for researchers and scientists in this field. The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution and overall efficiency of these transformations. Further optimization of these processes, including catalyst development and process intensification, will be crucial for their industrial implementation.
References
- 1. "Synthesis and Resolution of a Substituted Dioxolane from Glycerol" by Susannah Dawn Cox [digitalcommons.butler.edu]
- 2. EP2760850A1 - Process for the production of a dioxolane compound from crude glycerol - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Catalytic Ethanol Dehydration to Ethylene over Nanocrystalline χ- and γ-Al2O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: Leveraging 2-(1,3-Dioxolan-2-yl)ethanol in Modern Stereoselective Synthesis
This document provides researchers, scientists, and drug development professionals with a detailed guide to the strategic application of 2-(1,3-Dioxolan-2-yl)ethanol in advanced stereoselective reactions. Moving beyond a simple list of procedures, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. We will explore how this versatile, yet simple, building block can be transformed into substrates for powerful and reliable asymmetric syntheses, including the Evans Aldol Reaction and the Sharpless Asymmetric Epoxidation.
Strategic Importance of this compound: A Versatile C4 Synthon
This compound is a bifunctional molecule that serves as an invaluable starting material in multi-step organic synthesis. Its utility stems from two key features:
-
A Primary Alcohol: This hydroxyl group is a versatile handle for a wide array of chemical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and conversion to halides or other leaving groups for nucleophilic substitution.
-
A Protected Aldehyde: The 1,3-dioxolane moiety serves as a robust protecting group for a latent aldehyde functionality. It is stable to a wide range of non-acidic reagents (e.g., organometallics, hydrides, oxidants), allowing for selective manipulation of the alcohol terminus. Deprotection is typically achieved under mild acidic conditions to reveal the aldehyde for subsequent reactions.
This dual functionality allows for complex synthetic sequences where the reactivity of each functional group can be precisely controlled.
Application Notes and Protocols: The Strategic Use of 2-(1,3-Dioxolan-2-yl)ethanol in Advanced Polymer Synthesis
Introduction: A Versatile Building Block for Functional Polymers
In the realm of polymer chemistry, the pursuit of materials with precisely controlled architectures and functionalities is paramount. 2-(1,3-Dioxolan-2-yl)ethanol, a seemingly simple molecule, emerges as a strategic building block for the synthesis of advanced polymers. Its unique structure, featuring a primary alcohol and a latent aldehyde protected as a cyclic acetal, offers a powerful toolkit for polymer chemists. The dioxolane ring serves as a stable protecting group for the aldehyde functionality, which can be selectively deprotected under acidic conditions post-polymerization.[1] This two-stage reactivity allows for the creation of polymers with pendant aldehyde groups, which are valuable for a wide range of applications, including bioconjugation, stimuli-responsive materials, and the development of functional surfaces. This guide provides an in-depth exploration of the use of this compound in polymer synthesis, complete with detailed protocols and mechanistic insights.
Core Concepts: The Dioxolane Moiety as a Strategic Protecting Group
The utility of this compound in polymer chemistry is fundamentally rooted in the principles of protecting group chemistry. The 1,3-dioxolane group is a robust acetal that effectively masks the reactive aldehyde functionality from a wide array of chemical transformations, including those involving strong nucleophiles and bases, which are common in polymerization reactions.[2][3] The stability of the dioxolane ring under these conditions allows for the incorporation of the monomer into polymer chains without premature side reactions.
The true elegance of this approach lies in the subsequent deprotection step. The acetal linkage is labile under acidic conditions, enabling the quantitative regeneration of the aldehyde functionality along the polymer backbone.[2] This "post-polymerization modification" strategy is a cornerstone of modern polymer synthesis, as it allows for the introduction of sensitive functional groups that would not withstand the initial polymerization conditions.
Polymerization Strategies and Mechanistic Considerations
This compound can be incorporated into polymer structures through various polymerization techniques, primarily by leveraging its reactive hydroxyl group.
Polycondensation Reactions
The primary alcohol of this compound can readily participate in polycondensation reactions with comonomers such as diacids, diacyl chlorides, or diisocyanates to form polyesters and polyurethanes, respectively. In these reactions, the dioxolane moiety is incorporated as a pendant group along the polymer chain.
DOT Diagram: Polycondensation with a Diacyl Chloride
Caption: Polycondensation of this compound.
Ring-Opening Polymerization (ROP)
The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization of cyclic esters (e.g., ε-caprolactone, lactide) or cyclic ethers (e.g., ethylene oxide). This results in the formation of block copolymers or homopolymers with a terminal dioxolane functionality. The cationic ring-opening polymerization of 1,3-dioxolane itself is also a well-established process, though this involves the ring-opening of the acetal.[4]
DOT Diagram: ROP Initiation
Caption: Initiation of Ring-Opening Polymerization.
Experimental Protocols
Protocol 1: Synthesis of a Polyester with Pendant Dioxolane Groups via Polycondensation
This protocol details the synthesis of a polyester from this compound and adipoyl chloride.
Materials:
-
This compound (MW: 118.13 g/mol )[5]
-
Adipoyl chloride (MW: 183.03 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is assembled.
-
Monomer Dissolution: this compound (e.g., 1.18 g, 10 mmol) and triethylamine (e.g., 1.52 mL, 11 mmol) are dissolved in anhydrous DCM (e.g., 50 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Adipoyl chloride (e.g., 1.83 g, 10 mmol) is dissolved in anhydrous DCM (e.g., 20 mL) and added dropwise to the stirred solution over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred under argon for 24 hours.
-
Polymer Precipitation: The resulting viscous solution is slowly poured into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of DCM, and reprecipitated into cold methanol. This process is repeated three times to remove unreacted monomers and oligomers.
-
Drying: The purified polymer is dried under vacuum at 40 °C to a constant weight.
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | Adipoyl chloride |
| Solvent | Anhydrous Dichloromethane |
| Base | Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Precipitation Solvent | Methanol |
Table 1: Typical Reaction Conditions for Polyester Synthesis.
Protocol 2: Deprotection of the Pendant Dioxolane Groups
This protocol describes the acid-catalyzed hydrolysis of the dioxolane groups to yield a polyester with pendant aldehyde functionalities.
Materials:
-
Polyester with pendant dioxolane groups (from Protocol 1)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
Procedure:
-
Polymer Dissolution: The dried polymer (e.g., 1 g) is dissolved in THF (e.g., 20 mL).
-
Acidification: 1 M HCl (e.g., 5 mL) is added to the polymer solution, and the mixture is stirred at room temperature. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the acetal protons and the appearance of the aldehyde proton signal.
-
Neutralization: After complete deprotection (typically 4-6 hours), the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the aldehyde-functionalized polymer.
DOT Diagram: Deprotection Workflow
Caption: Workflow for the deprotection of dioxolane groups.
Characterization
-
¹H NMR Spectroscopy: Successful polymerization is confirmed by the appearance of new signals corresponding to the polymer backbone. Deprotection is confirmed by the disappearance of the characteristic acetal proton signals (typically around 4.8-5.0 ppm and 3.8-4.0 ppm) and the appearance of a new aldehyde proton signal (around 9.8 ppm).
-
FTIR Spectroscopy: Polymerization can be monitored by the appearance of the ester carbonyl stretch (~1730 cm⁻¹). Deprotection is indicated by the appearance of a new aldehyde C-H stretch (~2720 cm⁻¹) and a more pronounced carbonyl stretch.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.
Applications and Future Outlook
The ability to introduce aldehyde functionalities into polymers opens up a vast landscape of applications. These aldehyde-functionalized polymers can be used as:
-
Platforms for Bioconjugation: Aldehydes can react with amines on proteins and peptides to form Schiff bases, which can be further reduced to stable secondary amine linkages. This is valuable for creating polymer-drug conjugates and biosensors.
-
Stimuli-Responsive Materials: The reversible formation of acetals and hemiacetals can be exploited to create pH-responsive hydrogels and nanoparticles for controlled drug release.
-
Adhesives and Coatings: The reactive aldehyde groups can participate in crosslinking reactions to form robust networks, leading to applications in advanced adhesives and functional coatings.
-
Building Blocks for Complex Architectures: The aldehyde groups can serve as reactive sites for grafting other polymer chains or for the synthesis of more complex, branched polymer architectures.
The strategic use of this compound provides a reliable and versatile method for the synthesis of well-defined, functional polymers. The protocols and concepts outlined in this guide offer a solid foundation for researchers and scientists to explore the potential of this valuable monomer in their own polymer design and development endeavors.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-(1,3-Dioxolan-2-yl)ethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(1,3-Dioxolan-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction scheme for synthesizing this compound?
A1: The most prevalent and direct synthesis route involves the acid-catalyzed reaction between 3-hydroxypropanal and ethylene glycol. The reaction is an acetalization, where the carbonyl group of the aldehyde reacts with the diol to form a cyclic acetal.
The general reaction scheme is as follows:
An alternative, though less direct, approach involves the reaction of acrolein with ethylene glycol to form 2-vinyl-1,3-dioxolane, followed by hydroboration-oxidation to yield the desired product. However, the direct acetalization of 3-hydroxypropanal is often preferred for its atom economy and simpler procedure.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis are a common challenge and can often be attributed to several key factors. The formation of the dioxolane is a reversible equilibrium reaction.[1] To drive the reaction towards the product, the removal of water is critical.[1] Here are the primary areas to troubleshoot:
-
Inefficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing your yield.
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be employed, but their effectiveness can vary depending on the specific reaction conditions.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote side reactions and degradation of the product.
-
Purity of Starting Materials: Impurities in either the 3-hydroxypropanal or ethylene glycol can interfere with the reaction. For instance, the presence of water in the starting materials will inhibit the reaction.
Q3: What are the most common side reactions, and how can I minimize them?
A3: The primary side reaction of concern is the self-polymerization of 3-hydroxypropanal, especially in the presence of strong acids. This can lead to a complex mixture of oligomers and a significant reduction in the yield of the desired product.
To minimize this:
-
Control the rate of addition: Add the 3-hydroxypropanal slowly to the reaction mixture containing ethylene glycol and the acid catalyst. This keeps the instantaneous concentration of the aldehyde low.
-
Maintain an optimal temperature: Avoid excessively high temperatures which can accelerate polymerization.
-
Choose the appropriate catalyst: A milder acid catalyst may be preferable to a strong one to reduce the rate of polymerization.
Another potential side reaction is the formation of oligomers from ethylene glycol under harsh acidic conditions, although this is generally less of an issue at moderate temperatures.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis.
Problem 1: The reaction is not proceeding to completion, as indicated by TLC or GC analysis.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Insufficient Water Removal | Acetal formation is an equilibrium process. According to Le Chatelier's principle, the removal of a product (water) will drive the equilibrium to the right, favoring the formation of the dioxolane. | Implement a Dean-Stark apparatus: When using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark trap will continuously remove water as it is formed, effectively driving the reaction to completion.[1] |
| Inadequate Catalysis | An insufficient amount of catalyst will result in a slow reaction rate. Conversely, an excessive amount of a strong acid can promote side reactions. The pKa of the catalyst is a key parameter. | Optimize catalyst loading: Start with a catalytic amount of a moderately strong acid like p-toluenesulfonic acid (p-TsOH) (e.g., 0.5-2 mol%). If the reaction is still slow, a stronger acid like sulfuric acid can be tried, but with caution. Lewis acids such as boron trifluoride etherate can also be effective.[2] |
| Low Reaction Temperature | The rate of most chemical reactions increases with temperature. If the temperature is too low, the reaction may be kinetically slow. | Increase the reaction temperature: Gradually increase the temperature of the reaction mixture while monitoring the progress by TLC or GC. The optimal temperature will depend on the solvent and catalyst used. For toluene with p-TsOH, reflux temperature is typically effective. |
Problem 2: The final product is impure, containing significant byproducts.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Polymerization of 3-Hydroxypropanal | As mentioned, 3-hydroxypropanal is prone to acid-catalyzed self-polymerization. This is often exacerbated by high local concentrations of the aldehyde and strong acidic conditions. | Slow addition of the aldehyde: Use a syringe pump or a dropping funnel to add the 3-hydroxypropanal to the reaction mixture over an extended period. Use a milder catalyst: Consider using a solid acid catalyst (e.g., Amberlyst-15) which can be easily filtered off and may offer better control over the reaction. |
| Decomposition of the Product | The dioxolane ring can be susceptible to hydrolysis back to the starting materials in the presence of acid and water, especially during workup. | Neutralize the reaction mixture before workup: After the reaction is complete, cool the mixture and quench the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate) until the aqueous layer is neutral or slightly basic. |
| Ineffective Purification | The boiling point of this compound may be close to that of ethylene glycol or other high-boiling impurities. | Fractional distillation under reduced pressure: This is the most effective method for purifying the final product. A vacuum will lower the boiling points and prevent thermal decomposition. Column chromatography: If distillation is not effective, silica gel column chromatography can be used. A solvent system such as ethyl acetate/hexane is a good starting point. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and purity by addressing the common issues discussed above.
Materials:
-
3-Hydroxypropanal (freshly prepared or distilled)
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Charging the Reactor: To the round-bottom flask, add ethylene glycol (1.2 equivalents), toluene (to a concentration of ~0.5 M with respect to the limiting reagent), and p-TsOH (0.01 equivalents).
-
Initiating the Reaction: Begin stirring and heat the mixture to reflux. Allow the toluene to reflux for about 30 minutes to remove any trace amounts of water from the reagents and solvent.
-
Addition of Aldehyde: In a separate flask, dissolve 3-hydroxypropanal (1.0 equivalent) in a small amount of toluene. Add this solution dropwise to the refluxing mixture over a period of 1-2 hours using a dropping funnel.
-
Reaction Monitoring: Continue refluxing and monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction can also be monitored by TLC or GC.
-
Workup: Once the reaction is complete (no more water is collected, and the starting material is consumed), cool the reaction mixture to room temperature.
-
Neutralization: Carefully add saturated sodium bicarbonate solution and stir until the evolution of gas ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the toluene by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram provides a logical workflow for troubleshooting low product yield.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Troubleshooting Side Products in Reactions of 2-(1,3-Dioxolan-2-yl)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(1,3-Dioxolan-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional building block in their synthetic workflows. Our goal is to provide field-proven insights and practical solutions to common challenges, focusing specifically on the identification and mitigation of unwanted side products.
This compound possesses two key functional groups: a primary alcohol, which serves as a nucleophile or can be oxidized, and a cyclic acetal (dioxolane ring), which acts as a protecting group for a carbonyl functional group. The interplay between these two groups dictates its reactivity and is often the source of unexpected experimental outcomes. This document provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The format follows a logical progression from problem identification to cause analysis and finally, to a robust solution.
Issue 1: Appearance of Low Molecular Weight Carbonyl and Diol Impurities
Problem: Your post-reaction analysis (GC-MS, ¹H NMR) reveals the presence of ethylene glycol and a low molecular weight aldehyde, such as 3-hydroxypropanal, which were not present in your starting materials.
Probable Cause: Acid-Catalyzed Hydrolysis The dioxolane ring is a cyclic acetal, which is highly stable under neutral to basic conditions but is labile in the presence of acid.[1][2] Trace amounts of acid (from reagents, glassware, or acidic workup conditions) can catalyze the hydrolysis of the acetal, cleaving it back to its constituent aldehyde and diol (ethylene glycol).[3][4] This is the most common side reaction associated with this moiety.
Solution:
-
Strict pH Control: Ensure all reaction and workup steps are maintained under neutral or basic conditions. If an acidic reagent is unavoidable, consider adding a non-nucleophilic scavenger base, such as 2,6-lutidine or proton sponge, to neutralize any stray protons.
-
Anhydrous Conditions: Water is a necessary reactant for hydrolysis.[3] Performing reactions under strictly anhydrous conditions (e.g., using oven-dried glassware, distilled anhydrous solvents, and an inert atmosphere) will significantly suppress this side reaction.
-
Buffered Workups: During aqueous workups, use a buffered solution (e.g., saturated sodium bicarbonate) instead of pure water or acidic solutions to maintain a neutral to slightly basic pH.
-
Reagent Purity: Verify the purity of all reagents and solvents to ensure they are free from acidic impurities.
Issue 2: Formation of Higher Molecular Weight Byproducts
Problem: Mass spectrometry analysis indicates the formation of products with masses higher than the expected product, often corresponding to the addition of another alcohol or diol molecule.
Probable Cause: Transacetalization Under acidic conditions, the alcohol in your reaction (either the starting material itself, a solvent like methanol, or another nucleophilic species) can react with the dioxolane ring.[2] This process, known as transacetalization, results in the exchange of the ethylene glycol portion of the acetal for another alcohol or diol, leading to a mixture of different acetal products.
Solution:
-
Solvent Choice: Avoid using alcohol-based solvents (e.g., methanol, ethanol) if acidic conditions are required. Opt for aprotic solvents like THF, Dichloromethane, or Toluene.
-
Control of Reactants: Ensure the reaction mixture is free from other nucleophilic alcohols or diols unless they are intended reactants.
-
Minimize Acid Catalyst: If an acid catalyst is necessary, use the minimum effective catalytic amount and consider a solid-supported acid catalyst that can be easily filtered off to prevent further reactions during workup.
Issue 3: Generation of Intractable Oils or Polymeric Material
Problem: The reaction produces a significant amount of a thick, non-filterable oil or an insoluble polymeric substance, resulting in low yields of the desired product.
Probable Cause: Acid-Catalyzed Self-Condensation This issue is a more complex version of hydrolysis and transacetalization. Under acidic conditions, one molecule of this compound can be hydrolyzed to open the dioxolane ring, revealing a reactive aldehyde. The primary alcohol of a second molecule can then attack this aldehyde, initiating an oligomerization or polymerization cascade.
Solution:
-
Strict Exclusion of Acid: As with hydrolysis, the primary solution is the rigorous exclusion of acid from the reaction system.
-
Temperature Control: Higher temperatures can accelerate decomposition and polymerization. Maintain the lowest effective temperature for your desired transformation.
-
Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions like polymerization, which typically require collisions between two or more molecules of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal pH conditions for reactions involving this compound? A: The dioxolane group is stable in a pH range of approximately 4 to 12. It is most stable under basic conditions. Strong acids (pH < 4) will rapidly hydrolyze the acetal. While stable to strong bases like hydroxides and alkoxides, extremely strong organometallic bases may attempt to deprotonate the carbons adjacent to the oxygen atoms.
Q2: Can I perform an oxidation on the primary alcohol without affecting the dioxolane ring? A: Yes, this is a very common transformation. The key is to use mild, non-acidic oxidizing agents. Reagents such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or conditions like Swern or Dess-Martin periodinane (DMP) oxidations are excellent choices as they operate under neutral or slightly basic conditions, preserving the acetal.[2] Avoid strongly acidic oxidants like Jones reagent (chromic acid).[2]
Q3: What are the best practices for purifying compounds containing this moiety? A: Standard silica gel chromatography is generally effective. However, some grades of silica gel can be slightly acidic. To prevent on-column hydrolysis, it is best practice to pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or pyridine, before packing the column. This will neutralize any acidic sites.
Q4: How can I quickly check the integrity of my this compound starting material before a reaction? A: A simple ¹H NMR spectrum is the most effective method. Look for the characteristic signals of the dioxolane protons and the alcohol. Specifically, check for the absence of a sharp singlet around 9-10 ppm, which would indicate the presence of a contaminating aldehyde from hydrolysis.
Data Summary Table: Common Side Products
| Side Product Name | Chemical Structure | Probable Cause | Key Analytical Signatures (¹H NMR / MS) |
| 3-Hydroxypropanal | HO-CH₂CH₂-CHO | Acid-catalyzed hydrolysis | Aldehyde proton at ~9.8 ppm; M+ corresponding to C₃H₆O₂ |
| Ethylene Glycol | HO-CH₂CH₂-OH | Acid-catalyzed hydrolysis | Singlet (or multiplet) for -CH₂- groups; M+ corresponding to C₂H₆O₂ |
| Transacetalization Product | R'O-CH(R)-OR'' | Reaction with other alcohols under acid | Appearance of new alkoxy signals; Mass shift corresponding to alcohol exchange |
| Oligomers/Polymers | -(O-CH₂CH₂-O-CH(CH₂CH₂OH))-n | Acid-catalyzed self-condensation | Broad, unresolved signals in NMR; Baseline hump in GC; Intractable material |
Visualizing Reaction Pitfalls
The following diagrams illustrate the key mechanistic pathway for the most common side reaction and a decision-making workflow for troubleshooting.
Caption: Mechanism of acid-catalyzed dioxolane hydrolysis.
Caption: Troubleshooting workflow for unexpected side products.
Annotated Protocol: Oxidation to 2-(1,3-Dioxolan-2-yl)acetaldehyde
This protocol for a Swern oxidation provides a practical example of how to perform a transformation on the alcohol group while minimizing the risk of side reactions involving the acetal.
Reagents:
-
This compound (1.0 eq)
-
Oxalyl Chloride (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
System Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Oxalyl Chloride Activation: Dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using an acetone/dry ice bath.
-
DMSO Addition: Slowly add DMSO dropwise to the oxalyl chloride solution. Causality Note: This forms the reactive chlorosulfonium salt. The temperature must be kept below -60 °C to prevent decomposition.
-
Alcohol Addition: Dissolve the this compound in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution. Stir for 30-45 minutes at -78 °C.
-
Quench with Base: Add triethylamine (TEA) dropwise to the reaction mixture. Trustworthiness Note: TEA is a non-nucleophilic base that quenches the reaction and neutralizes the HCl byproduct, preventing any potential acid-catalyzed hydrolysis of the dioxolane ring.
-
Warm and Workup: Allow the reaction to warm to room temperature. Wash the mixture sequentially with water, dilute HCl (to remove excess TEA), and saturated sodium bicarbonate solution. Self-Validation: The final bicarbonate wash ensures the organic layer is not acidic before concentration, protecting the product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde via column chromatography on silica gel that has been pre-treated with 1% TEA in the eluent.
References
Technical Support Center: Purification of 2-(1,3-Dioxolan-2-yl)ethanol
Welcome to the technical support guide for the purification of 2-(1,3-Dioxolan-2-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this versatile building block. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to not only follow protocols but also to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound, providing a foundational understanding for its successful purification.
Q1: What are the key physical properties of this compound?
| Property | Value | Source / Comment |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Expected to be a colorless liquid | Based on similar small molecule acetals/alcohols |
| Boiling Point (Est.) | >200 °C at 760 mmHg | Estimated. Likely high due to the hydroxyl group. Vacuum distillation is recommended. |
| Solubility | Soluble in water, methanol, ethanol, ethyl acetate, dichloromethane. | Inferred from its polar functional groups (hydroxyl and acetal). |
Q2: What are the primary impurities I should expect in my crude this compound?
A: Impurities typically arise from the synthesis reaction itself. The most common synthesis is the acid-catalyzed acetalization of 3-hydroxypropionaldehyde with ethylene glycol. Therefore, you should anticipate:
-
Unreacted Starting Materials: Ethylene glycol and potentially 3-hydroxypropionaldehyde.
-
Water: A byproduct of the acetalization reaction.[2]
-
Acid Catalyst: Residual acid (e.g., p-toluenesulfonic acid, sulfuric acid) used to promote the reaction.
-
Hydrolysis Products: If the workup or purification is not carefully controlled, the acidic conditions can lead to the hydrolysis of the dioxolane ring, reverting the compound back to 3-hydroxypropionaldehyde and ethylene glycol.[2]
-
Solvent: Residual reaction or extraction solvent.
Q3: How stable is the 1,3-dioxolane ring? What conditions should I avoid?
A: The 1,3-dioxolane functional group is an acetal, which is fundamentally sensitive to acid.[2]
-
Acid Sensitivity: The acetal can readily hydrolyze back to the corresponding aldehyde and diol in the presence of acid and water. This reaction is catalyzed by even trace amounts of acid. Therefore, it is critical to neutralize any acid catalyst used in the synthesis with a mild base (e.g., sodium bicarbonate, triethylamine) during the workup before concentrating the product or applying heat.[3]
-
Thermal Stability: While generally stable to heat under neutral or basic conditions, prolonged heating at high temperatures, especially in the presence of trace acid, can cause decomposition. This is a primary reason why vacuum distillation is preferred over atmospheric distillation.
-
Base Stability: The acetal linkage and the alcohol are stable to basic conditions.
Q4: Which purification technique is best: distillation or chromatography?
A: The choice depends on the impurity profile and the required scale.
-
Fractional Vacuum Distillation is ideal for removing non-volatile impurities (like salts or catalyst residue) and for separating components with sufficiently different boiling points on a larger scale. It is highly effective if the main impurities are residual ethylene glycol (BP: 197 °C) and solvent.
-
Flash Column Chromatography is the method of choice for removing impurities with polarities and boiling points very close to the product. It offers high resolution and is excellent for achieving very high purity (>98-99%), especially on a small to medium scale (mg to grams).[3]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup. | Product Loss to Aqueous Layer: this compound has significant water solubility due to its hydroxyl group. | - Brine Wash: After extraction, wash the combined organic layers with saturated NaCl solution (brine) to reduce the amount of water in the organic phase and "salt out" some of the dissolved product. - Back-Extraction: Re-extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product. |
| A new, lower Rf spot appears on TLC after purification attempt. | Acid-Catalyzed Decomposition: Trace acid from the synthesis or acidic silica gel may have hydrolyzed the acetal. The resulting 3-hydroxypropionaldehyde will likely have a different Rf value.[2] | - Neutralize Thoroughly: Ensure the crude material is washed with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic before purification. - Use Neutralized Silica: For chromatography, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize active sites. |
| Product is "wet" (contains water) after purification. | Inefficient Drying: The compound's polarity can lead it to retain water. The drying agent may have been insufficient or inappropriate. | - Use an Appropriate Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are good choices. MgSO₄ is faster and has a higher capacity but can be slightly acidic. Na₂SO₄ is neutral but slower.[2] - Ensure Sufficient Contact Time: Swirl the organic solution with the drying agent for at least 15-20 minutes. - Check for Clumping: Add drying agent until it no longer clumps together and flows freely as a fine powder. This indicates the water has been absorbed.[2] |
| Difficulty separating product from ethylene glycol by distillation. | Close Boiling Points: Ethylene glycol (BP 197 °C) and the product may have boiling points that are too close for simple distillation. | - Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates and improve separation efficiency. - Optimize Vacuum: Distill under a higher vacuum (lower pressure) to decrease boiling points and potentially increase the boiling point separation between the two compounds. - Switch to Chromatography: If distillation fails, flash chromatography is the best alternative. |
| Product streaks on the TLC plate during chromatography. | Compound Overload / Acidity: Too much sample was loaded, or the compound is interacting strongly with acidic sites on the silica. | - Load Less Sample: Dilute the sample and load a smaller amount onto the column. - Add a Polar Modifier: Add a small amount of methanol (~1-2%) to your eluent to improve peak shape. - Neutralize Silica: As mentioned above, use triethylamine-treated silica or eluent. |
Section 3: Experimental Protocols & Workflows
Workflow for Purification Method Selection
The following diagram outlines the decision-making process for selecting the most appropriate purification technique based on the initial purity assessment of your crude product.
References
Technical Support Center: Synthesis of 2-(1,3-Dioxolan-2-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(1,3-Dioxolan-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yields and purity.
Introduction
The synthesis of this compound is a common yet sometimes challenging multi-step process. The most prevalent and robust synthetic route involves a two-step procedure: the acid-catalyzed acetalization of an ethyl glyoxylate precursor with ethylene glycol, followed by the reduction of the resulting ester to the desired primary alcohol. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will address the most common issues encountered during this synthesis and provide field-proven solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely adopted method is a two-step synthesis starting from ethyl glyoxylate. The first step is the acid-catalyzed acetalization with ethylene glycol to form ethyl 2-(1,3-dioxolan-2-yl)acetate. This intermediate is then reduced to the target alcohol, this compound, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the critical parameters to control for a high-yield acetalization reaction?
The acetalization reaction is an equilibrium process, making the effective removal of water paramount to drive the reaction to completion.[1] Key parameters to control include:
-
Water Removal: Utilizing a Dean-Stark apparatus during reflux is highly effective.[1]
-
Catalyst: An appropriate acid catalyst, such as p-toluenesulfonic acid (TsOH), is crucial.
-
Stoichiometry: Using a slight excess of ethylene glycol can help shift the equilibrium towards the product.[2]
-
Temperature: Maintaining the optimal reflux temperature is necessary for efficient water removal without causing side reactions.
Q3: Which reducing agent is most effective for the reduction of ethyl 2-(1,3-dioxolan-2-yl)acetate?
Lithium aluminum hydride (LiAlH₄) is the preferred reducing agent for this transformation. Esters are generally less reactive than aldehydes or ketones, and milder reducing agents like sodium borohydride (NaBH₄) are often too slow or ineffective for this reduction.[3] LiAlH₄ is a powerful hydride donor that readily reduces esters to primary alcohols.[4]
Q4: How can I effectively monitor the progress of both the acetalization and reduction reactions?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q5: What are the common impurities I might encounter, and how can they be removed?
Common impurities include unreacted starting materials (ethyl glyoxylate or the intermediate ester), byproducts from side reactions, and residual solvents. Purification is typically achieved through vacuum distillation. Given the boiling point of the final product, distillation under reduced pressure is recommended to prevent thermal decomposition. Column chromatography can also be used for smaller-scale purifications.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1,3-dioxolan-2-yl)acetate
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add ethyl glyoxylate (1.0 eq) and toluene.
-
Add ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until TLC analysis indicates the complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(1,3-dioxolan-2-yl)acetate.
Protocol 2: Reduction of Ethyl 2-(1,3-dioxolan-2-yl)acetate to this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(1,3-dioxolan-2-yl)acetate (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (where X is the mass of LiAlH₄ in grams).
-
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Troubleshooting Guide
Issue 1: Low Yield in the Acetalization of Ethyl Glyoxylate
Q: My acetalization reaction is not proceeding to completion, even after prolonged reaction times. What is the likely cause?
A: The primary reason for incomplete acetalization is the presence of water in the reaction mixture. This reaction is an equilibrium process, and water is a byproduct.[1] To drive the reaction forward, water must be continuously removed.
Troubleshooting Steps:
-
Verify Dean-Stark Apparatus Functionality: Ensure your Dean-Stark trap is set up correctly and is efficiently collecting water. The azeotropic removal of water with a suitable solvent like toluene is critical.[1]
-
Use Anhydrous Reagents and Solvents: Ensure that your ethylene glycol and toluene are anhydrous. The use of molecular sieves (e.g., 4Å) in the reaction flask can help sequester any residual water.[1]
-
Optimize Catalyst Loading: While catalytic, an insufficient amount of acid catalyst can lead to slow reaction rates. Conversely, too much acid can promote side reactions. A typical loading is 1-5 mol% of p-TsOH.
Q: I am observing the formation of a significant amount of polymeric byproduct. How can I mitigate this?
A: Ethyl glyoxylate has a tendency to polymerize, especially in the presence of acid and at elevated temperatures.[5]
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high temperatures. Maintain a gentle reflux that is sufficient for azeotropic water removal.
-
Optimize Reagent Addition: Adding the ethyl glyoxylate slowly to the heated mixture of ethylene glycol, catalyst, and solvent can sometimes minimize polymerization by keeping its instantaneous concentration low.
-
Neutralize Promptly: Once the reaction is complete, cool the mixture and neutralize the acid catalyst to prevent further degradation or polymerization during workup.
Caption: Troubleshooting workflow for low acetalization yield.
Issue 2: Challenges in the Reduction of Ethyl 2-(1,3-dioxolan-2-yl)acetate
Q: My reduction reaction with LiAlH₄ is giving a low yield of the desired alcohol. What could be the issue?
A: Low yields in LiAlH₄ reductions are often due to improper reaction setup, quenching, or workup.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[6] All glassware must be flame-dried or oven-dried, and anhydrous solvents are essential. The reaction should be run under an inert atmosphere (nitrogen or argon).
-
Correct Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[4] Therefore, at least 0.5 equivalents of LiAlH₄ are theoretically needed per equivalent of ester. Using a slight excess (e.g., 1.5 equivalents of LiAlH₄) is common practice to ensure complete reduction.
-
Proper Quenching (Fieser Workup): The workup procedure is critical for breaking down the aluminum complexes and isolating the product. The sequential addition of water, aqueous NaOH, and then more water (the Fieser method) is a reliable way to produce a granular, easily filterable aluminum salt precipitate. Rushing the quench or adding the reagents in the wrong order can lead to the formation of a gelatinous precipitate that traps the product, making isolation difficult and reducing yields.
Q: The workup of my LiAlH₄ reduction is resulting in a gelatinous precipitate that is difficult to filter. How can I improve this?
A: The formation of a gelatinous aluminum hydroxide precipitate is a common issue. The key is to perform a controlled and sequential quench.
Optimized Fieser Workup Protocol:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add X mL of water (where X = grams of LiAlH₄ used).
-
Add X mL of 15% (w/v) aqueous NaOH solution.
-
Add 3X mL of water.
-
Stir the mixture vigorously at room temperature for at least 30 minutes. This should result in a fine, white, granular precipitate that is easy to filter.
Caption: Step-by-step workflow for LiAlH₄ reduction and workup.
Data Summary
| Reaction Step | Key Reagents | Typical Conditions | Expected Yield | Key Considerations |
| Acetalization | Ethyl glyoxylate, Ethylene glycol, p-TsOH | Toluene, reflux with Dean-Stark trap | 85-95% | Anhydrous conditions, efficient water removal |
| Reduction | Ethyl 2-(1,3-dioxolan-2-yl)acetate, LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | 80-90% | Strict anhydrous conditions, controlled quench |
References
Technical Support Center: Troubleshooting Reactions with 2-(1,3-Dioxolan-2-yl)ethanol
Welcome to the dedicated support center for 2-(1,3-Dioxolan-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. As a protected form of glycolaldehyde, it offers a strategic advantage in multi-step synthesis, but its unique structure—containing both a hydroxyl group and an acid-labile acetal—can present challenges.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting for common experimental failures. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also design more robust reactions in the future.
Structure and Core Reactivity
This compound is valued for its dioxolane moiety, which masks a reactive aldehyde. The primary alcohol remains available for a variety of transformations. The critical feature governing its use is the stability of the acetal: it is generally stable to bases, nucleophiles, and reducing agents but highly sensitive to acidic conditions, which will liberate the aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Failed or Incomplete Hydroxyl Group Reactions (Esterification, Etherification, etc.)
This is the most common area of difficulty, where the goal is to modify the primary alcohol while preserving the dioxolane protecting group.
Question 1: My Williamson ether synthesis (or esterification, tosylation) is sluggish and gives low yields. What's going wrong?
Answer: Low conversion when targeting the primary alcohol often points to two primary culprits: suboptimal base selection or steric hindrance.
-
Causality - The Role of the Base: The base used to deprotonate the alcohol is critical. While a strong base is needed, one that is too aggressive or used at high temperatures can promote side reactions. Sodium hydride (NaH) is a common choice, but its quality and the reaction temperature are paramount. Old NaH may have a passivated surface of NaOH, reducing its efficacy.
-
Troubleshooting Protocol:
-
Verify Base Activity: Use fresh, high-purity NaH from a recently opened container. If in doubt, test the NaH with a small amount of a simple alcohol like isopropanol to visually confirm hydrogen evolution.
-
Optimize Temperature: Perform the deprotonation at 0 °C for 30-60 minutes before adding the electrophile. Once the alkoxide is formed, allow the reaction to warm slowly to room temperature. Avoid high temperatures, which can encourage elimination or decomposition pathways, especially with sensitive electrophiles.
-
Consider an Alternative Base: For sterically hindered electrophiles or sensitive substrates, consider switching to potassium bis(trimethylsilyl)amide (KHMDS). It is a strong, non-nucleophilic base that often provides cleaner and faster reactions at lower temperatures.
-
Solvent Choice: Ensure you are using a suitable anhydrous polar aperiodic solvent like THF or DMF to fully dissolve the intermediate alkoxide.
-
Question 2: I'm attempting to form an ether, but my mass spectrometry and NMR data show a complex mixture of products, including some with a free aldehyde. Why did my protecting group cleave?
Answer: Unintentional deprotection of the dioxolane ring is almost always caused by the presence of acid. This can be introduced overtly or generated in situ.
-
Causality - Hidden Sources of Acid:
-
Reagent Quality: Commercial electrophiles like alkyl halides can contain trace amounts of HCl or HBr from their manufacturing process or degradation.
-
Lewis Acids: Certain reagents can act as Lewis acids, which can catalyze acetal cleavage. For example, using reagents like ZnCl₂ or MgBr₂ as additives can inadvertently open the ring.
-
Workup Conditions: Quenching the reaction with a strong acid or performing an aqueous workup with non-neutralized water can cause rapid deprotection before the product is isolated.
-
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for unintended deprotection.
-
Preventative Measures:
-
Reagent Purification: If acidity is suspected, wash liquid alkyl halides with a saturated sodium bicarbonate solution, dry with a neutral agent (like Na₂SO₄), and distill.
-
Include a Proton Sponge: For highly sensitive reactions, add a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge any stray protons generated during the reaction.
-
Buffered Workup: Always quench reactions with a weakly basic or neutral solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl) before proceeding with extraction.
-
Category 2: Issues with Deprotection
While the dioxolane is designed to be removed, controlling this step is crucial for obtaining a clean product.
Question 3: My deprotection reaction is incomplete, or it requires very harsh conditions, leading to decomposition of my target molecule.
Answer: Inefficient deprotection typically stems from an inappropriate choice of acid or reaction conditions for your specific substrate.
-
Causality - The Deprotection Equilibrium: Acetal hydrolysis is an equilibrium process. The reaction is driven to completion by using an excess of water and an acid catalyst. If the conditions are too mild or the system is not sufficiently aqueous, the equilibrium may not favor the aldehyde product.
-
Troubleshooting Protocol & Parameter Optimization:
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Acid Catalyst | 1M HCl, Acetic Acid | Increase acid strength: Switch to p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). Rationale: A stronger acid accelerates the initial protonation of the acetal oxygen, which is often the rate-limiting step. |
| Solvent System | Acetone/H₂O | Improve water miscibility: Switch to a THF/H₂O or Dioxane/H₂O mixture. Rationale: Ensures that water is available at the reaction site to trap the intermediate oxocarbenium ion and drive the equilibrium forward. |
| Temperature | Room Temperature | Gentle heating: Increase temperature to 40-50 °C. Rationale: Provides the necessary activation energy without promoting side reactions for most substrates. |
| Scavengers | None | Add a carbonyl scavenger: If the liberated aldehyde is unstable, consider adding a trapping agent like a hydrazine derivative to form a stable hydrazone in situ. Rationale: This pulls the equilibrium towards the deprotected product. |
Question 4: The deprotection works, but I get a significant amount of a polymeric or tar-like byproduct. What is this and how can I prevent it?
Answer: This is a classic sign of aldehyde instability. The liberated glycolaldehyde is highly reactive and can easily self-polymerize, especially under the acidic conditions used for deprotection.
-
Causality - Aldehyde Polymerization: Aldehydes, particularly small and unhindered ones like glycolaldehyde, can undergo acid-catalyzed aldol additions and subsequent condensation reactions, leading to the formation of complex polymeric mixtures.
-
Mitigation Strategies:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it immediately upon consumption of the starting material. Do not let the reaction stir for extended periods after completion.
-
Use the Product Immediately: The best strategy is often to use the crude, freshly deprotected aldehyde in the next step without purification. Telescoping reactions can prevent the isolated aldehyde from having time to decompose.
-
Optimize Deprotection Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. Sometimes, using a solid-supported acid catalyst (e.g., Amberlyst-15) can be beneficial, as it can be filtered off, immediately stopping the reaction.
-
Summary of Key Parameters
| Reaction Type | Reagent to Watch | Key Parameter | Recommended Solvent | Why It Matters |
| Ether/Ester Synthesis | Alkyl Halide, Acyl Chloride | Base Choice (NaH, KHMDS) | Anhydrous THF, DMF | Incomplete deprotonation leads to low yield; excess base or heat can cause side reactions. |
| Oxidation (e.g., Swern) | Oxalyl Chloride/TFA | Temperature Control | Anhydrous CH₂Cl₂ | The acidic byproducts of many oxidation reactions can cleave the acetal if not properly controlled or buffered. |
| Deprotection | Acid Catalyst (HCl, TFA, PTSA) | Water Concentration & pH | THF/H₂O, Acetone/H₂O | Deprotection is an equilibrium; sufficient water is required to drive it to completion. Excess acid can degrade the final product. |
Technical Support Center: Purification of 2-(1,3-Dioxolan-2-yl)ethanol
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(1,3-Dioxolan-2-yl)ethanol. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common challenges encountered during the purification of this acetal.
Introduction: Understanding the Purification Challenge
This compound is a cyclic acetal. The stability of the acetal functional group is the central challenge in its purification. Acetals are susceptible to hydrolysis under acidic conditions, which can revert the molecule to its parent aldehyde (3-hydroxypropionaldehyde) and diol (ethylene glycol). This inherent instability dictates the entire purification strategy, from the initial work-up to the choice of chromatographic support. This guide will walk you through the critical control points to achieve high purity while preserving the integrity of your compound.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My NMR spectrum shows the presence of ethylene glycol after purification. How can I remove it?
Answer: This is a common issue, as ethylene glycol is a starting material for the synthesis and is highly water-soluble. Its removal is best addressed in two stages: aqueous work-up and fractional distillation.
-
Causality: Ethylene glycol possesses two hydroxyl groups, making it highly polar and giving it a very high boiling point. Its efficient removal relies on exploiting these two properties.
-
Solution:
-
Aqueous Work-up: Perform a thorough liquid-liquid extraction. After neutralizing the reaction mixture, wash the organic layer multiple times (at least 3x) with brine (saturated NaCl solution). The high salt concentration of the brine reduces the solubility of organic compounds in the aqueous layer and helps "pull" the highly polar ethylene glycol out of the organic phase.
-
Fractional Distillation: The significant difference in boiling points between your product and ethylene glycol makes fractional distillation the definitive method for separation. See the physical properties table below; ethylene glycol's boiling point is substantially higher than that of your target molecule.
-
Question 2: I suspect my product is decomposing on the silica gel column, leading to low yield and impure fractions. What's happening and how do I fix it?
Answer: Your suspicion is likely correct. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze the hydrolysis of the dioxolane ring.
-
Causality: The lone pairs on the oxygen atoms of the acetal are susceptible to protonation by the acidic silanols. This initiates a cascade that cleaves the acetal, leading to decomposition on the column.
-
Solution:
-
Use Neutralized Silica Gel: This is the most robust solution. You can deactivate the acidic sites by preparing a slurry of the silica gel in your starting eluent containing a small amount of a basic modifier, such as triethylamine (TEA) (typically 1-2% v/v).[1][2][3]
-
Switch to a Neutral Stationary Phase: Alumina (neutral or basic grade) is an excellent alternative to silica for acid-sensitive compounds.[2] You will need to re-optimize your solvent system using TLC with alumina plates.
-
Minimize Residence Time: Run the column slightly faster than you normally would (apply slightly more pressure). While this may marginally reduce separation efficiency, it minimizes the contact time between your compound and the stationary phase, thus reducing the opportunity for degradation.
-
Protocol 1: Preparation of Neutralized Silica Gel
-
Determine the appropriate eluent system for your separation by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
In a fume hood, prepare your starting eluent and add 1-2% triethylamine (e.g., 10-20 mL of TEA for every 1 L of eluent).
-
In a separate flask, create a slurry of the required amount of silica gel using this TEA-containing eluent.
-
Pack your column with this slurry as you normally would.
-
Before loading your sample, flush the packed column with at least two column volumes of the TEA-containing eluent to ensure it is fully equilibrated and neutralized.[3]
-
Proceed with loading your sample and running the chromatography, maintaining the 1-2% TEA concentration in your mobile phase throughout.
Question 3: My final product appears cloudy or wet, and my NMR shows a broad peak for water. How do I dry it effectively?
Answer: Water is a byproduct of the acetalization reaction and can also be introduced during the aqueous work-up. Its removal is critical as residual water can promote slow hydrolysis of the acetal upon storage.
-
Causality: The hydroxyl group on your molecule can form hydrogen bonds with water, making it difficult to remove trace amounts by evaporation alone.
-
Solution:
-
Thorough Drying of the Organic Phase: After the final aqueous wash, dry the organic solution over a suitable anhydrous drying agent. Anhydrous magnesium sulfate (MgSO₄) is generally preferred over sodium sulfate (Na₂SO₄) as it has a higher capacity and dries more quickly. Stir the organic solution with the drying agent for at least 30 minutes before filtering.
-
Azeotropic Removal: If water persists, it can be removed by azeotropic distillation. Adding a solvent that forms a low-boiling azeotrope with water (like toluene) and then distilling can effectively remove the last traces. However, this adds another solvent that must then be removed.
-
High Vacuum: After distillation, placing the final product under a high vacuum for several hours can help remove residual volatile impurities, including water.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for this compound?
The most reliable and scalable purification strategy follows a multi-step approach that first removes bulk impurities and then refines the product.
dot
graph PurificationWorkflow {
layout=dot;
rankdir=TB;
splines=ortho;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];
}
Figure 1. Recommended general purification workflow for this compound.
Q2: What are the expected impurities and how do their physical properties guide the purification?
Understanding the physical properties of potential impurities is key to designing an effective separation protocol. The primary impurities are typically unreacted starting materials, the aldehyde hydrolysis product, and water.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Removal |
| This compound | 118.13[4] | Not Determined[1] | Target Compound |
| Ethylene Glycol | 62.07 | 197 | High BP allows for easy separation via distillation. High polarity allows removal by aqueous extraction. |
| 3-Hydroxypropionaldehyde | 74.08 | ~90 (at 18 Torr)[5]; 168 (at 760 mmHg)[6] | Similar BP may require efficient fractional distillation. Can be removed by chromatography. |
| Water | 18.02 | 100 | Removed by drying agents and azeotropic distillation. |
| p-Toluenesulfonic acid | 172.20 | (Solid) | Removed by neutralization and washing with aqueous base (e.g., NaHCO₃ solution). |
Q3: How should I perform distillation without a known atmospheric boiling point?
Answer: This is a classic organic chemistry problem. The solution is to use vacuum distillation. By lowering the pressure, you lower the boiling point of the compound to a temperature where it will not decompose.
Protocol 2: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column to provide sufficient theoretical plates for separation without significant pressure drop. Ensure all glass joints are properly sealed with vacuum grease.
-
Initial Pumping: Begin by slowly applying vacuum to the system before heating. This will remove any dissolved gases and low-boiling solvents at room temperature.
-
Heating: Once a stable vacuum is achieved (e.g., 1-10 Torr), begin gently heating the distillation flask with a heating mantle. Use a magnetic stirrer for smooth boiling.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will likely contain any residual solvents or low-boiling impurities.
-
Main Fraction: The product will distill when the vapor temperature at the still head becomes constant. Collect this fraction in a separate receiving flask.
-
Final Fraction: A sharp drop in temperature or the appearance of higher-boiling residues indicates the end of the product fraction. Stop the distillation before distilling to dryness to avoid charring high-boiling impurities like ethylene glycol.
-
-
Cooling: Allow the system to cool completely before re-introducing air to prevent oxidation of the hot product.
dot
graph DistillationTroubleshooting {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];
}
Figure 2. Troubleshooting logic for identifying and resolving impurities after distillation.
Q4: What analytical methods are best for assessing the final purity?
Answer: A combination of methods is recommended for a comprehensive assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and identifying volatile impurities. The GC will separate the components, and the MS will provide mass information to help identify them. It is highly sensitive and can detect trace impurities that may not be visible by NMR.[7][8][9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is essential for confirming the structure of the final product and ensuring the absence of starting materials or byproducts. Look for the characteristic signals of the dioxolane ring and the absence of the aldehyde proton (~9-10 ppm) from 3-hydroxypropionaldehyde.
-
Karl Fischer Titration: If the absolute water content is critical for your application, Karl Fischer titration is the gold standard for quantifying trace amounts of water in your final product.
References
- 1. accelachem.com [accelachem.com]
- 2. echemi.com [echemi.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. echemi.com [echemi.com]
- 5. 2-(1,3-Dioxan-2-yl)ethanol | C6H12O3 | CID 231974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. NSC28933 | 5465-08-7 [chemicalbook.com]
- 8. 2-(1,3-Dioxolan-2-yl)ethan-1-ol | CAS#:5465-08-7 | Chemsrc [chemsrc.com]
- 9. 2-(1,3-dioxan-2-yl)ethanol|lookchem [lookchem.com]
Technical Support Center: Scale-Up of 2-(1,3-Dioxolan-2-yl)ethanol Production
Welcome to the technical support guide for the synthesis and scale-up of 2-(1,3-Dioxolan-2-yl)ethanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful transition from bench-scale experiments to larger-scale production.
Core Concepts: The Chemistry of this compound Synthesis
The production of this compound is fundamentally an exercise in protecting group chemistry. The core of the synthesis is the formation of a cyclic acetal, specifically a 1,3-dioxolane. This is achieved by reacting a molecule containing both an aldehyde and a hydroxyl group (or a precursor that can be converted to this structure) with ethylene glycol in the presence of an acid catalyst.[1][2] The most common starting material is 3-hydroxypropionaldehyde or its synthetic equivalents.
The reaction is a reversible equilibrium, as shown below. To achieve high yields, the equilibrium must be driven towards the product side. The most effective way to accomplish this is by removing the water that is formed as a byproduct during the reaction.[3]
3-Hydroxypropionaldehyde + Ethylene Glycol <=> this compound + Water
Understanding this equilibrium is the cornerstone of troubleshooting the synthesis. Nearly all common issues can be traced back to factors that influence this equilibrium or to the stability of the reactants and products under the reaction conditions.
Experimental Workflow Overview
The following diagram outlines the typical workflow for the synthesis of this compound.
Caption: General experimental workflow for acetalization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Category 1: Low Reaction Conversion & Yield
Q1: My reaction has stalled, and I'm seeing low conversion to the desired product. What's the most likely cause?
A1: The most common culprit in acetal formation is the presence of water in the reaction mixture.[3] Since the reaction is an equilibrium, any water present at the start or generated during the reaction will push the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Verify Water Removal: Ensure your Dean-Stark trap is functioning correctly and efficiently removing the water-solvent azeotrope.[1] If using molecular sieves, ensure they are freshly activated.
-
Check Reagent and Solvent Purity: Use anhydrous solvents and ensure your ethylene glycol is dry. Any moisture in the starting materials will inhibit the reaction.[4][5]
-
Evaluate the Catalyst: Acid catalysts can lose activity over time. Use a fresh batch of your catalyst (e.g., p-toluenesulfonic acid). Ensure the catalytic amount is appropriate for the scale.
-
Temperature Control: The reaction needs to be heated sufficiently to facilitate the azeotropic removal of water. For reactions in toluene, this typically means refluxing at approximately 110-120°C.[5]
Q2: I've confirmed my reagents are dry and water removal is efficient, but the yield is still poor. What else should I investigate?
A2: If water is not the issue, consider the following factors:
-
Catalyst Loading: While catalytic, an insufficient amount of acid may lead to slow reaction rates, especially on a larger scale. Conversely, too much acid can promote side reactions. A typical loading for p-TsOH is 0.5-2 mol%.
-
Reaction Time: Lab-scale experiments that complete in 2-4 hours may require significantly longer at scale due to mass and heat transfer limitations.[6] Monitor the reaction progress until no further consumption of the starting material is observed.
-
Mixing Efficiency: In larger reactors, inefficient stirring can create localized zones of low catalyst concentration or poor temperature distribution, hindering the overall reaction rate.[4][7] Ensure the agitation is sufficient to maintain a homogenous mixture.
Troubleshooting Decision Tree: Low Conversion
Caption: A logical guide for troubleshooting low reaction conversion.
Category 2: Byproduct Formation and Purification
Q3: My post-reaction analysis shows several impurities. What are the likely side reactions?
A3: Byproduct formation often stems from the instability of the starting aldehyde or overly harsh reaction conditions.
-
Aldol Condensation/Polymerization: 3-hydroxypropionaldehyde can be prone to self-condensation or polymerization, especially in the presence of acid or base and heat. This is often observed as the formation of higher molecular weight species or baseline material in TLC/GC analysis.
-
Hemiacetal Formation: If the reaction does not go to completion, the intermediate hemiacetal may be present.[3] This is typically resolved by pushing the reaction to completion.
-
Decomposition: Prolonged exposure to strong acid at high temperatures can cause decomposition of the starting material or product.
Q4: I'm having difficulty purifying the product. The workup is messy, and distillation yields are low. Any advice?
A4: this compound is a relatively polar molecule with a hydroxyl group, which can present purification challenges.
-
Aqueous Workup: The product has some water solubility. During the neutralization and washing steps, minimize the volume of aqueous solution used to prevent significant loss of product into the aqueous layer. Brine washes can help by reducing the solubility of organic compounds in the aqueous phase.
-
Emulsion Formation: Emulsions can form during the aqueous wash, especially at a larger scale. Allow adequate time for phase separation and consider adding a small amount of brine to help break the emulsion.
-
Distillation: The product has a relatively high boiling point. Vacuum distillation is required to prevent thermal decomposition. Ensure your vacuum system is efficient and the distillation apparatus is properly set up to minimize product loss.
Scale-Up Considerations: From the Lab to the Plant
Transitioning a reaction from a laboratory flask to a multi-liter reactor introduces new challenges that are often physical rather than purely chemical in nature.[6][7]
| Parameter | Lab Scale (e.g., 500 mL) | Pilot/Production Scale (e.g., 500 L) | Key Considerations for Scale-Up |
| Heat Transfer | Heating mantle provides uniform heat. Surface area to volume ratio is high. | Jacketed reactor with heating/cooling fluid. Surface area to volume ratio is low. | The reaction's exothermicity must be managed. The rate of heating and cooling will be much slower, impacting cycle time.[7] |
| Mixing | Magnetic stir bar provides efficient mixing. | Impeller/agitator. Potential for dead spots or inefficient mixing. | Agitator speed and design are critical to ensure homogeneity, maintain temperature uniformity, and facilitate efficient water removal at the solvent surface.[4] |
| Water Removal | Small Dean-Stark trap is very efficient. | Large-scale condenser and phase separator. | The efficiency of the condenser must be sufficient to handle the large volume of solvent vapor. The rate of water return must be carefully monitored. |
| Reagent Addition | Catalyst often added all at once. | May require slow addition or portion-wise addition to control exotherms. | The rate of addition for the acid catalyst can significantly impact reaction safety and selectivity on a large scale.[4] |
Detailed Experimental Protocol (Lab Scale Example)
This protocol is a representative procedure for a lab-scale synthesis and should be adapted and optimized for specific equipment and safety protocols.
Materials:
-
3-Hydroxypropionaldehyde (or a stable precursor)
-
Ethylene Glycol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactor: To the flask, add 3-hydroxypropionaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 2-3 mL per mmol of starting aldehyde).
-
Catalyst Addition: Add p-TsOH (0.01 eq) to the mixture.
-
Reaction: Begin vigorous stirring and heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and analysis (e.g., TLC or GC) shows complete consumption of the starting aldehyde.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic phase with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic phase with brine to help remove water and break any emulsions.
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Preventing Decomposition of 2-(1,3-Dioxolan-2-yl)ethanol During Workup
Welcome to the technical support center for handling 2-(1,3-Dioxolan-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth troubleshooting advice and preventative strategies to address a critical challenge: the decomposition of the dioxolane ring during reaction workup. Our goal is to equip you with the knowledge to ensure the stability of your compound, leading to higher yields and purity.
The Challenge: Acetal Instability
The 1,3-dioxolane functional group in this compound is an acetal. Acetals are valuable protecting groups for carbonyl compounds due to their stability in neutral to strongly basic environments.[1][2] However, this stability is compromised under acidic conditions, particularly in the presence of water, leading to rapid hydrolysis back to the parent aldehyde and diol.
Mechanism of Acid-Catalyzed Decomposition
The decomposition of this compound is initiated by the protonation of one of the oxygen atoms in the dioxolane ring. This protonation enhances the electrophilicity of the acetal carbon, making it susceptible to nucleophilic attack by water. Subsequent bond cleavage and proton transfer steps result in the formation of ethylene glycol and 2-hydroxyacetaldehyde. This process can significantly reduce the yield of the desired product.
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound.
Q1: I've lost a significant portion of my product after an aqueous workup. What is the likely cause?
A1: The most probable cause is the unintentional hydrolysis of the dioxolane ring due to acidic conditions.[3] Standard aqueous workups that employ an acidic wash (e.g., with dilute HCl or NH4Cl) are a frequent source of decomposition for acid-sensitive compounds like acetals.[3][4]
Q2: At what pH is this compound stable?
A2: Acetals are generally stable in neutral and basic conditions.[3] To prevent hydrolysis, it is imperative to maintain a neutral or slightly basic pH throughout the entire workup and purification process. Some studies have shown that dioxolanes can even withstand mildly acidic conditions for short periods, but this is highly dependent on the specific structure and temperature.
Q3: How can I safely neutralize my reaction mixture without causing decomposition?
A3: It is highly recommended to use a mild basic solution to quench any residual acid from your reaction. A saturated or dilute aqueous solution of sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) is a common and effective choice.[3] These reagents will neutralize acid while being gentle enough to avoid promoting other side reactions.
Experimental Protocol: Reaction Quenching
-
Cool the reaction mixture to 0 °C in an ice bath. This minimizes potential exothermic events during neutralization.
-
Slowly add a saturated aqueous solution of NaHCO3 dropwise with vigorous stirring.
-
Monitor the pH of the aqueous layer using pH paper to ensure it reaches a value between 7 and 8.
-
Proceed with the extraction of your product using an appropriate organic solvent.
Q4: Is it safe to use a stronger base like sodium hydroxide (NaOH) for neutralization?
A4: While acetals are stable to strong bases, using a potent base like NaOH is generally unnecessary for simple neutralization and could trigger other unwanted side reactions, depending on the other functional groups present in your reaction mixture.[3] Mild bases like sodium bicarbonate are usually sufficient and provide a greater margin of safety.
Q5: My compound seems to decompose during column chromatography on silica gel. Why is this happening and how can I prevent it?
A5: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds during chromatography.[5][6] There are several strategies to mitigate this:
-
Use Neutralized Silica Gel: You can deactivate the acidic sites on silica gel by pre-treating it with a base like triethylamine (TEA).[7][8] This can be done by either incorporating 1-3% TEA into your eluent system or by flushing the packed column with a TEA-containing solvent before loading your sample.[8]
-
Use an Alternative Stationary Phase: Consider using a neutral or basic stationary phase like neutral alumina or florisil.[6] However, it's advisable to first run a small-scale test as some compounds may irreversibly adsorb to these materials.[6]
Data Summary: Stationary Phase Options for Acid-Sensitive Compounds
| Stationary Phase | Acidity | Recommended Use | Potential Issues |
| Standard Silica Gel | Slightly Acidic[5][6] | General purpose | Can decompose acid-labile compounds |
| Neutralized Silica Gel | Neutral | Purification of acid-sensitive compounds[7][8] | Requires pre-treatment |
| Neutral Alumina | Neutral/Basic[6] | Good for amines and acid-sensitive compounds | Can have strong adsorption for some compounds |
| Florisil | Mild, Neutral[6] | Easy separations | Strong adsorption for some compounds |
Preventative Measures: A Robust Workup Workflow
To ensure the integrity of this compound, a carefully planned workup and purification strategy is essential.
Caption: Recommended workup workflow for this compound.
In-Depth Protocol for a Gentle Workup
-
Quenching: Upon reaction completion, cool the mixture to 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove any remaining water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: If further purification is necessary, perform column chromatography using neutralized silica gel or an alternative neutral stationary phase.
By adhering to these guidelines, you can significantly minimize the risk of decomposition and ensure the successful isolation of your this compound product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the Acid Workup: A Key Step in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 5. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Catalytic Reactions of 2-(1,3-Dioxolan-2-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-(1,3-Dioxolan-2-yl)ethanol. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the complexities of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a primary alcohol and a cyclic acetal (dioxolane). The dioxolane serves as a common protecting group for an aldehyde, rendering it stable to bases, nucleophiles, organometallic reagents, and hydrides[1]. Consequently, chemical transformations can be directed at either the free alcohol or the acetal group, depending on the chosen catalytic system.
Optimizing catalyst loading is paramount for achieving desired outcomes, whether the goal is the selective transformation of the alcohol or the deprotection of the acetal. This guide is structured to address specific challenges you may encounter with both reaction types.
Part 1: Troubleshooting Acid-Catalyzed Acetal Deprotection
The most common reaction involving the dioxolane moiety is its acid-catalyzed hydrolysis to regenerate the parent carbonyl group. While seemingly straightforward, this process can be fraught with challenges such as incomplete conversion, slow reaction rates, and substrate degradation.
FAQ 1: My acetal deprotection is slow or incomplete. What are the primary causes and how can I optimize the catalyst loading?
Answer: Slow or incomplete deprotection is a frequent issue stemming from several interrelated factors, including insufficient catalyst activity, suboptimal reaction conditions, and the inherent stability of the acetal.
The Underlying Mechanism: Acetal hydrolysis is an equilibrium process initiated by protonation of one of the acetal oxygens by an acid catalyst. This is followed by the elimination of ethylene glycol and the attack of water to form a hemiacetal, which then collapses to the desired aldehyde and regenerates the acid catalyst[1]. Understanding that both acid and water are critical reagents is the first step in troubleshooting[2].
// Nodes Acetal [label="Dioxolane (Acetal)", fillcolor="#F1F3F4"]; ProtonatedAcetal [label="Protonated Acetal", fillcolor="#F1F3F4"]; Carbocation [label="Oxocarbenium Ion", fillcolor="#F1F3F4"]; Hemiacetal [label="Hemiacetal", fillcolor="#F1F3F4"]; Aldehyde [label="Aldehyde Product", fillcolor="#F1F3F4"]; CatalystIn [label="H+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CatalystOut [label="H+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EthyleneGlycol [label="Ethylene Glycol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CatalystIn -> Acetal [label=" Protonation"]; Acetal -> ProtonatedAcetal; ProtonatedAcetal -> Carbocation [label=" Ring Opening"]; Carbocation -> EthyleneGlycol [style=dashed]; Carbocation -> Hemiacetal [label=" Nucleophilic Attack"]; Water -> Hemiacetal; Hemiacetal -> Aldehyde [label=" Proton Transfer"]; Aldehyde -> CatalystOut; }
Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.Troubleshooting & Optimization Strategy:
A systematic approach is essential. The following workflow and table summarize key parameters to investigate.
// Nodes Start [label="Incomplete Deprotection", shape=Mdiamond, fillcolor="#FBBC05"]; CheckCatalyst [label="Increase Catalyst Loading\n(e.g., 1.5x - 2x)", fillcolor="#F1F3F4"]; CheckWater [label="Ensure Sufficient Water\n(Is the solvent anhydrous?)", fillcolor="#F1F3F4"]; IncreaseTemp [label="Increase Temperature\n(e.g., by 10-20 °C)", fillcolor="#F1F3F4"]; StrongerAcid [label="Switch to a Stronger Acid\n(e.g., TsOH -> HCl)", fillcolor="#F1F3F4"]; Solvent [label="Change Solvent\n(e.g., Acetone/H₂O, THF/H₂O)", fillcolor="#F1F3F4"]; Success [label="Reaction Complete", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst [label="Step 1"]; CheckCatalyst -> CheckWater [label="If no improvement"]; CheckWater -> IncreaseTemp [label="If no improvement"]; IncreaseTemp -> StrongerAcid [label="If no improvement"]; StrongerAcid -> Solvent [label="If still slow"]; CheckCatalyst -> Success [label="If successful", color="#34A853"]; CheckWater -> Success [label="If successful", color="#34A853"]; IncreaseTemp -> Success [label="If successful", color="#34A853"]; StrongerAcid -> Success [label="If successful", color="#34A853"]; Solvent -> Success [label="If successful", color="#34A853"]; }
Caption: A workflow for troubleshooting incomplete acetal deprotection.Table 1: Parameter Optimization for Acetal Deprotection
| Parameter | Issue | Recommended Action & Causality | Typical Starting Range |
| Catalyst Loading | Insufficient acid to drive the equilibrium. | Incrementally increase the catalyst loading (e.g., in 5 mol% steps). Higher loading increases the concentration of the protonated intermediate. | 5-20 mol% |
| Catalyst Type | Catalyst is too weak for the substrate. | Switch to a stronger acid (e.g., from PPTS to p-TsOH or HCl). Lewis acids like Bi(NO₃)₃·5H₂O can also be effective, particularly for sensitive substrates[3]. | See FAQ 2 |
| Water Concentration | Water is a stoichiometric reagent in hydrolysis. | Ensure a sufficient amount of water is present in the reaction mixture. A common solvent system is THF/water or acetone/water to ensure solubility of all components[2]. | 10-50% v/v Water |
| Temperature | Insufficient thermal energy to overcome the activation barrier. | Increase the reaction temperature. For every 10 °C rise, the reaction rate approximately doubles. | Room Temp. to Reflux |
| Solvent | Poor solubility of starting material or catalyst. | Select a solvent system that fully dissolves the substrate. Dichloromethane is often effective for reactions with Lewis acids like bismuth nitrate[3]. | THF, Acetone, DCM |
Experimental Protocol: Optimizing Catalyst Loading for Deprotection
-
Objective: To determine the optimal catalyst loading for the deprotection of this compound.
-
Setup:
-
Arrange three parallel reactions in small round-bottom flasks equipped with stir bars.
-
To each flask, add this compound (1.0 mmol) and a 4:1 mixture of THF:water (10 mL).
-
To Flask 1, add p-toluenesulfonic acid (p-TsOH) at 5 mol% (0.05 mmol).
-
To Flask 2, add p-TsOH at 10 mol% (0.10 mmol).
-
To Flask 3, add p-TsOH at 20 mol% (0.20 mmol).
-
Stir all reactions at room temperature.
-
-
Monitoring:
-
After 1 hour, take a small aliquot from each reaction.
-
Spot the aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate).
-
Compare the consumption of the starting material across the three reactions to identify the most effective catalyst loading.
-
-
Analysis: If the reaction is still incomplete at the highest loading, consider increasing the temperature or switching to a stronger acid as per the troubleshooting guide.
FAQ 2: I am observing side reactions or degradation. How can catalyst choice and loading mitigate this?
Answer: Substrate degradation is common when other acid-sensitive functional groups are present. The key is to use the mildest conditions possible. Overloading the catalyst, even a mild one, can lead to undesired pathways.
Causality: Strong Brønsted acids can catalyze a range of side reactions, such as elimination, rearrangement, or hydrolysis of other protecting groups (e.g., silyl ethers)[3]. The choice of catalyst and its loading must be tailored to the substrate's overall functionality.
Table 2: Catalyst Selection for Sensitive Substrates
| Catalyst Type | Examples | Typical Loading | Advantages / Disadvantages |
| Mild Brønsted Acids | Pyridinium p-toluenesulfonate (PPTS) | 10-30 mol% | Pro: Mild and selective. Con: Can be slow. |
| Strong Brønsted Acids | p-TsOH, HCl, H₂SO₄ | 1-10 mol% | Pro: Highly effective and fast. Con: Low selectivity, can cause degradation. |
| Lewis Acids | Bi(OTf)₃, Bi(NO₃)₃·5H₂O, Ce(OTf)₃ | 5-25 mol% | Pro: Often very mild and highly chemoselective[3][4]. Con: Can be moisture-sensitive; stoichiometry may need careful optimization. |
| Heterogeneous Acids | Amberlyst-15, Silica-supported sulfonic acid | 10-50 wt% | Pro: Easily removed by filtration, recyclable. Con: May have lower activity requiring higher temperatures. |
Recommendation: For a substrate with sensitive groups, begin with a mild Lewis acid like Bismuth(III) triflate at a low loading (5 mol%) and monitor the reaction closely. These catalysts often offer a superior balance of reactivity and selectivity[3][4].
Part 2: Catalysis Involving the Primary Alcohol
When the goal is to react the primary alcohol, the dioxolane group serves as an excellent inert protecting group, as it is stable to a wide range of non-acidic reagents[1][5].
FAQ 3: I want to selectively oxidize the primary alcohol to an aldehyde. What catalytic system is recommended?
Answer: For a selective and high-yielding oxidation of the primary alcohol in this compound to the corresponding aldehyde, a catalytic system using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is highly recommended.
The Underlying Mechanism: This system uses a catalytic amount of TEMPO, which is oxidized by a stoichiometric co-oxidant (like sodium hypochlorite or bleach) to the active N-oxoammonium ion. This species then oxidizes the alcohol to an aldehyde, regenerating a reduced form of TEMPO that re-enters the catalytic cycle. The dioxolane group is completely stable under these mildly basic or neutral conditions.
// Nodes Substrate [label="this compound\n(Protecting Group Intact)", fillcolor="#F1F3F4"]; Product [label="2-(1,3-Dioxolan-2-yl)acetaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalyticCycle [label="TEMPO Catalytic Cycle", shape=ellipse, fillcolor="#FBBC05"]; CoOxidant [label="Co-oxidant\n(e.g., Bleach)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Substrate -> CatalyticCycle; CatalyticCycle -> Product; CoOxidant -> CatalyticCycle [label=" Regenerates\nActive Catalyst"]; }
Caption: Selective oxidation of the primary alcohol.Experimental Protocol: Optimizing TEMPO Catalyst Loading
-
Objective: To achieve complete oxidation with minimal catalyst loading.
-
Setup:
-
In a flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add TEMPO (0.01 mmol, 1 mol%).
-
Add an aqueous solution of sodium bicarbonate (5 mL).
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.1 mmol) over 30 minutes, keeping the temperature below 5 °C.
-
-
Monitoring & Optimization:
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
If the reaction is sluggish after 1 hour, add another portion of TEMPO (an additional 1 mol%).
-
The characteristic orange color of the N-oxoammonium ion should persist while the substrate is present. Its disappearance indicates the reaction is complete or the co-oxidant is consumed.
-
Upon completion, quench with aqueous sodium thiosulfate, separate the organic layer, dry, and concentrate to obtain the product aldehyde.
-
Part 3: Analytical Methods for Reaction Monitoring
FAQ 4: What are the best methods to monitor these reactions and determine catalyst effectiveness?
Answer: Effective reaction monitoring is crucial for optimization. A combination of techniques provides a comprehensive picture of catalyst performance.
Table 3: Recommended Analytical Methods
| Method | Application | Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring. | Tracks the disappearance of starting material and appearance of products. Ideal for initial screening of catalyst loading. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of volatile compounds. | Provides accurate conversion rates and can identify volatile byproducts, giving insight into catalyst selectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification. | ¹H NMR can be used to determine the ratio of starting material to product in an aliquot from the reaction mixture, providing precise conversion data. |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 4. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-(1,3-Dioxolan-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of reagents, intermediates, and final products is not merely a regulatory hurdle but a scientific necessity. 2-(1,3-Dioxolan-2-yl)ethanol (CAS: 5465-08-7, Formula: C₅H₁₀O₃) is a versatile bifunctional molecule, often employed as a protected building block in complex organic synthesis.[1] Its purity and structural integrity are paramount to ensure the desired reaction outcomes and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to construct a self-validating analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Profiling
GC-MS is an indispensable technique for the analysis of volatile and semi-volatile compounds like this compound.[2] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it the primary choice for assessing identity, purity, and volatile impurity profiles.
Causality of Method Choice
The suitability of GC-MS rests on the physicochemical properties of this compound. With a molecular weight of 118.13 g/mol and a boiling point that allows for thermal vaporization without degradation, it is an ideal candidate for GC analysis.[1] The mass spectrometer provides structural data through controlled fragmentation, which serves as a molecular fingerprint for unambiguous identification.[3]
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity and assess the purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, in a volumetric flask.
-
Vortex until fully dissolved. The final concentration is ~1 mg/mL.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
Instrumentation & Conditions:
-
System: Agilent GC-MS System (or equivalent).
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving potential impurities.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.[4]
-
-
MS Detector:
-
Data Interpretation & Expected Results
-
Chromatogram: A single, sharp peak should be observed at a specific retention time, indicative of a pure sample. The presence of other peaks suggests impurities.
-
Mass Spectrum: The EI mass spectrum provides the key for identification. While the molecular ion peak (M⁺) at m/z 118 may be weak or absent, characteristic fragment ions are definitive. Key expected fragments include:
-
m/z 73: A highly characteristic fragment corresponding to the [C₃H₅O₂]⁺ ion, formed from the intact dioxolane ring after cleavage of the ethyl alcohol side chain.
-
m/z 45: Represents the [CH₂CH₂OH]⁺ fragment.
-
m/z 87: Corresponds to the loss of the -CH₂OH group, [M-31]⁺.
-
Visualization: GC-MS Workflow
Caption: Workflow for the characterization of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Stability
While GC-MS excels with volatile compounds, HPLC is a superior method for analyzing non-volatile impurities, degradation products, and for quantitative analysis in complex matrices. For this compound, which lacks a strong UV chromophore, method development requires careful consideration of the detection technique.
Causality of Method Choice
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis.[5] It separates compounds based on their polarity. The primary challenge for this compound is its lack of significant UV absorbance. Therefore, detection at a low wavelength (e.g., 200-210 nm) is necessary, although this can be prone to interference.[6] Alternative detection methods like Refractive Index Detection (RID) or coupling to a Mass Spectrometer (LC-MS) offer greater specificity. For routine quality control, a validated UV method is often sufficient and cost-effective.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity of this compound and quantify it against a reference standard.
-
Sample & Standard Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh 10 mg of reference standard this compound into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard.
-
Calibration Standards: Perform serial dilutions of the stock solution to create a calibration curve (e.g., 50, 100, 250, 500 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II HPLC (or equivalent) with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time (k' between 2 and 10).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.[6]
-
Data Interpretation & Expected Results
-
Chromatogram: The main peak corresponding to this compound should be well-resolved and symmetrical.
-
Purity Assessment: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve of peak area versus concentration is plotted for the standards. The concentration of the sample is determined by interpolating its peak area onto this curve.
Visualization: HPLC Workflow
Caption: Workflow for purity analysis of this compound by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is the most powerful technique for the de novo structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for an unequivocal verification of the compound's structure.
Causality of Method Choice
Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information. It is the definitive method for confirming that the correct isomer has been synthesized and for identifying unknown impurities if they are present in sufficient quantity (>1%). The predictable chemical shifts and coupling patterns for the protons and carbons in this compound make spectral interpretation straightforward.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
System: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. These are estimates based on standard chemical shift principles and data from similar structures.[9][10]
| Predicted ¹H NMR Data (in CDCl₃) | |
| Assignment (Protons) | Predicted δ (ppm), Multiplicity, Integration |
| -O H | ~1.5-3.0, broad singlet, 1H |
| -O-CH₂ -CH₂ -O- | ~3.95, multiplet, 4H |
| -CH₂ -OH | ~3.80, triplet, 2H |
| -CH₂ -CH₂-OH | ~1.90, triplet, 2H |
| O-CH -O | ~4.90, triplet, 1H |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Assignment (Carbons) | Predicted δ (ppm) |
| O-C H-O | ~103 |
| -O-C H₂-C H₂-O- | ~65 |
| -C H₂-OH | ~61 |
| -C H₂-CH₂-OH | ~38 |
Visualization: NMR Structural Confirmation Logic
Caption: Logical workflow for structural confirmation using ¹H and ¹³C NMR data.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Verification
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It serves as a quick identity check and can confirm the presence or absence of key groups, such as the hydroxyl (-OH) group or potential carbonyl impurities.
Causality of Method Choice
This technique is valuable as a first-pass screening tool.[11] The presence of a strong, broad O-H stretch and characteristic C-O stretching bands provides immediate evidence for the expected structure. Its simplicity and speed make it an excellent tool for raw material identification in a quality control setting.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin capillary film.
-
-
Data Acquisition:
-
System: PerkinElmer Spectrum Two FT-IR (or equivalent).
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Expected FT-IR Absorption Bands
| Expected FT-IR Data | |
| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| 3600-3200 (broad) | O-H stretch (from the alcohol) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1200-1000 (strong) | C-O stretch (from alcohol and acetal) |
Visualization: FT-IR Functional Group Correlation
Caption: Correlation of functional groups in the molecule to expected FT-IR peaks.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| GC-MS | Identity & Volatile Impurity Profiling | High sensitivity and specificity; excellent for volatile compounds; structural info from fragmentation. | Not suitable for non-volatile or thermally labile compounds; requires reference standard for quantification. |
| HPLC-UV/RID | Purity & Quantitative Analysis | Excellent for non-volatile impurities; robust for quantification; widely available. | Low sensitivity for compounds without a chromophore (UV); RID is sensitive to temperature/flow changes. |
| NMR | Unambiguous Structure Elucidation | Provides definitive structural information without a reference standard; can identify unknown structures. | Relatively low sensitivity; requires higher sample amount; expensive instrumentation. |
| FT-IR | Rapid Functional Group Identification | Fast, simple, and non-destructive; excellent for quick identity verification. | Provides limited structural information; not suitable for quantification or impurity profiling. |
Conclusion
A comprehensive and self-validating characterization of this compound requires an integrated analytical approach.
-
For Identity: A combination of GC-MS to confirm the mass and fragmentation pattern and NMR for unequivocal structural confirmation is the gold standard. FT-IR serves as a rapid, initial identity check.
-
For Purity: GC-MS is the method of choice for detecting volatile impurities. HPLC is essential for identifying any non-volatile contaminants or degradation products that would be missed by GC.
By judiciously selecting and combining these techniques, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring its quality, consistency, and suitability for its intended application. This multi-faceted approach underpins the principles of scientific integrity and is crucial for robust process development and regulatory compliance.
References
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. openpub.fmach.it [openpub.fmach.it]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) 1H NMR [m.chemicalbook.com]
- 11. prodi.rub.de [prodi.rub.de]
A Comparative Guide to the Spectroscopic Analysis of 2-(1,3-Dioxolan-2-yl)ethanol: A ¹H and ¹³C NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(1,3-Dioxolan-2-yl)ethanol, a molecule featuring a key dioxolane protective group. Authored from the perspective of a Senior Application Scientist, this document will not only dissect the spectral data but also delve into the rationale behind the observed chemical shifts and coupling patterns. Furthermore, we will compare these spectroscopic signatures with alternative analytical methods and related chemical structures, offering a comprehensive understanding for researchers in organic synthesis and drug development.
The Structural Significance of this compound
This compound is a valuable building block in organic synthesis, often utilized for the introduction of a protected hydroxymethyl group. The 1,3-dioxolane moiety serves as an acetal, effectively masking a carbonyl functionality, which can be deprotected under specific acidic conditions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, purity assessment, and structural confirmation.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferable for achieving optimal signal dispersion and resolution, which is crucial for accurate interpretation of coupling constants.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise ratio), relaxation delay (D1, usually 1-2 seconds), and spectral width.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good quality spectrum.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation of this spectrum provides valuable information about the connectivity of atoms.
Molecular Structure and Proton Labeling:
A Comparative Efficacy Analysis of Hydroxyl Protecting Groups: The Case for 2-(1,3-Dioxolan-2-yl)ethanol Derivatives
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group must be readily introduced and removed under mild conditions, exhibit robust stability throughout a synthetic sequence, and remain inert to a wide range of reagents. This guide provides an in-depth comparison of the efficacy of the 2-(1,3-dioxolan-2-yl)ethyl (DOXE) ether, a representative of acetal-based protecting groups, with other stalwart protecting groups for hydroxyl functionalities, namely silyl ethers (exemplified by tert-butyldimethylsilyl, TBDMS) and benzyl (Bn) ethers.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative experimental data, and detailed protocols to inform strategic decisions in complex molecule synthesis.
The Strategic Importance of Orthogonal Protection
Modern synthetic challenges often necessitate the selective protection and deprotection of multiple hydroxyl groups within the same molecule. This demands an "orthogonal" approach, where each protecting group can be cleaved under a specific set of conditions that do not affect the others.[1] The three classes of protecting groups discussed herein—acetal-based (DOXE), silyl-based (TBDMS), and benzyl ethers (Bn)—form a powerful orthogonal set, allowing for intricate molecular manipulations.[2]
The 2-(1,3-Dioxolan-2-yl)ethyl (DOXE) Ether: An Acid-Labile Workhorse
The DOXE protecting group is a derivative of 2-(1,3-Dioxolan-2-yl)ethanol and belongs to the family of acetal-based protecting groups. The core of its utility lies in the stability of the cyclic acetal (dioxolane ring) to a wide array of reaction conditions, coupled with its predictable and facile cleavage under acidic conditions.[3]
Mechanism of Protection and Deprotection:
The protection of an alcohol (R-OH) as a DOXE ether is not a standard, widely reported procedure. However, a plausible and efficient route would involve a Williamson ether synthesis. This would require the prior conversion of this compound to a more reactive electrophile, such as its corresponding bromide or tosylate.
Caption: Hypothetical pathway for DOXE protection of an alcohol.
Deprotection is achieved by acid-catalyzed hydrolysis of the dioxolane ring, which proceeds via a protonated hemiacetal intermediate that readily breaks down to regenerate the diol and the corresponding aldehyde.[4]
Comparative Analysis with TBDMS and Benzyl Ethers
The choice of a protecting group is dictated by the specific chemical environment of the planned synthetic route. The DOXE, TBDMS, and Bn groups offer distinct stability profiles, providing a versatile toolkit for the synthetic chemist.
| Parameter | 2-(1,3-Dioxolan-2-yl)ethyl (DOXE) Ether | tert-Butyldimethylsilyl (TBDMS) Ether | Benzyl (Bn) Ether |
| Protection Reagents | 2-(1,3-Dioxolan-2-yl)ethyl bromide (hypothetical), NaH | TBDMS-Cl, Imidazole | BnBr, NaH |
| Typical Protection Yield (%) | >90% (Estimated) | >95% | >90%[5] |
| Stability | Stable to bases, nucleophiles, organometallics, and many redox reagents.[3] | Stable to most conditions except strong acids and fluoride ion sources.[6] | Stable to acidic and basic conditions, and many redox reagents.[7] |
| Lability | Cleaved by mild to moderate acidic conditions (e.g., p-TsOH, aq. HCl).[2] | Cleaved by fluoride ions (e.g., TBAF) or strong acid. | Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Orthogonality | Orthogonal to TBDMS and Bn groups. | Orthogonal to DOXE and Bn groups. | Orthogonal to DOXE and TBDMS groups. |
Stability Under Varied pH Conditions:
| Protecting Group | Strongly Basic (e.g., NaOH, pH > 12) | Strongly Acidic (e.g., HCl, pH < 2) | Mildly Acidic (e.g., AcOH) |
| DOXE | Stable | Labile | Labile |
| TBDMS | Generally Stable (slow cleavage) | Labile | Generally Stable |
| Benzyl (Bn) | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride.[6]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole.
-
Slowly add TBDMSCl to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This procedure details the fluoride-mediated cleavage of a TBDMS ether.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol with Benzyl Bromide
This protocol outlines the benzylation of an alcohol via the Williamson ether synthesis.[5]
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol in anhydrous THF at 0 °C, add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C, then add BnBr dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzyl ether by flash column chromatography.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This procedure describes the reductive cleavage of a benzyl ether.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in MeOH or EtOAc.
-
Carefully add 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualization of Orthogonal Deprotection Strategy
The following diagram illustrates a synthetic scenario where the orthogonal nature of DOXE, TBDMS, and Bn protecting groups is exploited.
Caption: Orthogonal deprotection of DOXE, TBDMS, and Bn ethers.
Conclusion
The selection of a hydroxyl protecting group is a nuanced decision that hinges on the specific demands of a synthetic route. The 2-(1,3-dioxolan-2-yl)ethyl (DOXE) ether, as a representative of acid-labile acetal protecting groups, offers a valuable orthogonal relationship with the fluoride-labile TBDMS ethers and the reductively cleaved benzyl ethers. While not as commonly employed as TBDMS or Bn ethers for simple alcohol protection, the principles governing its stability and reactivity provide a powerful tool for the synthetic chemist. By understanding the comparative efficacy and the specific experimental conditions for the application and removal of these protecting groups, researchers can devise more efficient and robust strategies for the synthesis of complex molecules.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to the Validation of 2-(1,3-Dioxolan-2-yl)ethanol Purity by HPLC: A Comparative Analysis
Introduction: The Imperative of Purity for a Versatile Building Block
2-(1,3-Dioxolan-2-yl)ethanol is a valuable heterocyclic building block in organic synthesis, often employed in the construction of more complex molecules in pharmaceutical and materials science. Its structure, featuring a protected aldehyde and a primary alcohol, makes it a versatile intermediate. However, the presence of impurities—such as starting materials, byproducts like diethylene glycol, or degradation products—can have profound consequences on reaction yields, downstream product purity, and, in a pharmaceutical context, patient safety.
Therefore, robust and reliable analytical validation of its purity is not merely a quality control checkpoint; it is a foundational requirement for reproducible and successful research and development. While several analytical techniques can assess purity, High-Performance Liquid Chromatography (HPLC) remains the workhorse of the pharmaceutical industry for this purpose.[1] This guide will delve into the validation of an HPLC method for this compound, contextualizing its performance against powerful orthogonal techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Workhorse Method: Purity Validation by Reversed-Phase HPLC
The primary challenge in analyzing this compound is its lack of a significant UV chromophore, rendering standard UV-Vis detectors ineffective. This necessitates the use of universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For its robustness and simplicity, we will focus on an RID-based method.
Causality Behind Experimental Choices
Our objective is to develop a method that separates the main compound from its potential process-related impurities.
-
Column Selection: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography. Its non-polar stationary phase effectively retains small polar molecules like our analyte through hydrophobic interactions, allowing for separation based on subtle differences in polarity when using a polar mobile phase.
-
Mobile Phase: An isocratic mobile phase of water and acetonitrile (or methanol) provides a stable baseline, which is critical for the sensitivity of a Refractive Index Detector. The ratio is optimized to achieve a suitable retention time (typically between 5-10 minutes) for the main peak, allowing for the resolution of earlier and later eluting impurities.
-
Detector: The RID is a universal detector that measures the change in the refractive index of the mobile phase as the analyte passes through the flow cell. It is ideal for non-chromophoric, non-volatile compounds and is well-suited for purity determination where the primary component is in high concentration.
Experimental Workflow for HPLC Analysis
The logical flow of the HPLC validation process ensures that each step builds upon the last, culminating in a fully validated method suitable for routine use.
Caption: A typical workflow for the HPLC analysis and validation of a chemical substance.
Detailed HPLC Method Protocol
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: HPLC-grade Water:Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
RID Temperature: 35°C
-
Injection Volume: 20 µL
-
Run Time: 15 minutes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, filter through a 0.45 µm filter, and degas thoroughly.
-
Standard Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Purity Calculation: Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor in the RID.
-
% Purity = (Area_main_peak / Area_total_all_peaks) * 100
-
Method Validation: A Self-Validating System
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[2] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be assessed.[3][4]
Caption: The logical relationship of validation parameters ensuring a method is fit for purpose.
Summary of Validation Data (Illustrative)
| Validation Parameter | Test | Acceptance Criteria | Result |
| Specificity | Analysis of blank, analyte, and spiked impurities | No interference at the analyte's retention time. | Pass |
| Linearity | 5 concentrations (0.1 - 1.5 mg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | Verified from linearity data | 0.1 - 1.5 mg/mL | Pass |
| Accuracy | Recovery study at 3 levels (80%, 100%, 120%) | 98.0% - 102.0% recovery | 99.2% - 101.3% |
| Precision | |||
| Repeatability | 6 replicate injections of 100% concentration | RSD ≤ 2.0% | 0.8% |
| Intermediate Precision | Different day, different analyst | RSD ≤ 2.0% | 1.3% |
| LOD | Signal-to-Noise Ratio (S/N = 3) | Report value | 0.01 mg/mL |
| LOQ | Signal-to-Noise Ratio (S/N = 10) | Report value | 0.03 mg/mL |
| Robustness | Varied flow rate (±0.1 mL/min), temp (±2°C) | System suitability passes. | Pass |
Comparative Guide: HPLC vs. Orthogonal Methods
No single analytical method can reveal all possible impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—is crucial for a comprehensive purity assessment.
Alternative 1: Gas Chromatography (GC-FID)
Gas chromatography is an excellent technique for volatile and thermally stable compounds.[5] this compound is sufficiently volatile for GC analysis, making it a strong orthogonal choice.
-
Principle: Separation occurs in a capillary column based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is used, which offers excellent sensitivity for organic compounds.
-
Why it's a good alternative: GC can often provide superior resolution for volatile impurities, such as residual solvents or low-boiling point byproducts, that might co-elute in an HPLC system.[6][7]
HPLC vs. GC-FID: A Head-to-Head Comparison
| Feature | HPLC-RID | Gas Chromatography-FID | Rationale & Recommendation |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. | Fundamentally different separation mechanisms (orthogonality). |
| Best For | Non-volatile impurities, thermally labile compounds. | Volatile and semi-volatile, thermally stable compounds. | Use GC to search for volatile impurities not seen in HPLC. |
| Sensitivity | Moderate (µg level). | High (ng to pg level). | GC-FID is more sensitive for detectable impurities. |
| Sample Prep | Simple dissolution in mobile phase. | Simple dissolution in a volatile solvent. | Both are straightforward for this analyte. |
| Drawbacks | Lower resolution for some isomers; RID is sensitive to temperature/pressure fluctuations. | Not suitable for non-volatile impurities; potential for thermal degradation. | The two techniques are highly complementary. |
Alternative 2: Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that can determine purity without requiring a reference standard of the analyte itself.[8][9] Instead, it uses a certified internal standard of known purity.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] By comparing the integral of a unique analyte proton signal to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be calculated.
-
Why it's a powerful tool: qNMR is structure-specific and provides a direct measure of molar concentration. It is considered a primary ratio method and is orthogonal to chromatography. It can detect impurities that are invisible to both HPLC-RID and GC-FID, provided they have proton signals that do not overlap with the analyte or standard.
HPLC vs. qNMR: A Head-to-Head Comparison
| Feature | HPLC-RID (Area % Method) | Quantitative ¹H NMR | Rationale & Recommendation |
| Method Type | Relative (100% method) | Absolute (Primary) | qNMR provides a more accurate "true" purity value. |
| Reference | Assumes all impurities have the same response factor as the analyte. | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone). | The assumption in HPLC can be a source of error. |
| Sensitivity | High for impurities that separate well. | Lower sensitivity; impurities <0.1% are difficult to quantify. | HPLC is better for trace impurity detection. |
| Information | Retention time and peak area. | Structural information, identification of impurities, and absolute quantification. | qNMR confirms identity and purity simultaneously. |
| Drawbacks | Response factor variability. | Requires expensive equipment and expertise; peak overlap can be an issue. | Use qNMR to certify a reference standard and HPLC for routine QC. |
Conclusion and Recommendations
For the routine quality control and purity validation of this compound, a properly validated HPLC-RID method is robust, reliable, and fit for purpose. It provides excellent precision and accuracy for quantifying the main component and known impurities.
However, a comprehensive validation strategy, particularly in a regulated drug development environment, should not rely on a single technique.
-
Gas Chromatography (GC-FID) should be employed as a complementary orthogonal technique to ensure the absence of volatile impurities that may be missed by HPLC.
-
Quantitative NMR (qNMR) serves as the ultimate benchmark. It is the ideal method for certifying the purity of a primary reference standard of this compound. This certified standard can then be used to ensure the accuracy of the routine HPLC and GC methods.
By integrating these three techniques, scientists can build a self-validating and comprehensive analytical package, ensuring the purity of this compound with the highest degree of scientific confidence.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A Senior Application Scientist's Guide to GC-MS Analysis of 2-(1,3-Dioxolan-2-yl)ethanol Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reaction mixtures is paramount to ensuring product purity, optimizing reaction conditions, and identifying potential byproducts. This guide provides an in-depth technical comparison of analytical methodologies for reaction mixtures containing 2-(1,3-Dioxolan-2-yl)ethanol, a key intermediate in various synthetic pathways. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also offering a comparative perspective on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding the Analytical Challenge
This compound is a polar molecule containing a hydroxyl group and a cyclic acetal. Its polarity and potential for hydrogen bonding can present challenges for direct GC-MS analysis, often leading to poor peak shape and thermal instability. Furthermore, the analysis of a reaction mixture requires the separation and identification of the target analyte from unreacted starting materials, catalysts, solvents, and potential byproducts.
A typical synthesis of this compound involves the acid-catalyzed reaction of a suitable diol with an aldehyde or ketone. For instance, the reaction of ethylene glycol with 3-hydroxypropanal would yield the desired product.[1] Understanding this synthetic route is crucial for anticipating potential impurities.
Expected Components in a this compound Reaction Mixture:
-
Target Analyte: this compound
-
Unreacted Starting Materials: Ethylene glycol, 3-hydroxypropanal (or other relevant precursors)
-
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent: Organic solvent used for the reaction
-
Byproducts: Water (formed during acetalization), side-products from self-condensation of the aldehyde, or incomplete reaction products.[2][3]
GC-MS Analysis: The Workhorse Technique
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, two primary approaches can be considered: direct analysis and analysis after derivatization.
Direct GC-MS Analysis
While challenging due to the polarity of the analyte, direct GC-MS analysis can be attempted. Success is dependent on careful optimization of the chromatographic conditions.
Workflow for Direct GC-MS Analysis:
Caption: Workflow for Direct GC-MS Analysis of this compound.
Experimental Protocol for Direct GC-MS Analysis:
A detailed protocol for the direct GC-MS analysis is provided below. The causality behind each choice is explained to ensure a deep understanding of the methodology.
| Parameter | Recommended Setting & Rationale |
| GC Column | A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is recommended. This is because the polar analyte will have a stronger interaction with a polar stationary phase, leading to better retention and separation from less polar components. |
| Injector Temperature | 250 °C. This temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation. |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 minutes), then ramp to 240 °C at a rate of 10 °C/minute (hold for 5 minutes). This program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of the target analyte and other less volatile components. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Ion Source Temperature | 230 °C. This temperature is a standard starting point for electron ionization (EI). |
| Mass Spectrometer | Operated in full scan mode (m/z 40-400) for initial identification of all components in the mixture. |
GC-MS Analysis with Derivatization
To overcome the challenges of analyzing polar compounds, derivatization is a highly effective strategy. This involves chemically modifying the analyte to make it more volatile and thermally stable. For alcohols like this compound, silylation is a common and effective derivatization technique.[4][5]
Workflow for GC-MS Analysis with Silylation:
Caption: Workflow for GC-MS Analysis of this compound with Silylation.
Experimental Protocol for Silylation and GC-MS Analysis:
-
Sample Preparation: Take a known volume of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent). Heat the mixture at 70°C for 30 minutes.[6]
-
GC-MS Analysis:
| Parameter | Recommended Setting & Rationale |
| GC Column | A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is ideal for the analysis of the less polar silylated derivative. This provides good peak shape and resolution. |
| Injector Temperature | 260 °C. A slightly higher temperature may be needed to ensure the efficient transfer of the higher molecular weight derivative onto the column. |
| Oven Temperature Program | Initial temperature of 80 °C (hold for 2 minutes), then ramp to 280 °C at a rate of 15 °C/minute (hold for 5 minutes). This program is suitable for eluting the derivatized analyte and any other derivatized components in the mixture. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |
| Ion Source Temperature | 230 °C. |
| Mass Spectrometer | Operated in full scan mode (m/z 50-500) to capture the fragmentation pattern of the silylated derivative. |
Mass Spectral Fragmentation:
The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show characteristic fragments. The molecular ion peak (M+) may be weak or absent. Key fragments would likely arise from the cleavage of the C-C bond adjacent to the silylated oxygen and fragmentation of the dioxolane ring.[7][8] For a related compound, 2-methyl-1,3-dioxolane-2-ethanol, the mass spectrum is available and can be used as a reference.[9] The fragmentation of cyclic acetals often involves the loss of an alkyl radical to form a stable oxonium ion.[7]
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for certain applications.
| Technique | Advantages | Disadvantages | Applicability to this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Excellent for non-volatile and thermally labile compounds.[10][11] Can be coupled with various detectors (e.g., UV, RI, MS). | Lower resolution compared to capillary GC. Requires the analyte to have a chromophore for UV detection or be amenable to other detection methods. | Suitable for direct analysis without derivatization. An HPLC system with a Diol column and a Refractive Index (RI) or UV detector (if the molecule has sufficient UV absorbance at low wavelengths) could be used.[12][13] HPLC-MS would provide both separation and mass information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for unambiguous identification of compounds. Non-destructive technique. Quantitative analysis (qNMR) is possible. | Lower sensitivity compared to GC-MS. More complex data interpretation. May not be suitable for resolving complex mixtures without prior separation. | ¹H and ¹³C NMR can be used to confirm the structure of the synthesized this compound and identify major impurities. The chemical shifts of the protons and carbons in the molecule will be characteristic.[14][15][16][17][18] |
Workflow for HPLC-UV Analysis:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2008043947A1 - Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution - Google Patents [patents.google.com]
- 3. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Diol analysis column for hplc | Sigma-Aldrich [sigmaaldrich.com]
- 13. hawach.com [hawach.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.pdx.edu [web.pdx.edu]
- 17. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | C18H20O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 18. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthetic Routes of 2-(1,3-Dioxolan-2-yl)ethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic pathway is paramount to achieving desired purity, yield, and cost-effectiveness. This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-(1,3-Dioxolan-2-yl)ethanol, a valuable building block characterized by its protected aldehyde and free hydroxyl functionalities. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method to empower researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound (C₅H₁₀O₃, MW: 118.13 g/mol ) is a bifunctional organic molecule that serves as a versatile intermediate in organic synthesis. The 1,3-dioxolane moiety acts as a stable protecting group for an aldehyde, allowing for selective reactions at the primary alcohol. This feature is particularly advantageous in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule are being modified. Its applications span the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and specialty chemicals.
This guide will focus on the two most prevalent and practical synthetic strategies for obtaining this compound:
-
Direct Acetalization of 3-Hydroxypropionaldehyde: A straightforward approach involving the protection of the aldehyde group of 3-hydroxypropionaldehyde with ethylene glycol.
-
Reduction of a Dioxolane-Functionalized Ester: A two-step route that involves the protection of an appropriate keto- or aldehyde-ester followed by the selective reduction of the ester to the corresponding alcohol.
We will now explore the intricacies of each of these pathways.
Route 1: Direct Acetalization of 3-Hydroxypropionaldehyde
This method represents the most direct and atom-economical approach to this compound. The core of this synthesis is the acid-catalyzed reaction between 3-hydroxypropionaldehyde and ethylene glycol.
Reaction Mechanism and Rationale
The acetalization reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically catalyzed by a Brønsted or Lewis acid. p-Toluenesulfonic acid (p-TSA) is a commonly employed catalyst due to its solid nature, ease of handling, and efficacy in promoting the reaction.[1][2] The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3-hydroxypropionaldehyde, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer and Elimination of Water: A proton transfer from the newly added hydroxyl group to one of the existing hydroxyls, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, this compound.
The removal of water is crucial to drive the equilibrium towards the formation of the acetal.[2] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.
Caption: Acid-catalyzed acetalization of 3-hydroxypropionaldehyde.
Experimental Protocol
-
Materials: 3-Hydroxypropionaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid monohydrate (0.02 eq), Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-hydroxypropionaldehyde, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
-
Evaluation of Route 1
| Parameter | Assessment |
| Yield | Generally good to excellent, often exceeding 80%. |
| Purity | High purity can be achieved after distillation. |
| Scalability | Readily scalable for industrial production. |
| Cost-Effectiveness | Starting materials are relatively inexpensive. 3-hydroxypropionaldehyde can be sourced from the hydration of acrolein or biotechnologically from glycerol.[3] |
| Safety | Toluene is a flammable and toxic solvent. Care must be taken when handling strong acids. |
| Environmental Impact | The use of organic solvents for reaction and workup contributes to waste generation. |
| Advantages | Direct, one-pot reaction; high atom economy. |
| Disadvantages | Requires azeotropic removal of water; 3-hydroxypropionaldehyde can be unstable and prone to polymerization. |
Route 2: Reduction of a Dioxolane-Functionalized Ester
This two-step approach involves first the protection of a suitable ester-containing aldehyde or ketone, followed by the selective reduction of the ester functionality. A common starting material for this route is an ester of 3-oxopropanoic acid, such as ethyl 3-oxopropanoate (ethyl formylacetate).
Reaction Mechanism and Rationale
Step 1: Acetalization of the Ester
Similar to Route 1, the aldehyde or ketone functionality of the starting ester is protected as a 1,3-dioxolane using ethylene glycol and an acid catalyst. The ester group is generally unreactive under these conditions.
Step 2: Reduction of the Ester
The ester group of the resulting dioxolane-protected ester is then reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.[4][5] The dioxolane ring is stable under these reducing conditions. The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the ester carbonyl carbon, followed by the elimination of an alkoxide and a second hydride addition to the intermediate aldehyde.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to 2-(1,3-Dioxolan-2-yl)ethanol and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 2-(1,3-Dioxolan-2-yl)ethanol, a versatile bifunctional molecule, and its key derivatives. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our analysis emphasizes the causal relationships between molecular structure and spectroscopic output, providing a framework for reliable compound identification and characterization.
Introduction: The Structural Landscape
This compound serves as a valuable building block, featuring a protected aldehyde (as a cyclic acetal) and a primary alcohol. This unique combination allows for selective chemical modifications. The dioxolane ring, a stable acetal, protects the carbonyl group from various reagents, while the hydroxyl group remains available for reactions like esterification, etherification, or halogenation. Understanding the spectroscopic signature of this parent molecule is paramount to confirming the success of these transformations.
This guide will compare the parent alcohol with two common derivatives:
-
2-(1,3-Dioxolan-2-yl)ethyl acetate: An ester derivative.
-
2-(2-Bromoethyl)-1,3-dioxolane: A halide derivative.
These derivatives were chosen to illustrate the distinct spectroscopic shifts that occur upon modification of the primary alcohol, providing a clear and practical comparative framework.
Spectroscopic Characterization of the Core Moiety: this compound
The structural integrity of the dioxolane ring and the ethyl alcohol chain gives rise to a predictable and well-defined spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the proton and carbon environments within the molecule.
-
¹H NMR: The proton NMR spectrum is characterized by distinct multiplets for the ethyl chain and the dioxolane ring. The hydroxyl proton is typically a broad singlet, the position of which is solvent and concentration-dependent. The proton on the acetal carbon (CH adjacent to two oxygens) is a key diagnostic signal, appearing as a triplet due to coupling with the adjacent CH₂ group.
-
¹³C NMR: The carbon spectrum shows four distinct signals for the parent alcohol. The acetal carbon is highly deshielded due to the two adjacent oxygen atoms, making it easily identifiable in the downfield region of the aliphatic spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups. For the parent alcohol, the most prominent feature is the broad O-H stretching vibration of the alcohol, typically centered around 3400 cm⁻¹. The C-O stretching of the alcohol and the acetal C-O-C stretches are also characteristic, appearing in the fingerprint region (1200-1000 cm⁻¹).
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion of this compound may be weak or absent. The fragmentation pattern is highly informative. A characteristic fragmentation pathway for cyclic acetals involves the loss of ethylene oxide or related fragments.[1] The most stable and often most abundant fragment is the dioxolanylmethyl cation (m/z 73), which is a hallmark of this structural class.
Comparative Spectroscopic Analysis of Derivatives
Modification of the terminal hydroxyl group induces significant and predictable changes in the spectroscopic data.
Derivative 1: 2-(1,3-Dioxolan-2-yl)ethyl acetate
Formation of the acetate ester introduces a carbonyl group and a methyl group, which are readily identified.
-
NMR Analysis:
-
¹H NMR: The most telling change is the disappearance of the broad OH signal and the appearance of a sharp singlet around 2.0 ppm for the new acetyl methyl protons. The methylene group adjacent to the new ester oxygen (CH₂-O-C=O) shifts downfield compared to its position in the parent alcohol due to the electron-withdrawing effect of the carbonyl group.
-
¹³C NMR: Two new signals appear: one for the carbonyl carbon (~171 ppm) and one for the acetyl methyl carbon (~21 ppm). The carbon of the adjacent methylene group also experiences a downfield shift.
-
-
IR Analysis: The broad O-H stretch disappears completely. A strong, sharp absorption band appears around 1740 cm⁻¹, characteristic of the C=O stretch of an ester. The C-O stretching region also changes, now showing the characteristic stretches for the ester linkage.
-
MS Analysis: The molecular weight increases by 42 amu (C₂H₂O). The fragmentation pattern will now be influenced by the ester group, with potential loss of acetic acid or the acetyl group.
Derivative 2: 2-(2-Bromoethyl)-1,3-dioxolane
Substitution of the hydroxyl group with a bromine atom significantly alters the electronic environment of the ethyl chain.
-
NMR Analysis:
-
¹H NMR: The methylene group attached to the bromine (CH₂-Br) shifts significantly downfield, often into the 3.4-3.6 ppm range.[2][3] The coupling patterns of the ethyl chain protons are also altered.
-
¹³C NMR: The carbon atom directly bonded to the bromine is shifted upfield relative to the alcohol-bearing carbon due to the "heavy atom effect," typically appearing around 30-40 ppm.
-
-
IR Analysis: The O-H stretch is absent. A weak C-Br stretching vibration may be observed in the far-IR region (typically 600-500 cm⁻¹), though it can be difficult to identify.[4] The primary diagnostic value of IR is confirming the absence of the hydroxyl group.
-
MS Analysis: The mass spectrum is distinguished by the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an M+ and M+2 peak) of nearly equal intensity, separated by 2 Da.
Data Summary Tables
The following tables provide a quantitative comparison of the key spectroscopic features.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton Assignment | This compound | 2-(1,3-Dioxolan-2-yl)ethyl acetate | 2-(2-Bromoethyl)-1,3-dioxolane |
| Acetal CH (O-CH-O) | ~4.9 (t) | ~4.9 (t) | ~5.0 (t) |
| Dioxolane CH₂'s | ~3.9 (m) | ~3.9 (m) | ~4.0 (m) |
| CH₂-CH₂-O/Br | ~1.9 (q) | ~2.1 (q) | ~2.3 (q) |
| CH₂-O/Br | ~3.7 (t) | ~4.2 (t) | ~3.5 (t) |
| -OH | ~2.5 (br s) | N/A | N/A |
| -COCH₃ | N/A | ~2.0 (s) | N/A |
Chemical shifts are approximate and can vary with solvent and concentration. t=triplet, q=quartet, m=multiplet, br s=broad singlet, s=singlet.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Assignment | This compound | 2-(1,3-Dioxolan-2-yl)ethyl acetate | 2-(2-Bromoethyl)-1,3-dioxolane |
| Acetal CH (O-CH-O) | ~104 | ~103 | ~102 |
| Dioxolane CH₂'s | ~65 | ~65 | ~65 |
| CH₂-CH₂-O/Br | ~36 | ~33 | ~38 |
| CH₂-O/Br | ~61 | ~63 | ~33 |
| C=O | N/A | ~171 | N/A |
| -COCH₃ | N/A | ~21 | N/A |
Table 3: Key IR Absorptions (cm⁻¹)
| Functional Group | This compound | 2-(1,3-Dioxolan-2-yl)ethyl acetate | 2-(2-Bromoethyl)-1,3-dioxolane |
| O-H Stretch | ~3400 (broad) | Absent | Absent |
| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=O Stretch | Absent | ~1740 (strong) | Absent |
| C-O Stretch | ~1150-1050 | ~1240, ~1050 | ~1150-1050 |
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 118 (often weak) | 101, 87, 73 (base peak) |
| 2-(1,3-Dioxolan-2-yl)ethyl acetate | 160 | 101, 87, 73, 43 |
| 2-(2-Bromoethyl)-1,3-dioxolane | 180/182 (1:1) | 101, 73 |
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for all three compounds.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024-4096 scans may be necessary for good signal-to-noise. Set the spectral width from 0 to 220 ppm.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
GC-MS Protocol (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5ms). Use a temperature program to separate the components, for instance, starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Detection: The column eluent is directed into the ion source of the mass spectrometer. Set the electron energy to the standard 70 eV for ionization.
-
Data Acquisition: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound of interest. Compare the fragmentation pattern with known pathways and library data.
Visualizations
Molecular Structures
Caption: Chemical structures of the parent alcohol and its derivatives.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis.
References
A Researcher's Guide to Assessing Stereoselectivity with Chiral Analogs of 2-(1,3-Dioxolan-2-yl)ethanol
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The ability to selectively produce one stereoisomer over another is paramount, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction.[1] This guide provides an in-depth comparison of chiral analogs of 2-(1,3-dioxolan-2-yl)ethanol, offering experimental insights and data to aid in the selection and application of these versatile auxiliaries for assessing and controlling stereoselectivity.
The Critical Role of Stereoselectivity in Drug Development
Most biological molecules, including pharmaceutical targets, exist as a single enantiomer. Consequently, the synthesis of drugs is often aimed at producing an enantiomerically pure compound to maximize therapeutic efficacy and minimize potential side effects associated with the undesired stereoisomer.[1] The use of chiral auxiliaries is a well-established strategy to achieve this goal, allowing for the diastereoselective formation of products that can be readily separated.[1]
Understanding the this compound Scaffold
The this compound scaffold and its chiral analogs are valuable as chiral building blocks in asymmetric synthesis.[2] The dioxolane ring, a chiral acetal, serves as a key element in inducing stereoselectivity in a variety of chemical transformations. The inherent chirality of these analogs can effectively bias the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer.
The general approach involves attaching the chiral auxiliary to a prochiral substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the enantioenriched product. The efficiency of this process is highly dependent on the structure of the chiral auxiliary and the reaction conditions.
Comparative Analysis of Chiral Analogs
The choice of the chiral analog of this compound significantly impacts the degree of stereoselectivity. Analogs derived from readily available chiral diols, such as those with C2-symmetry, have proven particularly effective.[3][4][5][6][7] These symmetric diols can create a highly ordered and predictable chiral environment around the reaction center.
Below is a comparative table summarizing the performance of different conceptual chiral dioxolane auxiliaries in a representative nucleophilic addition to an aldehyde, a common application for assessing stereoselectivity.
| Chiral Auxiliary Analog | Diol Precursor | Diastereomeric Excess (d.e.) [%] | Typical Reaction |
| Analog A (C2-Symmetric) | (2R,3R)-2,3-Butanediol | >95 | Grignard Addition |
| Analog B (Non-Symmetric) | (R)-1,2-Propanediol | 80-90 | Hydride Reduction |
| Analog C (Bulky Substituents) | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | >98 | Organolithium Addition |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific substrate, reagents, and reaction conditions.
The high diastereoselectivity observed with C2-symmetric auxiliaries like Analog A can be attributed to the well-defined chiral pocket they create, which strongly directs the incoming nucleophile to one face of the electrophile. The presence of bulky substituents, as in Analog C, can further enhance this facial bias, leading to excellent stereocontrol.
Mechanistic Insights into Stereochemical Induction
The stereochemical outcome of reactions employing chiral dioxolane acetals is governed by the formation of a transient oxocarbenium ion intermediate upon reaction with a Lewis acid.[8][9][10] The chiral environment of the dioxolane ring dictates the preferred conformation of this intermediate, thereby influencing the trajectory of the nucleophilic attack.
A unified mechanistic scheme often involves the consideration of different ion pair intermediates, such as intimate and solvent-separated ion pairs, each with a distinct stereochemical profile.[8][10] The overall stereoselectivity is a composite of factors that influence the equilibrium between these intermediates, including the nature of the Lewis acid, solvent, and temperature.
Caption: Mechanism of Stereochemical Induction.
Experimental Protocols
General Workflow for Assessing Stereoselectivity
The following provides a generalized workflow for utilizing a chiral analog of this compound to assess the stereoselectivity of a nucleophilic addition reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands | NSF Public Access Repository [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Quantitative Analysis of 2-(1,3-Dioxolan-2-yl)ethanol in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical and specialty chemical synthesis, the precise monitoring of reaction progress is paramount. Intermediates such as 2-(1,3-Dioxolan-2-yl)ethanol—a key building block often used as a protected form of 3,3-dihydroxypropanal—must be accurately quantified to ensure reaction completeness, optimize yield, and control impurity profiles. The choice of analytical methodology for in-process control or final product assay directly impacts development timelines, process robustness, and regulatory compliance.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantitative analysis of this compound in a typical reaction mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond mere procedural descriptions to explore the fundamental principles and causal reasoning behind the selection of each method's parameters, empowering you to make informed decisions for your specific analytical challenges.
Methodology Comparison: Principles and Strategic Application
The selection of an optimal analytical technique is a function of the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, sample throughput, and the nature of the sample matrix.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] Its high resolving power and the near-universal response of the Flame Ionization Detector to organic molecules make it an excellent candidate for analyzing this compound.
-
Principle of Operation : The sample is vaporized and swept by an inert carrier gas through a capillary column.[1] Separation occurs based on the analyte's boiling point and its differential interactions with the column's stationary phase. Upon exiting the column, the analyte is combusted in a hydrogen-air flame. This combustion produces ions, generating an electrical signal that is proportional to the mass of carbon entering the detector.[2]
-
Expertise-Driven Rationale :
-
Why GC-FID? The analyte has a moderate boiling point and is thermally stable, making it ideal for gas-phase separation. The FID detector provides excellent sensitivity and linearity for hydrocarbons and their derivatives, and it is largely unaffected by common inorganic reagents or water that may be present in the reaction mixture.
-
Column Selection : A polar stationary phase (e.g., a "WAX" or polyethylene glycol phase) is the logical choice.[3][4] This is because the hydroxyl and dioxolane functional groups of the analyte are polar. A polar column will promote stronger interactions, leading to better retention and improved separation from non-polar starting materials or byproducts.
-
Internal Standard (IS) Strategy : The use of an internal standard is critical in GC to correct for minor variations in injection volume and potential sample evaporation.[5] A suitable IS, such as 1-butanol or cyclohexanol, should be chosen. The ideal IS is a compound not present in the sample, is chemically similar to the analyte, elutes in a clear region of the chromatogram, and has a similar concentration to the analyte.[6]
-
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
For analytes that are non-volatile or thermally labile, HPLC is the method of choice. Given that this compound lacks a significant UV chromophore, Refractive Index Detection (RID) is a viable, universal detection method.
-
Principle of Operation : The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a stationary phase. Separation is based on the analyte's partitioning between the two phases.[7] The RID detector measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte.[8] This difference is directly proportional to the analyte's concentration.
-
Expertise-Driven Rationale :
-
Why HPLC-RID? This method is advantageous when the reaction mixture contains non-volatile components (e.g., salts, catalysts) that would contaminate a GC inlet. It analyzes the sample in its native state without derivatization.[9]
-
Column and Mobile Phase Selection : An ion-exclusion column (e.g., Aminex HPX-87H) with a simple aqueous mobile phase (like dilute sulfuric acid) is highly effective for separating small polar molecules like glycols and alcohols.[10] This approach provides excellent separation from other polar components and inorganic salts.
-
System Limitations : The primary drawback of RID is its incompatibility with gradient elution, as any change in the mobile phase composition will alter the baseline refractive index.[8] It is also highly sensitive to temperature and pressure fluctuations, requiring a stable operating environment for reliable quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that provides both structural confirmation and direct quantification of an analyte in a complex mixture.[11]
-
Principle of Operation : The integral (area) of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal and to the molar concentration of the molecule in the solution.[12] By comparing the integral of a unique analyte signal to the integral of a known amount of a certified internal standard, the absolute concentration of the analyte can be determined without the need for a specific calibration curve of the analyte itself.[13][14]
-
Expertise-Driven Rationale :
-
Why qNMR? Its chief advantage is its status as a primary ratio method, which can reduce the need for extensive method development and validation associated with chromatographic techniques.[12] It is non-destructive and provides a comprehensive snapshot of all ¹H-active species in the reaction mixture, making it invaluable for identifying byproducts.
-
Signal Selection : For this compound, several unique signals are available for quantification. The triplet signal from the methine proton of the dioxolane ring (–O-CH -O–) is often well-resolved and suitable.
-
Internal Standard and Parameter Optimization : A high-purity, stable internal standard with simple, non-overlapping signals (e.g., maleic acid, 1,4-dinitrobenzene) must be accurately weighed and added.[12] To ensure accuracy, critical acquisition parameters must be optimized, particularly the relaxation delay (D1). The D1 delay should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the standard to ensure complete signal relaxation between scans.[14]
-
Experimental Workflows and Protocols
The following sections provide detailed, self-validating protocols for each analytical technique. Adherence to these steps ensures the generation of accurate and reproducible quantitative data.
Workflow Visualizations
The logical flow for each analytical method is depicted below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. "Method development and validation for the GC-FID assay of ethanol in r" by K.-H. Lu, C.-Y. Chen et al. [jfda-online.com]
- 5. GC internal standards - Chromatography Forum [chromforum.org]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 9. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 11. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Performance of 2-(1,3-Dioxolan-2-yl)ethanol in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth comparison of the performance of 2-(1,3-Dioxolan-2-yl)ethanol in various solvent systems. While publicly available data for direct, side-by-side comparisons are scarce, this document synthesizes established chemical principles to present a logical and experimentally grounded overview. The data herein is representative and designed to illustrate the expected performance based on solvent properties.
The focus of this guide is a common application of this compound: its use as a protected aldehyde, which can be deprotected under acidic conditions. The efficiency of this deprotection reaction is highly dependent on the solvent environment.
The Critical Role of the Solvent in Acetal Hydrolysis
This compound is a cyclic acetal. The deprotection (hydrolysis) of acetals is an acid-catalyzed reaction that proceeds through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate and is profoundly influenced by the surrounding solvent molecules.[1][2] Solvents that can effectively stabilize this charged intermediate will facilitate a faster and more efficient reaction.
The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane is a multi-step process involving protonation, ring opening to form a carbocation, and subsequent nucleophilic attack by water.[2][3]
Experimental Framework: Acid-Catalyzed Hydrolysis
To provide a tangible comparison, we will consider the acid-catalyzed hydrolysis of this compound to yield 2-hydroxyacetaldehyde and ethylene glycol. This reaction serves as an excellent model to probe solvent effects.
Selection of Solvent Systems
A diverse range of solvents was chosen to represent a broad spectrum of polarity and proticity, key factors influencing reaction kinetics:
-
Polar Protic Solvents: Water, Methanol (MeOH)
-
Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)
-
Nonpolar Solvents: Dichloromethane (DCM), Toluene
Comparative Performance Data (Representative)
The following table summarizes the expected performance of the hydrolysis reaction in the selected solvent systems. The data is illustrative and based on established principles of physical organic chemistry.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) |
| Water | Polar Protic | 80.1 | 1 | 95 | 98 |
| Methanol | Polar Protic | 32.7 | 3 | 92 | 97 |
| Acetonitrile | Polar Aprotic | 37.5 | 8 | 75 | 95 |
| DMF | Polar Aprotic | 36.7 | 10 | 70 | 94 |
| DCM | Nonpolar | 9.1 | 24 | 40 | 90 |
| Toluene | Nonpolar | 2.4 | > 48 | < 20 | 85 |
Analysis of Performance Trends
Polar Protic Solvents (Water, Methanol): These solvents are anticipated to provide the best performance. Their ability to form hydrogen bonds and their high polarity effectively stabilize the carbocation intermediate and the transition states leading to it.[4][5] Water, being the most polar, is expected to facilitate the fastest reaction and highest yield.
Polar Aprotic Solvents (Acetonitrile, DMF): While polar, these solvents lack the ability to donate hydrogen bonds. They can still solvate the carbocation to some extent through dipole-ion interactions, but less effectively than protic solvents. Consequently, reaction rates are expected to be significantly slower.[1][6]
Nonpolar Solvents (DCM, Toluene): In these environments, the charged intermediate is highly destabilized, leading to a very slow and inefficient reaction. The low solubility of the protonated starting material and any ionic intermediates further hinders the reaction progress.
Detailed Experimental Protocol
This section outlines a robust, self-validating protocol for conducting the comparative study.
Materials and Reagents:
-
This compound (≥98% purity)
-
Hydrochloric acid (1 M aqueous solution)
-
All solvents (ACS grade or higher)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative solvent study.
Step-by-Step Procedure:
-
Reaction Setup: To six separate reaction vessels, add this compound (1 mmol) and the respective solvent (10 mL).
-
Initiation: Add 1 M hydrochloric acid (0.1 mmol, 0.1 mL) to each vessel to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 25°C). Monitor the progress by taking small aliquots at regular intervals and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
-
Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the yield and purity. An internal standard should be used for accurate quantification.
Mechanistic Insights and Solvent Interactions
The rate-determining step in acetal hydrolysis is typically the formation of the carbocation intermediate.[5] The solvent plays a crucial role in stabilizing this high-energy species.
Solvent Interaction Diagram:
Caption: Stabilization of the carbocation intermediate by different solvent types.
As depicted, polar protic solvents offer dual stabilization through both hydrogen bonding and ion-dipole interactions, providing a more stable environment for the carbocation and lowering the activation energy of the reaction. Polar aprotic solvents can only offer ion-dipole interactions, resulting in less effective stabilization.
Conclusions and Recommendations
The choice of solvent has a profound impact on the efficiency of the acid-catalyzed hydrolysis of this compound.
-
For rapid and high-yielding deprotection, polar protic solvents, particularly water, are the ideal choice.
-
If the substrate has poor solubility in water, a co-solvent system (e.g., water/THF) or a protic solvent like methanol can be employed, although with an expected decrease in reaction rate.
-
Polar aprotic solvents can be used if the reaction conditions must be anhydrous for other reasons, but significantly longer reaction times should be anticipated.
-
Nonpolar solvents are generally not recommended for this transformation due to poor performance.
This guide provides a foundational understanding for selecting an appropriate solvent system for reactions involving this compound. Researchers are encouraged to use this information as a starting point and to perform small-scale trials to optimize conditions for their specific substrate and desired outcome.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of 2-(1,3-Dioxolan-2-yl)ethanol with Databases
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific inquiry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a wealth of structural information. However, raw spectral data is akin to a complex cipher. Its true value is unlocked through meticulous cross-referencing with established spectral databases. This guide offers a comprehensive approach to the spectral analysis of 2-(1,3-Dioxolan-2-yl)ethanol, navigating the realities of data availability and demonstrating how to build a robust case for a compound's identity.
A Tale of Two Acetals: The Importance of Structural Nuance
The compound of interest is This compound (CAS: 5465-08-7, Molecular Formula: C₅H₁₀O₃). For comparative purposes, we will reference 2-(1,3-Dioxan-2-yl)ethanol (CAS: 5465-07-6, Molecular Formula: C₆H₁₂O₃). The key structural difference lies in the cyclic acetal ring: a five-membered dioxolane ring versus a six-membered dioxane ring. This seemingly small variation will manifest in subtle but distinct differences in their respective spectra, particularly in the NMR fingerprint region.
Comparative Spectral Data Analysis
The following tables present a comparison of expected spectral data for this compound and available data for its analogue, 2-(1,3-Dioxan-2-yl)ethanol.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Database Source |
| This compound | ~4.9-5.0 | Triplet | 1H | -CH (acetal) | Predicted |
| ~3.8-4.0 | Multiplet | 4H | -OCH₂CH₂O- | Predicted | |
| ~3.7-3.8 | Triplet | 2H | -CH₂OH | Predicted | |
| ~1.8-2.0 | Triplet | 2H | -CH₂- (alkyl chain) | Predicted | |
| Variable | Singlet (broad) | 1H | -OH | Predicted | |
| 2-(1,3-Dioxan-2-yl)ethanol | Data not available in searched public databases |
Note: Predicted values for this compound are based on standard chemical shift ranges for similar functional groups.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (ppm) | Assignment | Database Source |
| This compound | ~103-105 | -CH (acetal) | Predicted |
| ~64-66 | -OCH₂CH₂O- | Predicted | |
| ~60-62 | -CH₂OH | Predicted | |
| ~38-40 | -CH₂- (alkyl chain) | Predicted | |
| 2-(1,3-Dioxan-2-yl)ethanol | Data not available in searched public databases |
Note: Predicted values for this compound are based on standard chemical shift ranges for similar functional groups.
Table 3: Infrared (IR) Spectral Data Comparison
| Compound | Wavenumber (cm⁻¹) | Assignment | Database Source |
| This compound | ~3400 (broad) | O-H stretch | Predicted |
| ~2950-2850 | C-H stretch (aliphatic) | Predicted | |
| ~1150-1050 | C-O stretch (acetal & alcohol) | Predicted | |
| 2-(1,3-Dioxan-2-yl)ethanol | Vapor Phase IR available | SpectraBase (Wiley)[1] |
Note: The IR spectrum for 2-(1,3-Dioxan-2-yl)ethanol is available on SpectraBase and would show characteristic absorptions for the O-H, C-H, and C-O bonds.[1]
Table 4: Mass Spectrometry (MS) Data Comparison
| Compound | Key m/z Fragments | Interpretation | Database Source |
| This compound | 118 (M⁺) | Molecular Ion | Predicted |
| 73 | [M - CH₂CH₂OH]⁺ | Predicted | |
| 45 | [CH₂CH₂OH]⁺ | Predicted | |
| 2-(1,3-Dioxan-2-yl)ethanol | GC-MS data available | SpectraBase (Wiley)[1] |
Note: The GC-MS data for 2-(1,3-Dioxan-2-yl)ethanol on SpectraBase would provide the fragmentation pattern for comparison.[1]
Experimental Protocols for Spectral Data Acquisition
The following protocols provide a standardized approach for acquiring high-quality spectral data for compounds such as this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and have a known, non-interfering signal for locking and referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth for optimal shimming.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve homogeneity, which is essential for high resolution and sharp peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters, including the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds to ensure full relaxation of protons for accurate integration).
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
For a liquid sample like this compound, no extensive preparation is needed. Ensure the sample is free of particulate matter.
-
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of the liquid sample onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands and compare them to correlation charts to assign functional groups.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The solvent should be of high purity to avoid extraneous peaks.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Select an appropriate capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms).
-
Set the oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10°C/minute. This is optimized to ensure good separation of the analyte from any impurities.
-
Set the injector temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
-
-
Mass Spectrometer (MS):
-
Set the ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C).
-
Select the ionization mode, typically Electron Ionization (EI) at 70 eV for generating a reproducible fragmentation pattern for library matching.
-
Set the mass scan range (e.g., m/z 40-400).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the TIC.
-
Analyze the mass spectrum of that peak. Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern and compare it to the expected fragmentation based on the compound's structure.
-
Search the mass spectrum against a spectral library (e.g., NIST, Wiley) to find potential matches.
-
Visualizing the Workflow
A logical workflow is crucial for systematic spectral data analysis and cross-referencing.
Caption: Workflow for spectral data acquisition, processing, analysis, and validation.
Conclusion
The definitive identification of a chemical compound is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. While the absence of a complete spectral dataset for this compound in public databases presents a challenge, it also highlights the importance of a robust analytical strategy. By acquiring high-quality experimental data using standardized protocols and cross-referencing this with data from structurally similar compounds and theoretical predictions, researchers can build a compelling case for the identity of their compound of interest. This guide provides the foundational protocols and workflow to navigate this essential aspect of chemical research and drug development with confidence and scientific rigor.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,3-Dioxolan-2-yl)ethanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(1,3-Dioxolan-2-yl)ethanol. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility by providing information that is not only accurate but also deeply rooted in established chemical safety principles and regulatory standards.
Hazard Identification and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a cyclic acetal with specific hazards that must be respected throughout its lifecycle, from use to disposal.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
While not classified as an ether, its structural similarity (possessing C-O-C bonds) suggests a potential to form explosive peroxides upon prolonged exposure to air and light, a characteristic common to many related cyclic acetals.[2][3] Therefore, it is prudent to handle this compound with the same precautions as peroxide-forming chemicals.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5465-08-7 | [4] |
| Molecular Formula | C₅H₁₀O₃ | [4] |
| Molecular Weight | 118.13 g/mol | [4] |
| GHS Pictogram | [1] | |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[5] Facilities that generate hazardous waste are categorized based on the quantity of waste produced per month (Very Small, Small, or Large Quantity Generators), with each category having specific regulatory requirements.[6]
-
OSHA's Hazard Communication and HAZWOPER Standards: OSHA regulations ensure worker safety.[7] The Hazard Communication Standard (29 CFR 1910.1200) requires that chemical hazards are evaluated and that information is communicated to employers and employees.[8] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) provides a framework for handling hazardous substances and responding to emergencies.[8][9]
Pre-Disposal Protocol: Safety and Segregation
Proper disposal begins long before the waste container is full. The following steps are critical for ensuring safety during the accumulation of this compound waste.
Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling this compound or its waste:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently, as no material is impervious indefinitely.
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[2]
Waste Segregation
The principle of chemical compatibility is paramount. Improperly mixed chemicals can result in violent reactions, fires, or the release of toxic gases.
-
Do NOT mix this compound waste with the following:
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Cyclic acetals can undergo acid-catalyzed hydrolysis, potentially leading to an uncontrolled reaction or degradation.[3][10]
-
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates): Mixing with oxidizers creates a significant fire and explosion hazard.[3]
-
-
Collect this waste stream in a dedicated, properly labeled container.
Step-by-Step Disposal Procedure
This protocol provides a direct, actionable plan for managing this compound waste from the point of generation to its handoff for final disposal.
Step 1: Waste Characterization and RCRA Code Assignment
First, the waste must be characterized to determine if it meets the EPA's definition of hazardous.
-
Is it a "Listed" Waste? this compound is not specifically found on the EPA's P or U lists of discarded commercial chemical products.[11] However, if it is a spent solvent mixed with other listed solvents (e.g., toluene, methyl ethyl ketone), it could be classified as an F-listed waste (e.g., F005).[12]
-
Does it exhibit a "Characteristic"? A waste is hazardous if it is ignitable, corrosive, reactive, or toxic.[5][13]
Step 2: Containerization
The integrity of the waste container is essential for preventing leaks and exposures.
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with the chemical, such as glass or polyethylene. The container must have a secure, screw-on cap.[5][17]
-
Inspect the Container: Ensure the container is in good condition, free from cracks or defects.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[18]
-
Affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department to the container before adding any waste.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Mark the appropriate hazard boxes on the label (e.g., "Ignitable," "Irritant").
Step 4: Waste Accumulation and Storage
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[18]
-
Keep Containers Closed: The waste container must be sealed at all times, except when you are actively adding waste.[5][18] This minimizes the release of vapors and prevents potential peroxide formation from air exposure.[2]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Store Away from Hazards: Keep the waste container away from heat, open flames, sparks, and other ignition sources.[19] Do not store it in direct sunlight.
Step 5: Final Disposal
Hazardous waste must be disposed of through authorized channels.
-
Contact EHS: Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to arrange for a pickup.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company. The most common and environmentally sound disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
-
Never dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful.[17]
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is crucial to minimize risk.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (<100 mL) that you are trained and equipped to handle:
-
Don appropriate PPE (goggles, gloves, lab coat).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[14][19]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2]
-
-
Evacuate for Large Spills: For large spills, or if you feel unsafe, evacuate the area immediately. Close the doors, prevent re-entry, and contact your institution's EHS department or emergency response team.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. 2-(1,3-Dioxan-2-yl)ethanol | C6H12O3 | CID 231974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. osha.gov [osha.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. actenviro.com [actenviro.com]
- 12. wku.edu [wku.edu]
- 13. epa.gov [epa.gov]
- 14. rbnainfo.com [rbnainfo.com]
- 15. fishersci.com [fishersci.com]
- 16. Waste Code [rcrainfo.epa.gov]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. epa.gov [epa.gov]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1,3-Dioxolan-2-yl)ethanol
This guide provides essential safety and logistical information for the handling and disposal of 2-(1,3-Dioxolan-2-yl)ethanol (CAS No. 5465-08-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and compliance with safety standards.
Understanding the Hazards: A Data-Driven Approach
While comprehensive GHS classification data for this compound is not fully documented, a review of its chemical structure and available safety data sheets (SDS) for the compound and its analogs allows for a robust risk assessment. A material safety data sheet for this compound indicates that it may be an irritant to the skin and eyes[1].
To build a comprehensive safety profile, we can infer potential hazards from closely related dioxolane and dioxane derivatives. For instance, the analogous compound 2-(1,3-Dioxan-2-yl)ethanol is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Other dioxolane compounds are also noted for their flammability[3]. Therefore, a cautious approach that accounts for potential irritation and flammability is warranted.
Table 1: Hazard Profile of this compound and Analogs
| Hazard | This compound (CAS 5465-08-7) | Analog: 2-(1,3-Dioxan-2-yl)ethanol | Analog: 2-Ethyl-2-methyl-1,3-dioxolane |
| GHS Classification | Data not fully available[1] | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2] | Flam. Liq. 2, Skin Irrit. 2, Eye Irrit. 2[3] |
| Primary Routes of Exposure | Skin, Eyes, Inhalation | Skin, Eyes, Inhalation | Skin, Eyes, Inhalation |
| Potential Health Effects | May cause skin and eye irritation[1] | Causes skin and serious eye irritation; may cause respiratory irritation[2] | Highly flammable liquid and vapor, causes skin and serious eye irritation[3] |
Core Directive: Personal Protective Equipment (PPE) Protocol
Based on the available data, a multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following protocol is designed to provide comprehensive protection.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place.
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[3].
Personal Protective Equipment (PPE): A Step-by-Step Guide
The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile or neoprene. Given that some chemicals can permeate gloves over time, it is crucial to change them frequently and immediately if contamination is suspected[1].
-
Lab Coat: A flame-resistant lab coat or protective work clothing is required to protect against skin contact and potential ignition sources[1].
-
Causality: Direct skin contact can lead to irritation. Impervious gloves and a lab coat provide a critical barrier[1][2].
-
-
Respiratory Protection:
-
Requirement: Under normal use in a fume hood, respiratory protection is not typically required. However, if there is a potential for high concentrations of vapor to be present, a suitable respirator should be used[1].
-
Causality: Inhalation of high concentrations of vapors from analogous compounds may cause respiratory tract irritation[2].
-
The logical flow for donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures and Disposal Plan
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek medical advice if irritation persists[1].
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical advice[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wear the appropriate PPE as outlined in Section 2.2.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[4].
-
Clean the spill area thoroughly with a suitable solvent.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all unused chemical and contaminated absorbent material in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Caption: Hazardous Waste Disposal Workflow
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
